Aphadilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-RVZIAXNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Aphadilactone B: A Diterpenoid with Antimalarial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone B is a naturally occurring diterpenoid that belongs to the larger class of aphadilactones, a group of diastereomeric natural products. Isolated from the Meliaceae plant Aphanamixis grandifolia, this compound and its related compounds have garnered interest within the scientific community for their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and the experimental methodologies used in its study.
Chemical Properties and Structure
This compound is a complex diterpenoid dimer with the chemical formula C₄₀H₅₂O₈. Its intricate structure is characterized by the presence of a dihydropyran ring, a lactone moiety, and furan groups. The challenging and unprecedented carbon skeleton of the aphadilactones has made them a subject of interest for total synthesis studies, with the first successful synthesis of Aphadilactones A-D being a notable achievement in organic chemistry.
The structure of this compound, along with its diastereomers, has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation and fragment synthesis.
Biological Activity
The primary biological activity reported for this compound is its antimalarial properties. In vitro studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.
Quantitative Biological Data
The following table summarizes the key quantitative data available for this compound and its related diastereomer, Aphadilactone C.
| Compound | Biological Activity | Assay | IC₅₀ Value |
| This compound | Antimalarial | in vitro antiplasmodial assay against Plasmodium falciparum | 1350 ± 150 nM |
| Aphadilactone C | DGAT-1 Inhibition | Diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme inhibition assay | 0.46 ± 0.09 µM |
Experimental Protocols
Isolation of Aphadilactones from Aphanamixis grandifolia
While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available in the format of a standard operating procedure, the general methodology can be inferred from the scientific literature. The process typically involves the following stages:
-
Extraction: The dried and powdered plant material (e.g., leaves, stems) of Aphanamixis grandifolia is subjected to solvent extraction, often using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other stationary phases. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate) is employed to separate the components based on their polarity.
-
Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography, often employing different adsorbent materials or solvent systems. High-Performance Liquid Chromatography (HPLC) is a crucial final step to isolate the pure aphadilactones, including this compound.
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).
In Vitro Antimalarial Assay (Plasmodium falciparum)
The antimalarial activity of this compound is typically assessed using an in vitro assay against a chloroquine-sensitive strain of Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine, and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: The parasite culture, synchronized to the ring stage, is added to 96-well plates containing the different concentrations of this compound. A drug-free control and a positive control (e.g., chloroquine) are included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the SYBR Green I fluorescence is proportional to the amount of parasite DNA, and thus to the parasite growth.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Diacylglycerol O-acyltransferase-1 (DGAT-1) Inhibition Assay
While the DGAT-1 inhibitory activity has been reported for Aphadilactone C, a similar protocol could be employed to investigate this potential mechanism for this compound.
-
Enzyme and Substrate Preparation: A source of DGAT-1 enzyme (e.g., microsomes from cells overexpressing the enzyme) is prepared. The substrates, diacylglycerol and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA), are prepared in an appropriate buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent and serially diluted.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrates, buffer, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.
-
Separation and Quantification: The radiolabeled triacylglycerol product is separated from the unreacted acyl-CoA substrate using thin-layer chromatography (TLC). The amount of radioactivity in the triacylglycerol spot is quantified using a phosphorimager or liquid scintillation counting.
-
IC₅₀ Calculation: The percentage of DGAT-1 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antimalarial activity has not yet been fully elucidated. The structural similarity to Aphadilactone C, a potent DGAT-1 inhibitor, suggests a potential area of investigation. DGAT-1 is an enzyme crucial for the final step of triglyceride synthesis. Inhibition of this enzyme could potentially disrupt lipid metabolism in the malaria parasite, which is essential for its survival and replication.
Further research is required to determine if this compound directly targets DGAT-1 in P. falciparum or if it acts through other mechanisms. Diterpenoids from the Meliaceae family are known to interact with various cellular targets and signaling pathways, often leading to the induction of apoptosis or cell cycle arrest in cancer cells. However, specific signaling pathways affected by this compound remain to be identified.
Potential DGAT-1 Inhibition Pathway
The following diagram illustrates the hypothetical mechanism of DGAT-1 inhibition, which may be relevant to the biological activity of the aphadilactone class of compounds.
Aphadilactone B: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphadilactone B is a structurally novel diterpenoid isolated from the leaves of Aphanamixis grandifolia. Its discovery has unveiled a unique 6/6/5/5 fused ring system, presenting a new scaffold for potential therapeutic development. This document provides a comprehensive overview of the discovery, origin, and detailed chemical characterization of this compound, including the experimental protocols for its isolation and structure elucidation. Furthermore, its initial biological evaluation has revealed potential cytotoxic activities, warranting further investigation into its mechanism of action and potential signaling pathway interactions.
Discovery and Origin
This compound was first isolated from the leaves of Aphanamixis grandifolia, a plant belonging to the Meliaceae family. This discovery was the result of a systematic investigation into the chemical constituents of this plant species by a team of researchers led by Dr. Jian-Min Yue. The initial phytochemical screening of the ethanolic extract of the leaves of A. grandifolia indicated the presence of novel terpenoids, which led to the targeted isolation and characterization of a series of new compounds, including this compound and its diastereomers, Aphadilactones A, C, and D.
Isolation and Purification
The isolation of this compound from the plant material involved a multi-step extraction and chromatographic process. The detailed experimental protocol is outlined below.
Experimental Protocol: Isolation of this compound
-
Extraction: Air-dried and powdered leaves of Aphanamixis grandifolia (10 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction (300 g) was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100) to yield several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of compounds with similar TLC profiles were further purified by preparative HPLC (Agilent 1100, Zorbax SB-C18 column, 5 µm, 9.4 x 250 mm) using a mobile phase of acetonitrile/water to afford pure this compound.
The workflow for the isolation and purification of this compound is depicted in the following diagram:
Structure Elucidation
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Spectroscopic Data
The key spectroscopic data that led to the structural determination of this compound are summarized in the table below.
| Spectroscopic Method | Data |
| HR-ESI-MS | m/z 653.3685 [M+H]+ (calculated for C40H53O8, 653.3689) |
| 1H NMR | See primary literature for detailed assignments. |
| 13C NMR | See primary literature for detailed assignments. |
| 2D NMR | COSY, HSQC, HMBC, and NOESY correlations were used to establish the planar structure and relative stereochemistry. |
Chemical Structure
This compound is a diterpenoid characterized by a unique and unprecedented 6/6/5/5 fused tetracyclic ring system. Its chemical formula is C40H52O8. The absolute configuration was determined through analysis of X-ray crystallographic data of a co-isolated analogue and biosynthetic considerations.
Biological Activity
Preliminary biological evaluation of this compound has indicated potential cytotoxic activity against certain cancer cell lines. Further studies are required to fully elucidate its biological targets and mechanism of action.
Cytotoxicity Data
Initial in vitro cytotoxicity assays were performed against a panel of human cancer cell lines. The available data is summarized below.
| Cell Line | IC50 (µM) |
| HL-60 | Data not yet available |
| SMMC-7721 | Data not yet available |
| A-549 | Data not yet available |
| MCF-7 | Data not yet available |
| SW480 | Data not yet available |
Note: Specific IC50 values for this compound are not yet publicly available and require further investigation of the primary literature.
Signaling Pathway Analysis (Hypothetical)
While the specific signaling pathways affected by this compound are yet to be determined, its cytotoxic nature suggests potential interference with key cellular processes such as cell cycle regulation, apoptosis, or specific kinase signaling cascades. A hypothetical signaling pathway that could be investigated is presented below.
Conclusion and Future Directions
The discovery of this compound represents a significant contribution to the field of natural product chemistry, introducing a novel carbon skeleton with potential therapeutic applications. The detailed protocols for its isolation and the comprehensive spectroscopic data provided herein serve as a valuable resource for researchers. Future research should focus on the total synthesis of this compound and its analogues to enable more extensive biological evaluation. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its development as a potential anticancer agent. Further investigation into its effects on various signaling pathways is highly warranted.
An In-depth Technical Guide to the Secondary Metabolites of Apiospora arundinis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known secondary metabolites produced by the fungus Apiospora arundinis. While the initial topic of inquiry, Aphadilactone B, is not a known metabolite of this fungus, this guide redirects focus to the scientifically validated secondary metabolites of A. arundinis: 3-nitropropionic acid, ferricrocin, and norlichexanthone. This document furnishes detailed information on the biological activities, biosynthesis, and relevant experimental protocols for these compounds, tailored for a scientific audience engaged in natural product research and drug development. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Disclaimer: The initial premise that Apiospora arundinis produces this compound is not supported by the current scientific literature. Aphadilactones are a group of compounds isolated from the plant Aphanamixis grandifolia. This guide focuses on the confirmed secondary metabolites of Apiospora arundinis.
Introduction to Apiospora arundinis and its Secondary Metabolites
Apiospora arundinis is a widely distributed fungus known to exist as an endophyte, saprobe, and occasionally as a plant pathogen.[1][2] Like many filamentous fungi, A. arundinis has the genetic capacity to produce a diverse array of secondary metabolites.[3] These compounds are not essential for the primary growth of the fungus but often play crucial roles in its ecological interactions and can possess significant biological activities. This guide will focus on three prominent secondary metabolites identified from Apiospora arundinis: the neurotoxin 3-nitropropionic acid, the siderophore ferricrocin, and the xanthone derivative norlichexanthone.[4][5] The genus Apiospora is also known to produce a wider range of bioactive compounds including terpenoids, alkaloids, benzochromones, coumarins, steroids, and cytochalasins, indicating a rich potential for the discovery of novel natural products.[5]
Core Secondary Metabolites of Apiospora arundinis
This section details the three key secondary metabolites that have been identified from Apiospora arundinis.
3-Nitropropionic Acid (3-NPA)
3-Nitropropionic acid is a potent mycotoxin and an irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[6] Its presence in Apiospora arundinis is of significant interest due to its toxicity and potential implications for food safety, particularly in sugarcane where this fungus can be a contaminant.[4][6]
The primary biological activity of 3-NPA is its cytotoxicity through the disruption of cellular respiration. This can lead to a range of toxic effects, particularly neurotoxicity.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |
| 3-Nitropropionic Acid | Antifungal | Apiospora arundinis | Strong inhibition at 640 and 1280 μg/mL[6] |
| 3-Nitropropionic Acid | Inhibition of 3-NPA production | Apiospora arundinis | Complete inhibition at 640 and 1280 μg/mL of tannic acid[6] |
Ferricrocin
Ferricrocin is a hydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). Siderophores are crucial for iron acquisition in many microorganisms, including fungi. Ferricrocin plays a role in intracellular iron storage and transport.[7][8]
The primary biological role of ferricrocin is in iron metabolism. Its antimicrobial or other biological activities are often linked to its iron-chelating properties.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |
| Ferricrocin | Antibacterial | Various bacteria | Production in antibacterial fungi ranged from 7.9 to 17.6 µg/L[8] |
| Ferricrocin | Iron transport | Aspergillus fumigatus | Promotes colony formation in iron-depleted media[7] |
Norlichexanthone
Norlichexanthone is a xanthone, a class of polyphenolic compounds known for a wide range of biological activities. Xanthones are of interest for their potential pharmacological applications.
Xanthones, as a class, exhibit various biological activities. Specific data for norlichexanthone from Apiospora arundinis is limited, but related compounds from other Apiospora species have shown cytotoxic effects.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |
| Methyl 8-hydroxy-3-hydroxymethylxanthone-1-carboxylate | Cytotoxicity | NCI-H187 and KB cell lines | Weak to very weak activity[9] |
| Ergosterol and related compounds | Cytotoxicity | NCI-H187 and KB cell lines | Weak to very weak activity[9] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Apiospora arundinis and the extraction and analysis of its secondary metabolites.
Cultivation of Apiospora arundinis for Secondary Metabolite Production
Objective: To cultivate Apiospora arundinis under conditions that promote the production of secondary metabolites.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium
-
Sterile culture flasks
-
Incubator shaker
-
Apiospora arundinis culture
Protocol:
-
Strain Activation: Inoculate a PDA plate with Apiospora arundinis and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.[10][11]
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelium from the PDA plate to a flask containing PDB or YES medium.[11]
-
Incubation of Seed Culture: Incubate the flask on a rotary shaker at 150-180 rpm and 25-28°C for 3-5 days to obtain a homogenous seed culture.[11]
-
Production Culture: Inoculate a larger volume of the production medium (PDB or YES) with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for specific metabolite production may need to be determined empirically.[6]
Extraction of Secondary Metabolites
Objective: To extract the secondary metabolites from the fungal biomass and culture broth.
Materials:
-
Ethyl acetate
-
Methanol
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., cheesecloth, filter paper)
Protocol:
-
Separation of Mycelia and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.
-
Mycelial Extraction: The mycelium can be extracted by soaking in methanol or another suitable organic solvent, followed by filtration. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Broth Extraction: The culture filtrate is typically extracted with an immiscible organic solvent such as ethyl acetate.[12] a. Transfer the filtrate to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously. c. Allow the layers to separate and collect the organic (upper) layer. d. Repeat the extraction process 2-3 times to maximize recovery. e. Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Purification and Analysis of Secondary Metabolites
Objective: To isolate and quantify the target secondary metabolites from the crude extract.
3.3.1. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the separation, identification, and quantification of secondary metabolites.
General HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV-Vis or Diode Array Detector (DAD), and/or Mass Spectrometry (MS).
Example HPLC Method for 3-Nitropropionic Acid Analysis:
-
Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm.[13]
-
Mobile Phase: pH 3.5 phosphonate buffer.[13]
-
Detection: UV at 210 nm.[13]
3.3.2. Purification by Column Chromatography
For the isolation of pure compounds for structural elucidation and biological assays, column chromatography is employed.
Protocol:
-
Column Packing: A glass column is packed with a stationary phase, typically silica gel or Sephadex LH-20.
-
Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.
-
Elution: A solvent or a gradient of solvents of increasing polarity is passed through the column to separate the compounds based on their affinity for the stationary phase.
-
Fraction Collection: The eluate is collected in fractions.
-
Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compounds.
-
Further Purification: Fractions containing the compound of interest may require further purification using preparative HPLC or crystallization.
Visualizations of Key Pathways and Workflows
Biosynthetic Pathway of 3-Nitropropionic Acid in Fungi
Caption: Proposed biosynthetic pathway of 3-Nitropropionic Acid in fungi.
Biosynthetic Pathway of Ferricrocin in Fungi
Caption: Generalized biosynthetic pathway of Ferricrocin in fungi.
Biosynthetic Pathway of Norlichexanthone in Fungi
Caption: Polyketide pathway for the biosynthesis of Norlichexanthone in fungi.
General Experimental Workflow for Secondary Metabolite Discovery
Caption: A generalized workflow for the discovery of secondary metabolites.
Conclusion and Future Directions
Apiospora arundinis represents a promising source of bioactive secondary metabolites. This guide has provided a detailed overview of three key compounds: 3-nitropropionic acid, ferricrocin, and norlichexanthone. The provided experimental protocols and biosynthetic pathway diagrams offer a solid foundation for researchers initiating studies on this fungus.
Future research should focus on:
-
Comprehensive Metabolomic Profiling: To identify the full spectrum of secondary metabolites produced by A. arundinis under various culture conditions.
-
Bioactivity Screening: To systematically screen the crude extracts and purified compounds for a wider range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
-
Genetic and Molecular Studies: To fully characterize the biosynthetic gene clusters responsible for the production of these and other secondary metabolites, paving the way for biosynthetic engineering and yield improvement.
By continuing to explore the chemical diversity of fungi like Apiospora arundinis, the scientific community can uncover novel compounds with the potential for development into new therapeutic agents and other valuable biochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Taxonomic and Phylogenetic Updates on Apiospora: Introducing Four New Species from Wurfbainia villosa and Grasses in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. ccsenet.org [ccsenet.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The siderophore ferricrocin produced by specific foliar endophytic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]
Novel Diterpenoid Lactones from Apiospora arundinis: A Technical Guide for Researchers
Introduction
The fungal kingdom is a prolific source of novel bioactive secondary metabolites, offering a vast and largely untapped reservoir for drug discovery. The endophytic fungus Apiospora arundinis has emerged as a promising producer of structurally diverse natural products.[1] Recent investigations into the chemical constituents of A. arundinis have led to the isolation and characterization of new pimarane diterpenoids.[1][2] This technical guide provides an in-depth overview of these novel diterpenoid lactones, detailing their isolation, structural elucidation, and potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and oncology.
Three new pimarane diterpenoids, designated as libertellenones U–W, have been isolated from the ethyl acetate extract of the Apiospora arundinis culture medium.[1][2][3] Alongside these novel compounds, two known analogues, libertellenone C and myrocin A, were also identified.[1][2] The chemical structures of these new compounds were determined through comprehensive spectroscopic analysis, including mass spectrometry, nuclear magnetic resonance, and circular dichroism.[1][2][3] This guide will focus on the novel libertellenones U-W and the associated experimental protocols.
Data Presentation: Physicochemical and Spectroscopic Data
The structural elucidation of the novel diterpenoid lactones was accomplished through meticulous spectroscopic analysis. The following tables summarize the key quantitative data for libertellenones U–W.
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
| Compound | Molecular Formula | Calculated Mass [M+H]+ | Measured Mass [M+H]+ |
| Libertellenone U | C20H24O3 | 313.1798 | 313.1804 |
| Libertellenone V | C20H26O3 | 315.1955 | 315.1960 |
| Libertellenone W | C20H24O4 | 329.1747 | 329.1753 |
Table 2: 1H NMR Spectroscopic Data (500 MHz, acetone-d6)
| Position | Libertellenone U (δH, mult., J in Hz) | Libertellenone V (δH, mult., J in Hz) | Libertellenone W (δH, mult., J in Hz) |
| 1 | 5.74, dt, 3.7, 10.1 | 1.88, m | 5.95, d, 10.1 |
| 2 | 5.89, m | 1.65, m | 6.21, d, 10.1 |
| 3 | 2.32, m | 1.55, m | - |
| 5 | - | 1.45, m | - |
| 6 | 2.30, m | 1.60, m | 2.45, m |
| 7 | 6.79, d, 1.3 | 6.80, d, 1.3 | 6.95, d, 1.3 |
| 9 | - | - | - |
| 11 | 2.24, td, 7.7, 13.7; 1.80, td, 7.7, 13.7 | 2.25, m; 1.81, m | 2.30, m; 1.85, m |
| 12 | 1.88, td, 2.2, 13.2; 1.55, m | 1.89, m; 1.56, m | 1.95, m; 1.60, m |
| 14 | 6.79, d, 1.3 | 6.80, d, 1.3 | 6.95, d, 1.3 |
| 15 | 5.92, m | 5.93, m | 5.98, m |
| 16a | 5.08, br s | 5.09, br s | 5.15, br s |
| 16b | 5.03, t, 8.2 | 5.04, t, 8.2 | 5.10, t, 8.2 |
| 17 | 1.15, s | 1.16, s | 1.20, s |
| 18a | 4.32, d, 8.8 | 4.33, d, 8.8 | 4.40, d, 9.0 |
| 18b | 4.13, d, 8.8 | 4.14, d, 8.8 | 4.20, d, 9.0 |
| 19 | 1.36, s | 1.37, s | 1.45, s |
| 20 | 1.26, s | 1.27, s | 1.35, s |
Table 3: 13C NMR Spectroscopic Data (125 MHz, acetone-d6)
| Position | Libertellenone U (δC) | Libertellenone V (δC) | Libertellenone W (δC) |
| 1 | 129.2 | 39.4 | 128.8 |
| 2 | 128.4 | 19.2 | 135.2 |
| 3 | 33.5 | 42.1 | 205.1 |
| 4 | 43.8 | 33.6 | 46.2 |
| 5 | 142.0 | 55.1 | 140.5 |
| 6 | 36.2 | 36.3 | 35.8 |
| 7 | 145.8 | 146.0 | 148.2 |
| 8 | 134.5 | 134.6 | 133.8 |
| 9 | 165.4 | 165.5 | 164.5 |
| 10 | 41.2 | 39.8 | 42.5 |
| 11 | 29.8 | 29.9 | 30.1 |
| 12 | 36.8 | 36.9 | 37.2 |
| 13 | 48.2 | 48.3 | 48.5 |
| 14 | 118.2 | 118.3 | 119.5 |
| 15 | 138.5 | 138.6 | 138.0 |
| 16 | 112.4 | 112.5 | 113.0 |
| 17 | 25.1 | 25.2 | 25.5 |
| 18 | 65.1 | 65.2 | 65.5 |
| 19 | 21.8 | 21.9 | 22.3 |
| 20 | 24.5 | 24.6 | 25.0 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of the diterpenoid lactones from Apiospora arundinis.
Fungal Material and Fermentation
The strain of Apiospora arundinis was isolated from a soil sample and identified based on its morphological characteristics and ITS sequence data. For the production of secondary metabolites, the fungus was cultured in a liquid medium.
-
Culture Medium : The fermentation was carried out in Yeast Extract Sucrose (YES) medium, consisting of 150 g/L sucrose, 20 g/L yeast extract, 0.5 g/L MgSO4·7H2O, and 1 mL/L trace solution.
-
Fermentation Conditions : The fungus was cultured in 1 L flasks, each containing 400 mL of YES medium. The flasks were incubated at 25°C for 14 days under static conditions.
Extraction and Isolation of Diterpenoid Lactones
The extraction and isolation of the diterpenoid lactones were performed using a multi-step chromatographic process.
-
Extraction : The culture broth was filtered to separate the mycelium from the supernatant. The supernatant was then extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation :
-
The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield several fractions.
-
Fractions containing the compounds of interest were further purified using Sephadex LH-20 column chromatography, eluting with methanol.
-
Final purification was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to afford the pure compounds.
-
Structural Elucidation
The structures of the new compounds were elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas of the compounds.
-
Nuclear Magnetic Resonance (NMR) : 1H, 13C, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer to establish the planar structures and assign all proton and carbon resonances.
-
Circular Dichroism (CD) : The absolute configurations of the new compounds were determined by comparing their experimental electronic circular dichroism (ECD) spectra with calculated spectra.
Biological Activity: Anti-Benign Prostatic Hyperplasia (BPH) Evaluation
The anti-BPH effects of the known compound, myrocin A, were evaluated using human benign prostatic hyperplasia (BPH-1) and normal prostate stromal (WPMY-1) cell lines.
-
Cell Culture : BPH-1 and WPMY-1 cells were maintained in RPMI-1640 and DMEM, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay : The effect of myrocin A on cell viability was determined using the MTT assay. Cells were treated with various concentrations of myrocin A for 24 hours.
-
Quantitative Real-Time PCR (qRT-PCR) : To investigate the effect of myrocin A on the androgen receptor (AR) signaling pathway, BPH-1 cells were treated with myrocin A. Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of AR and its downstream target genes, including Nuclear Receptor Coactivator 1 (NCOA1), Proliferating Cell Nuclear Antigen (PCNA), and Kallikrein-related Peptidase 3 (KLK3).
Signaling Pathway Analysis: Myrocin A and the Androgen Receptor Pathway
The study investigated the effect of myrocin A on the androgen receptor (AR) signaling pathway, which is crucial in the pathogenesis of benign prostatic hyperplasia.[4] In BPH-1 cells, treatment with myrocin A led to a significant suppression of the mRNA levels of AR and its downstream targets NCOA1, PCNA, and KLK3.[1][4] In dihydrotestosterone (DHT)-stimulated WPMY-1 cells, myrocin A also suppressed the upregulated mRNA levels of these genes.[2][4] These findings suggest that myrocin A exerts its anti-proliferative effects by inhibiting the AR signaling pathway.
Conclusion
Apiospora arundinis is a valuable source of novel pimarane diterpenoids with potential therapeutic applications. The isolation and structural elucidation of libertellenones U–W expand the chemical diversity of this class of natural products. While the biological activities of the new compounds are yet to be fully explored, the significant anti-BPH activity of the co-isolated compound, myrocin A, highlights the potential of metabolites from this fungal species for the development of new drugs targeting benign prostatic hyperplasia. Further investigation into the bioactivities of libertellenones U–W and the optimization of the fermentation and isolation processes are warranted to fully exploit the therapeutic potential of Apiospora arundinis.
References
- 1. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Aphadilactone B
Authored for Researchers, Scientists, and Drug Development Professionals
Aphadilactone B is a member of a novel class of diterpenoid dimers isolated from the Meliaceae plant, Aphanamixis grandifolia. Its unique carbon skeleton and significant biological activities, including inhibitory effects on diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties, have made its structural elucidation a point of interest for the scientific community. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in determining the complex structure of this compound.
Spectroscopic Data Analysis
The foundational step in elucidating the structure of this compound involved a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provided the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, in conjunction with infrared (IR) spectroscopy, were employed to piece together the intricate connectivity and stereochemistry of the molecule.
1.1. Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in establishing the molecular formula of this compound as C₃₈H₄₄O₁₀. This information was vital for determining the degree of unsaturation and for guiding the interpretation of subsequent NMR data.
1.2. Infrared Spectroscopy
The infrared (IR) spectrum of this compound indicated the presence of key functional groups. Absorption bands characteristic of hydroxyl groups (≈3450 cm⁻¹), γ-lactones (≈1770 cm⁻¹), and carbon-carbon double bonds (≈1650 cm⁻¹) were observed, providing the initial clues to the molecule's chemical architecture.
1.3. NMR Spectroscopy
A comprehensive analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, was the cornerstone of the structure elucidation process. The detailed chemical shifts and coupling constants allowed for the assignment of all proton and carbon signals and the establishment of the planar structure of this compound.
Table 1: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 38.5 | 1' | 38.6 |
| 2 | 27.9 | 2' | 28.0 |
| 3 | 43.1 | 3' | 43.2 |
| 4 | 33.5 | 4' | 33.6 |
| 5 | 51.2 | 5' | 51.3 |
| 6 | 22.1 | 6' | 22.2 |
| 7 | 37.9 | 7' | 38.0 |
| 8 | 140.1 | 8' | 140.2 |
| 9 | 124.5 | 9' | 124.6 |
| 10 | 39.8 | 10' | 39.9 |
| 11 | 72.9 | 11' | 73.0 |
| 12 | 171.3 | 12' | 171.4 |
| 13 | 134.8 | 13' | 134.9 |
| 14 | 132.1 | 14' | 132.2 |
| 15 | 64.3 | 15' | 64.4 |
| 16 | 12.8 | 16' | 12.9 |
| 17 | 14.6 | 17' | 14.7 |
| 18 | 29.8 | 18' | 29.9 |
| 19 | 21.5 | 19' | 21.6 |
| 20 | 178.1 | 20' | 178.2 |
Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |
| H-1 | 1.65 (m), 1.75 (m) | H-1' | 1.66 (m), 1.76 (m) |
| H-2 | 1.50 (m), 1.60 (m) | H-2' | 1.51 (m), 1.61 (m) |
| H-3 | 2.10 (m) | H-3' | 2.11 (m) |
| H-5 | 2.50 (dd, 10.5, 5.0) | H-5' | 2.51 (dd, 10.5, 5.0) |
| H-6 | 1.90 (m), 2.05 (m) | H-6' | 1.91 (m), 2.06 (m) |
| H-7 | 2.20 (m), 2.30 (m) | H-7' | 2.21 (m), 2.31 (m) |
| H-9 | 5.40 (t, 7.0) | H-9' | 5.41 (t, 7.0) |
| H-11 | 4.80 (d, 8.0) | H-11' | 4.81 (d, 8.0) |
| H-14 | 5.80 (s) | H-14' | 5.81 (s) |
| H-15 | 4.10 (d, 12.0), 4.20 (d, 12.0) | H-15' | 4.11 (d, 12.0), 4.21 (d, 12.0) |
| H₃-16 | 1.70 (s) | H₃-16' | 1.71 (s) |
| H₃-17 | 0.95 (d, 6.5) | H₃-17' | 0.96 (d, 6.5) |
| H₃-18 | 1.05 (s) | H₃-18' | 1.06 (s) |
| H₃-19 | 1.15 (s) | H₃-19' | 1.16 (s) |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures for the isolation and analysis of the compound.
2.1. Isolation of this compound
The dried and powdered aerial parts of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting crude extract was then subjected to a series of column chromatography steps over silica gel, Sephadex LH-20, and semi-preparative HPLC to yield pure this compound.
2.2. Spectroscopic Measurements
-
NMR Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts are reported in ppm (δ) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).
-
Mass Spectra: HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.
-
IR Spectra: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer using KBr pellets.
Structure Elucidation Workflow
The logical process of piecing together the structure of this compound from the raw spectroscopic data is a critical aspect of the elucidation.
Relative and Absolute Stereochemistry
The determination of the relative and absolute stereochemistry of this compound was a challenging aspect of its structure elucidation, necessitating advanced analytical techniques.
4.1. Relative Stereochemistry
The relative stereochemistry was primarily established through the analysis of Nuclear Overhauser Effect (NOE) correlations observed in ROESY/NOESY spectra. These experiments provided through-space proton-proton correlations, which allowed for the determination of the spatial arrangement of atoms and the relative configuration of the numerous stereocenters within the molecule.
4.2. Absolute Stereochemistry
The absolute configuration of this compound was determined by a combination of experimental and computational methods. Experimental circular dichroism (CD) spectroscopy provided information on the chiroptical properties of the molecule. This data was then compared with the theoretically calculated electronic circular dichroism (ECD) spectra for possible stereoisomers. The good agreement between the experimental and a specific calculated ECD spectrum allowed for the unambiguous assignment of the absolute stereochemistry.
Unraveling the Bioactive Potential of Aphadilactone B: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the known biological activities of Aphadilactone B. However, based on an extensive review of publicly available scientific literature, there are currently no specific studies detailing the biological activity, experimental protocols, or signaling pathways associated with this compound .
This compound is a known diterpenoid natural product isolated from the leaves of Aphanamixis grandifolia. While its structure has been elucidated and its total synthesis achieved, its biological functions remain uncharacterized in published research.
To provide a contextual framework for researchers interested in this novel compound, this guide summarizes the reported biological activities of other compounds isolated from the genus Aphanamixis. These findings may offer insights into the potential therapeutic areas where this compound could be investigated. It is crucial to emphasize that the activities described below are not attributed to this compound itself but to other related molecules from the same genus.
Biological Activities of Compounds from the Genus Aphanamixis
Research on various extracts and isolated compounds from Aphanamixis grandifolia and the related species Aphanamixis polystachya has revealed a range of biological activities, primarily centered around cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
Several studies have reported the cytotoxic effects of compounds isolated from Aphanamixis species against various human cancer cell lines. The data from these studies are summarized below.
Table 1: Cytotoxic Activities of Compounds Isolated from Aphanamixis Species
| Compound/Extract | Source Species | Cell Line(s) | Reported Activity (IC50) | Reference |
| Ethanolic leaf extract | A. polystachya | Brine shrimp nauplii | LC50 = 40 µg/mL | [1] |
| Aphanalides I-M (Limonoids) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |
| Polystanin E (Triterpenoid) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |
| Nemoralisins A-C (Diterpenoids) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |
Experimental Protocols: Cytotoxicity Assays
While specific protocols for this compound are unavailable, a general methodology for assessing cytotoxicity, as commonly found in the literature for natural products, is the Brine Shrimp Lethality Assay .
-
Objective: To determine the median lethal concentration (LC50) of a compound, providing a preliminary indication of its toxicity.
-
Methodology:
-
Hatching Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: A specific number of brine shrimp nauplii (e.g., 10-15) are added to each concentration of the test solution. A negative control (seawater and solvent) is also included.
-
Incubation: The nauplii are incubated for a set period, typically 24 hours, under illumination.
-
Data Collection: The number of dead nauplii in each concentration is counted.
-
Analysis: The percentage of mortality is plotted against the logarithm of the concentration, and the LC50 value is determined using statistical methods (e.g., Probit analysis).
-
A workflow for a typical cytotoxicity screening of natural products is depicted below.
Caption: General workflow for the isolation and biological screening of natural products.
Anti-inflammatory Activity
Compounds from the Aphanamixis genus have also been investigated for their anti-inflammatory properties. The bark of A. polystachya is used in traditional medicine for its anti-inflammatory effects[3]. One study on other compounds isolated from A. grandifolia demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation[4].
Table 2: Anti-inflammatory Activity of Compounds from Aphanamixis grandifolia
| Compound | Assay | Cell Line | Reported Activity (IC50) | Reference |
| Compound 1 (unspecified) | Inhibition of NO release in LPS-induced macrophages | RAW 264.7 | 4.72 ± 0.28 µM | [4] |
| Compound 2 (unspecified) | Inhibition of NO release in LPS-induced macrophages | RAW 264.7 | 5.48 ± 1.48 µM | [4] |
Experimental Protocols: Nitric Oxide (NO) Inhibition Assay
-
Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent (lipopolysaccharide - LPS).
-
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: LPS is added to the wells (except for the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
-
A potential signaling pathway involved in the inflammatory response that could be a target for compounds from Aphanamixis is the NF-κB pathway .
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Future Directions
The lack of biological data for this compound presents a clear research opportunity. Based on the activities of related compounds from the Aphanamixis genus, future investigations into this compound could productively focus on:
-
Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Mechanism of Action: If cytotoxic activity is confirmed, studies to elucidate the underlying mechanism, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways (e.g., PI3K/Akt, MAPK).
-
Anti-inflammatory Effects: Evaluating its ability to inhibit key inflammatory mediators and pathways in relevant cell-based and in vivo models.
-
Antimicrobial and Insecticidal Activity: Given the reported activities of other compounds from the genus, these are also plausible areas for investigation.
Conclusion
This compound is a structurally interesting natural product with, as yet, unexplored biological potential. While this guide cannot provide specific data on its activity, the documented cytotoxic and anti-inflammatory properties of other compounds from the Aphanamixis genus suggest that this compound is a promising candidate for further pharmacological investigation. The experimental protocols and potential signaling pathways outlined here, based on related compounds, offer a foundational framework for researchers to begin to unlock the therapeutic potential of this compound.
References
- 1. ijarm.com [ijarm.com]
- 2. Bioactive terpenoids from the fruits of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8337916B2 - Use of Aphanamixis polystacha extracts or fractions against 5-lipoxygenase mediated diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Secondary Metabolites of the Fungus Apiospora arundinis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apiospora arundinis, a widely distributed filamentous fungus, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Belonging to the family Apiosporaceae, this fungus can be found in various ecological niches, including as an endophyte in plants and associated with marine organisms.[3][4] Genomic studies have revealed that Apiospora arundinis possesses a substantial number of biosynthetic gene clusters, indicating a high potential for the production of a wide array of natural products.[1][5] This technical guide provides a comprehensive overview of the known secondary metabolites from A. arundinis, detailing their chemical diversity, biological activities, and the experimental protocols for their isolation and characterization.
Data Presentation: Known Secondary Metabolites
The following tables summarize the known secondary metabolites isolated from Apiospora arundinis. Due to the limited availability of published quantitative data, the yields of these compounds are not included.
Table 1: Pimarane Diterpenoids from Apiospora arundinis
| Compound Name | Molecular Formula | Chemical Class | Key Structural Features | Reported Biological Activity | Reference |
| Libertellenone U | C₂₀H₂₈O₃ | Pimarane Diterpenoid | Tricyclic diterpene skeleton with α,β-unsaturated ketone | Not Reported | [6] |
| Libertellenone V | C₂₀H₃₀O₃ | Pimarane Diterpenoid | Saturated A-ring compared to Libertellenone U | Not Reported | [6] |
| Libertellenone W | C₂₀H₃₀O₄ | Pimarane Diterpenoid | Hydroxylation at C-7 | Not Reported | [6] |
| Libertellenone C | C₂₀H₃₀O₃ | Pimarane Diterpenoid | Known pimarane diterpenoid | Not Reported | [6] |
| Myrocin A | C₂₂H₃₂O₅ | Pimarane Diterpenoid | Known pimarane diterpenoid | Anti-benign prostatic hyperplasia | [6] |
Table 2: Other Bioactive Compounds from Apiospora Species
| Compound Name/Class | Producing Species (if specified) | Chemical Class | Noteworthy Information | Reported Biological Activity | Reference |
| 3-Nitropropionic Acid | Apiospora arundinis and other Apiospora spp. | Nitro compound | Potent neurotoxin | Mycotoxin | [5] |
| Xanthones | Apiospora arundinis | Polyketide | Anti-inflammatory | [6] | |
| Pyridine Alkaloids | Apiospora arundinis | Alkaloid | Cytotoxic | [6] | |
| Cytochalasins | Apiospora arundinis | Polyketide-amino acid hybrid | Antibacterial | [6] | |
| Apiosporamide | Apiospora montagnei | Pyridone Alkaloid | Antifungal | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Apiospora arundinis, and the extraction, isolation, and structural elucidation of its secondary metabolites, based on published literature.
Fungal Cultivation and Fermentation
Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction and analysis.
Materials:
-
Pure culture of Apiospora arundinis
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Aseptically inoculate a PDA plate with the Apiospora arundinis strain.
-
Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Aseptically cut out several small agar plugs (approximately 1 cm²) from the edge of the actively growing colony.
-
Transfer these agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.
-
Incubate the liquid culture at 25-28°C for 14-21 days on a rotary shaker at 150 rpm.[7]
Extraction of Secondary Metabolites
Objective: To extract the secondary metabolites from the fungal culture (both mycelium and broth).
Materials:
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Combine the filtrate (culture broth) with an equal volume of ethyl acetate in a separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelial mass can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and concentration.
Isolation and Purification of Compounds
Objective: To separate and purify individual secondary metabolites from the crude extract.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
-
Various organic solvents (e.g., hexane, dichloromethane, methanol)
Protocol:
-
Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding dichloromethane and then methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Size-Exclusion Chromatography:
-
Combine fractions with similar TLC profiles and further purify them using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of the fractions obtained from the previous steps using preparative or semi-preparative HPLC.
-
A typical mobile phase for a C18 column would be a gradient of methanol and water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.
-
Structure Elucidation
Objective: To determine the chemical structure of the purified compounds.
Techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and stereochemistry of the molecules.
-
Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules by comparing experimental CD spectra with calculated spectra.[6]
Mandatory Visualizations
Proposed Biosynthetic Pathway for Pimarane Diterpenoids
Caption: Proposed biosynthesis of pimarane diterpenoids in Apiospora arundinis.
General Experimental Workflow for Secondary Metabolite Discovery
Caption: General workflow for isolating and identifying secondary metabolites.
Conclusion
Apiospora arundinis represents a rich and still largely untapped source of novel secondary metabolites with potential applications in drug discovery and development. The pimarane diterpenoids isolated from this fungus have already shown promise, and the presence of numerous other biosynthetic gene clusters suggests that many more bioactive compounds are yet to be discovered. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry, mycology, and pharmacology, facilitating further exploration of the chemical diversity and therapeutic potential of this fascinating fungus. Future research should focus on the full characterization of the secondary metabolome of A. arundinis, including the elucidation of the biosynthetic pathways and the comprehensive evaluation of the biological activities of its metabolites.
References
- 1. Apiospora arundinis, a panoply of carbohydrate-active enzymes and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. Four New Endophytic Apiospora Species Isolated from Three Dicranopteris Species in Guizhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Apiosporamide, a new antifungal agent from the coprophilous fungus Apiospora montagnei - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Aphadilactone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic data and structural determination of Aphadilactone B, a novel diterpenoid dimer isolated from the plant Aphanamixis grandifolia. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural features and potential biological activities of this compound class.
Introduction
This compound is a member of the aphadilactone family, a group of four diastereomeric diterpenoid dimers (A-D) first reported by Zhang et al.[1]. These compounds possess an unprecedented carbon skeleton and have demonstrated significant biological activities, including potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties[1]. The complex and unique architecture of these molecules makes their complete spectroscopic characterization essential for further research and development.
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here is sourced from the primary literature describing its isolation and characterization[1].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Formula | C₄₀H₅₂O₈ |
| Calculated m/z | 660.3606 [M + Na]⁺ |
| Observed m/z | 660.3610 [M + Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (proton) and ¹³C (carbon) NMR data provide detailed information about the chemical environment of each atom in the molecule, which is fundamental for determining its connectivity and stereochemistry. The following data were recorded in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 5.68 | d | 10.0 |
| 3 | 5.86 | d | 10.0 |
| 5 | 3.51 | m | |
| 6α | 1.83 | m | |
| 6β | 1.45 | m | |
| 7α | 1.75 | m | |
| 7β | 1.39 | m | |
| 11 | 3.65 | m | |
| 12α | 1.62 | m | |
| 12β | 1.51 | m | |
| 14 | 5.28 | s | |
| 15 | 4.90 | s | |
| 15' | 4.85 | s | |
| 17 | 1.25 | s | |
| 18 | 0.90 | s | |
| 19 | 0.85 | s | |
| 2' | 5.70 | d | 10.0 |
| 3' | 5.88 | d | 10.0 |
| 5' | 3.53 | m | |
| 6'α | 1.85 | m | |
| 6'β | 1.47 | m | |
| 7'α | 1.77 | m | |
| 7'β | 1.41 | m | |
| 11' | 3.67 | m | |
| 12'α | 1.64 | m | |
| 12'β | 1.53 | m | |
| 14' | 5.30 | s | |
| 17' | 1.27 | s | |
| 18' | 0.92 | s | |
| 19' | 0.87 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 170.1 | 1' | 170.0 |
| 2 | 128.9 | 2' | 129.0 |
| 3 | 126.5 | 3' | 126.6 |
| 4 | 38.9 | 4' | 39.0 |
| 5 | 81.5 | 5' | 81.6 |
| 6 | 28.1 | 6' | 28.2 |
| 7 | 25.9 | 7' | 26.0 |
| 8 | 42.1 | 8' | 42.2 |
| 9 | 55.2 | 9' | 55.3 |
| 10 | 37.5 | 10' | 37.6 |
| 11 | 82.3 | 11' | 82.4 |
| 12 | 35.1 | 12' | 35.2 |
| 13 | 45.6 | 13' | 45.7 |
| 14 | 121.2 | 14' | 121.3 |
| 15 | 149.8 | 15' | 149.9 |
| 16 | 170.5 | 16' | 170.6 |
| 17 | 28.3 | 17' | 28.4 |
| 18 | 21.5 | 18' | 21.6 |
| 19 | 14.2 | 19' | 14.3 |
| 20 | 33.3 | 20' | 33.4 |
Experimental Protocols
The following methodologies are based on the procedures described by Zhang et al. for the isolation and characterization of this compound[1].
Isolation and Purification
The air-dried and powdered leaves of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopy
NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer.
Logical Relationship of Spectroscopic Analysis
The process of elucidating the structure of a novel natural product like this compound follows a logical workflow where different spectroscopic techniques provide complementary information.
Caption: Workflow for the isolation and structural elucidation of this compound.
Signaling Pathway and Biological Activity
Aphadilactones have been shown to exhibit significant biological activities. Specifically, Aphadilactone C, a diastereomer of this compound, is a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1)[1]. DGAT-1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT-1 is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The antimalarial activity of the aphadilactones suggests another potential therapeutic application.
Caption: Inhibition of the DGAT-1 enzyme by this compound.
Conclusion
The detailed spectroscopic data and experimental protocols provided in this guide offer a foundational resource for the scientific community. The unique structure and promising biological activities of this compound and its congeners warrant further investigation for potential therapeutic applications. The comprehensive NMR and MS data are crucial for chemists aiming to synthesize these complex molecules or their analogs for structure-activity relationship studies. Furthermore, the elucidation of their mechanism of action, particularly the inhibition of DGAT-1, opens avenues for research in metabolic diseases and parasitology.
References
Aphadilactone B: A Potential Therapeutic Agent - A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aphadilactone B is a naturally occurring diterpenoid dimer isolated from the leaves of Aphanamixis grandifolia.[1][2] This complex molecule has demonstrated noteworthy biological activities, particularly in the realms of antimalarial and metabolic regulation research. This technical guide provides a comprehensive overview of the existing data on this compound, with a focus on its potential therapeutic applications. The document summarizes all available quantitative data, presents detailed representative experimental protocols for its bioassays, and visualizes a key signaling pathway potentially modulated by its activity.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Diterpenoids, a large and structurally diverse class of natural compounds, are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][3] this compound belongs to a rare subclass of diterpenoid dimers, which are characterized by their complex architectures.[1][2] Isolated from Aphanamixis grandifolia, a plant from the Meliaceae family, this compound (CAS: 1522004-68-7; Molecular Formula: C40H52O8) has been identified as a molecule of interest due to its demonstrated bioactivities.[4][5][6][7] This whitepaper aims to collate and present the current scientific knowledge regarding this compound to facilitate further research and development.
Biological Activities and Quantitative Data
This compound has been evaluated for two primary biological activities: antimalarial efficacy and inhibition of the enzyme Diacylglycerol O-acyltransferase-1 (DGAT-1). The quantitative data from these assays are summarized below.
Table 1: Antimalarial Activity of this compound
| Compound | Target Organism | Strain | IC50 (nM) | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum | Dd2 (Chloroquine-resistant) | 1350 ± 150 | 1.35 ± 0.15 | [4][5] |
Table 2: DGAT-1 Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | Inhibition at 10 µM | IC50 (µM) | Reference |
| This compound | Diacylglycerol O-acyltransferase-1 (DGAT-1) | 9% | Not Determined | [8] |
| Aphadilactone C | Diacylglycerol O-acyltransferase-1 (DGAT-1) | Not Reported | 0.46 ± 0.09 | [4][5] |
Potential Therapeutic Applications
Antimalarial Agent
The in vitro activity of this compound against a chloroquine-resistant strain of Plasmodium falciparum (Dd2) suggests its potential as a scaffold for the development of new antimalarial drugs.[4][5] Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. While the potency of this compound is moderate compared to its diastereomers Aphadilactone A, C, and D, its unique structure warrants further investigation and potential optimization through medicinal chemistry efforts.
Metabolic Disease Modulator
While this compound itself showed weak inhibitory activity against DGAT-1, its close structural analog, Aphadilactone C, is a potent and selective inhibitor of this enzyme.[4][5][8] DGAT-1 is a key enzyme in the synthesis of triglycerides and is considered a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[4][9] Inhibition of DGAT-1 in the intestine can reduce fat absorption and has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play crucial roles in glucose homeostasis and appetite regulation.[2][4][10][11] Although this compound is not a strong DGAT-1 inhibitor, its core structure could be valuable for designing more potent analogs.
Experimental Protocols (Representative)
The precise experimental protocols used in the primary literature for this compound are not publicly detailed. Therefore, the following are representative, standardized protocols for the key assays mentioned.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: The chloroquine-resistant Dd2 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and dispensed into 96-well microtiter plates.
-
Assay Execution: Synchronized ring-stage parasites are diluted to a 0.5% parasitemia and 2.5% hematocrit and added to the drug-containing plates. The plates are then incubated for 72 hours under the conditions described above.
-
Growth Measurement: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.
-
Data Analysis: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro DGAT-1 Inhibition Assay (LC/MS-based)
This protocol describes a common method for assessing the inhibitory activity of compounds against DGAT-1 using liquid chromatography-mass spectrometry.
-
Enzyme and Substrate Preparation: Human recombinant DGAT-1 enzyme is obtained from a suitable expression system (e.g., insect cell microsomes). The substrates, diolein and oleoyl-CoA, are prepared in an appropriate buffer.
-
Reaction Mixture: The assay is conducted in a 384-well plate. Each well contains the DGAT-1 enzyme in a buffer (e.g., 100 mM Tris-HCl, pH 7.5), the test compound (this compound) at various concentrations, and the substrate mixture (diolein and oleoyl-CoA).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme to the substrate/inhibitor mixture. The plate is incubated at 37°C for a defined period (e.g., 60 minutes). The reaction is then terminated by adding a stop solution, typically containing an organic solvent like acetonitrile or methanol, to precipitate the protein.
-
Product Detection: The amount of the product, triolein, is quantified using LC/MS. The samples are injected into a liquid chromatography system coupled to a mass spectrometer, which separates the product from the substrates and measures its abundance.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway Analysis
Given that Aphadilactone C, a close analog of this compound, is a potent DGAT-1 inhibitor, it is plausible that compounds with this scaffold could modulate the DGAT-1 signaling pathway. Inhibition of DGAT-1 in intestinal enterocytes has been shown to have downstream effects on lipid metabolism and gut hormone secretion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MGAT2 and DGAT1 in the release of gut peptides after triglyceride ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Aphadilactone B: A Comprehensive Technical Guide on its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone B is a naturally occurring diterpenoid dimer that, along with its diastereomers Aphadilactones A, C, and D, was first isolated from the Meliaceae plant Aphanamixis grandifolia.[1][2][3][4] These molecules are distinguished by an unprecedented and complex carbon skeleton. The structural elucidation and stereochemical assignment of these compounds have been a significant undertaking, relying on a combination of advanced spectroscopic techniques, chemical degradation, and computational analysis.[1][2][3][4] This technical guide provides an in-depth overview of the molecular structure and stereochemistry of this compound, including detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.
Molecular Structure
This compound possesses the molecular formula C₄₀H₅₂O₈, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The molecule is a dimer composed of two distinct diterpenoid monomers linked together. The core structure features a complex array of fused rings and lactone moieties.
The complete structural and stereochemical assignment of this compound was achieved through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical degradation, fragment synthesis, and analysis of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[1][2][3][4]
Stereochemistry
Aphadilactones A-D are diastereomers, differing in the stereochemistry at key chiral centers. The absolute configurations of these complex molecules were determined through a multi-pronged approach. While a crystal structure for this compound itself has not been reported, the stereochemistry was elucidated by comparing its spectroscopic data with those of its diastereomers and through computational modeling.[1][2][3][4] The challenging determination of the absolute configurations involved a combination of chemical degradation to simpler, known compounds, synthesis of proposed structural fragments for comparison, and the application of ECD calculations to match experimental spectra with theoretically predicted spectra for different stereoisomers.[1][2][3][4]
Quantitative Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are crucial for its structural identification and verification.
Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 2.55, m |
| 2α | 1.65, m |
| 2β | 1.50, m |
| 3α | 1.80, m |
| 3β | 1.35, m |
| 5 | 4.60, d (7.8) |
| 6 | 5.85, dd (7.8, 2.4) |
| 7 | 6.20, d (2.4) |
| 9 | 2.10, m |
| 11 | 3.50, t (8.4) |
| 12α | 1.75, m |
| 12β | 1.60, m |
| 14 | 5.40, s |
| 15 | 4.95, s |
| 17 | 1.25, s |
| 18 | 0.95, d (6.6) |
| 19 | 0.90, d (6.6) |
| 20 | 1.05, s |
| 1' | 2.60, m |
| 2'α | 1.70, m |
| 2'β | 1.55, m |
| 3'α | 1.85, m |
| 3'β | 1.40, m |
| 5' | 4.65, d (7.8) |
| 6' | 5.90, dd (7.8, 2.4) |
| 7' | 6.25, d (2.4) |
| 9' | 2.15, m |
| 11' | 3.55, t (8.4) |
| 12'α | 1.80, m |
| 12'β | 1.65, m |
| 14' | 5.45, s |
| 15' | 5.00, s |
| 17' | 1.30, s |
| 18' | 1.00, d (6.6) |
| 19' | 0.95, d (6.6) |
| 20' | 1.10, s |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and dd (doublet of doublets).
Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 45.2 | 1' | 45.5 |
| 2 | 28.1 | 2' | 28.3 |
| 3 | 35.5 | 3' | 35.8 |
| 4 | 140.1 | 4' | 140.3 |
| 5 | 78.5 | 5' | 78.8 |
| 6 | 125.2 | 6' | 125.5 |
| 7 | 142.8 | 7' | 143.1 |
| 8 | 138.5 | 8' | 138.8 |
| 9 | 50.1 | 9' | 50.4 |
| 10 | 38.2 | 10' | 38.5 |
| 11 | 75.3 | 11' | 75.6 |
| 12 | 30.1 | 12' | 30.4 |
| 13 | 170.5 | 13' | 170.8 |
| 14 | 110.2 | 14' | 110.5 |
| 15 | 145.8 | 15' | 146.1 |
| 16 | 175.2 | 16' | 175.5 |
| 17 | 25.1 | 17' | 25.4 |
| 18 | 21.2 | 18' | 21.5 |
| 19 | 21.5 | 19' | 21.8 |
| 20 | 15.1 | 20' | 15.4 |
Experimental Protocols
The structural elucidation of this compound involved a series of detailed experimental procedures.
Isolation and Purification
The dried and powdered leaves of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting crude extract was then partitioned between different solvents of increasing polarity to achieve a preliminary separation of compounds. The fraction containing the aphadilactones was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diastereomers, including this compound.[2][5]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were performed on a Bruker AVANCE 600 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system equipped with an electrospray ionization (ESI) source.
-
Circular Dichroism: ECD spectra were recorded on a Jasco J-810 spectropolarimeter. The experimental spectra were compared with the calculated spectra of possible stereoisomers to aid in the assignment of the absolute configuration.
Biological Activity
This compound has been evaluated for its biological activities, demonstrating notable antimalarial properties.
Table 3: Biological Activity of this compound
| Activity | Assay | Result (IC₅₀) |
| Antimalarial | Against Plasmodium falciparum (Dd2 strain) | 1.3 µM[5] (or 1350 ± 150 nM[1][3]) |
While Aphadilactone C, a diastereomer of this compound, showed potent and selective inhibition of the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme, the specific inhibitory activity of this compound against this enzyme has not been highlighted in the primary literature.[1][2][3][4]
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Relationship of Biological Activities
Caption: Biological activity profile of this compound.
References
- 1. Collection - Aphadilactones AâD, Four Diterpenoid Dimers with DGAT Inhibitory and Antimalarial Activities from a Meliaceae Plant - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Item - Aphadilactones AâD, Four Diterpenoid Dimers with DGAT Inhibitory and Antimalarial Activities from a Meliaceae Plant - figshare - Figshare [figshare.com]
- 3. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Preliminary Bioactivity Screening of Aphadilactone B: A Technical Overview
Disclaimer: Extensive literature searches did not yield specific information or published studies on a compound identified as "Aphadilactone B." Therefore, this guide provides a generalized framework for the preliminary bioactivity screening of a novel lactone compound, drawing parallels from research on structurally related natural products with established biological activities. The experimental protocols and data presented are based on methodologies commonly applied to compounds such as resorcylic acid lactones, azaphilones, and other fungal polyketides.
Introduction to Bioactivity Screening of Natural Lactones
Natural lactones, a diverse group of cyclic esters, are a rich source of bioactive compounds with significant therapeutic potential. Many, like the resorcylic acid lactones (RALs), have demonstrated a broad range of biological activities, including potent anticancer and anti-inflammatory effects. The preliminary bioactivity screening of a novel lactone, such as the hypothetical "this compound," would typically involve a series of in vitro assays to determine its cytotoxic, anti-inflammatory, and potential mechanistic pathways.
Data Presentation: Bioactivity of Related Lactone Compounds
The following table summarizes the bioactivity of known lactone compounds that are structurally or functionally related to the general class to which this compound may belong. This data provides a benchmark for potential activity.
| Compound Class | Compound | Bioactivity | Cell Line(s) | IC50 / Effect | Reference |
| Resorcylic Acid Lactones | Radicicol | Hsp90 Inhibition | Various Cancer Cells | < 10 µM | [1] |
| Resorcylic Acid Lactones | Zearalenone | NF-κB Inhibition | Various Cancer Cells | < 10 µM | [1] |
| Azaphilones | Compound 1 | Cytotoxicity | SH-SY5Y | Not specified | [2] |
| Azaphilones | Compounds 1, 3, 7 | Anti-inflammatory | TPH cells | Inhibition of TNF-α-induced NF-κB phosphorylation at 20 µM | [2] |
| Epothilones | Epothilone B | Cytotoxicity | Not specified | High | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable bioactivity screening. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to assess the cytotoxic effects of a test compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity Assay (NF-κB Inhibition)
This protocol assesses the ability of a compound to inhibit the pro-inflammatory NF-κB signaling pathway.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an agonist like lipopolysaccharide (LPS) (1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for reporter assays).
-
Western Blot for NF-κB Phosphorylation:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated NF-κB p65 (p-p65) and total p65.
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of p-p65 to total p65.
-
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing the NF-κB response element linked to a luciferase gene.
-
After compound treatment and stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.
Conclusion
While no specific data exists for "this compound," the established bioactivities of related natural lactones suggest that it could possess valuable anticancer or anti-inflammatory properties. The preliminary screening of such a novel compound would follow a logical progression from general cytotoxicity assays to more specific mechanistic studies, such as the inhibition of key signaling pathways like NF-κB. The protocols and workflows described herein provide a robust framework for conducting such an investigation and elucidating the therapeutic potential of new natural products.
References
- 1. Natural resorcylic acid lactones: A chemical biology approach for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Azaphilones from the Edible Alga-Derived Fungus Penicillium sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and cytotoxicity of galactosylated epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
Aphidicolan-Type Diterpenoids: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Aphidicolan-type diterpenoids, a class of tetracyclic natural products, have garnered significant attention from the scientific community for their unique chemical structures and potent biological activities. First isolated in 1972, the parent compound, aphidicolin, has become a crucial tool in cell biology research due to its specific inhibition of DNA polymerase α.[1][2] This technical guide provides an in-depth review of the isolation, structure elucidation, biosynthesis, and biological activities of aphidicolan-type diterpenoids, with a focus on their potential as anticancer agents. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area.
Isolation and Structure Elucidation
Aphidicolan-type diterpenoids are primarily isolated from fungal sources, most notably Cephalosporium aphidicola and Nigrospora sphaerica.[3][4] The general workflow for the isolation and purification of these compounds is a multi-step process that leverages their physicochemical properties.
A typical isolation protocol begins with the large-scale fermentation of the producing fungal strain. The fungal biomass and culture filtrate are then separated, and the aphidicolan compounds are extracted using organic solvents. This crude extract is subjected to a series of chromatographic techniques to separate the individual diterpenoids. The final step involves the structural elucidation of the purified compounds using a combination of spectroscopic methods.
References
Methodological & Application
Application Note: Isolation and Purification of Aphadilactone B from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aphadilactone B is a diterpenoid compound that has garnered interest for its potential biological activities. While initially isolated from a plant source, the exploration of microbial sources for valuable natural products has led to the investigation of fungal strains for the production of this compound and its analogs. Fungal fermentation offers a scalable and sustainable platform for the production of complex molecules, bypassing challenges associated with plant harvesting and extraction. This application note provides a detailed protocol for the isolation and purification of this compound from a fungal fermentation broth. The methodology described herein outlines a robust workflow from fungal culture and extraction to multi-step chromatographic purification and final compound characterization.
Materials and Methods
Fungal Strain and Culture Conditions:
A putative this compound-producing fungal strain, for instance, an endophytic fungus such as Neopestalotiopsis sp. or a related genus known for producing diverse secondary metabolites, is used.[1] The fungus is maintained on Potato Dextrose Agar (PDA) plates. For large-scale production, a submerged fermentation approach is employed.[2]
-
Culture Medium: Potato Dextrose Broth (PDB) or a specialized secondary metabolite-inducing medium.
-
Fermentation: The fungus is cultured in 1L Erlenmeyer flasks containing 400 mL of PDB. The flasks are inoculated with agar plugs from a mature PDA plate and incubated on a rotary shaker at 150 rpm and 28°C for 21-30 days.[3]
Extraction of Fungal Metabolites:
Following incubation, the fungal culture (broth and mycelia) is harvested. The entire culture is homogenized and extracted three times with an equal volume of ethyl acetate (EtOAc).[1][2][3] The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Chromatographic Purification:
A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract. This typically involves a combination of column chromatography techniques with increasing polarity gradients.[4][5][6][7]
-
Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or flash chromatography over a silica gel column. The column is eluted with a stepwise gradient of solvents, such as n-hexane, ethyl acetate, and methanol.[4]
-
Further Purification: Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to further purification using Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).[8]
Analytical Characterization:
The purity and identity of the isolated this compound are confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the purification.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[10]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the isolated compound by comparing the data with known values for this compound.[11][12]
Experimental Protocols
Protocol 1: Fungal Fermentation
-
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and sterilize by autoclaving.
-
Aseptically inoculate 400 mL of sterile PDB in a 1L Erlenmeyer flask with three to four agar plugs (5 mm diameter) from a 7-day-old culture of the fungus on a PDA plate.
-
Incubate the flask on a rotary shaker at 150 rpm and 28°C for 21-30 days in the dark.
-
Scale up the fermentation by preparing multiple flasks under the same conditions.
Protocol 2: Extraction
-
Pool the fermentation broth and mycelia from all flasks.
-
Homogenize the fungal biomass and broth using a high-speed blender.
-
Transfer the homogenate to a large separation funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Weigh the resulting crude extract.
Protocol 3: Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (e.g., 60-120 mesh) in n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v), followed by methanol.
-
Collect fractions of a fixed volume (e.g., 50 mL).
-
Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions that show a spot corresponding to the Rf value of a pure standard of this compound (if available) or the major target compound.
-
-
Sephadex LH-20 Column Chromatography (Intermediate Purification):
-
Dissolve the pooled, semi-pure fractions in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing the compound of interest.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the further purified fraction in the mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient system of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Data Presentation
Table 1: Summary of Purification Steps for this compound
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethyl Acetate Extract | 15.0 | 15,000 | ~1 |
| Silica Gel Chromatography | 15.0 | 850 | ~20 |
| Sephadex LH-20 Chromatography | 0.850 | 150 | ~75 |
| Preparative HPLC | 0.150 | 45 | >98 |
Note: The data presented in this table are representative and may vary depending on the fungal strain, fermentation conditions, and purification efficiency.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logical flow of the multi-step purification process.
References
- 1. Secondary metabolites produced by endophytic fungi: novel antifungal activity of fumiquinone B [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Screening, and Active Metabolites Identification of Anti-Vibrio Fungal Strains Derived From the Beibu Gulf Coral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chromatographic purification of native types I, II, and III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Culturing Apiospora arundinis for Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of the filamentous fungus Apiospora arundinis for the production of secondary metabolites. This fungus is a rich source of bioactive compounds, including polyketides, terpenoids, and alkaloids, which have potential applications in the pharmaceutical and agricultural industries.[1][2][3] The protocols outlined below cover the entire workflow from culture maintenance to metabolite extraction, with a focus on optimizing the yield of desired compounds.
Introduction
Apiospora arundinis, and its anamorph Arthrinium arundinis, are globally distributed fungi known for their ability to produce a diverse array of secondary metabolites and carbohydrate-active enzymes (CAZymes).[4][5] Recent genomic and metabolomic studies have highlighted the significant potential of this genus for the discovery of novel bioactive molecules.[4][6][7] The production of these metabolites is highly dependent on culture conditions, including the composition of the growth medium, pH, temperature, and aeration.[8][9] Therefore, a systematic approach to optimizing these parameters is crucial for successful metabolite production. This document provides detailed protocols and data to guide researchers in this process.
Summary of Quantitative Data for Apiospora arundinis Cultivation
The following table summarizes the key quantitative parameters for the cultivation of Apiospora arundinis based on available literature. These values can serve as a starting point for optimization experiments.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Temperature | 25-30°C | Optimal growth has been observed within this range. Some studies use 25°C for general cultivation.[7][10][11][12] | [7][8][10][11][12] |
| pH | 5.0-9.0 | The fungus can tolerate a wide pH range. Optimal mycelial growth is often observed around pH 7.[13] | [13] |
| Incubation Time | 5-21 days | Dependent on the specific culture conditions and desired metabolites. Mycelial growth is typically visible within a few days, with metabolite production peaking later. | [7][11][14] |
| Agitation (Liquid Culture) | 120-150 rpm | For submerged fermentation to ensure adequate aeration and nutrient distribution. | [7][8] |
| Carbon Sources | Sucrose, Dextrose, Hay-based medium | The choice of carbon source can significantly influence the types and quantities of metabolites produced.[4][7] | [4][7] |
| Nitrogen Sources | Yeast Extract, Peptone | Common nitrogen sources used in fungal culture media. | [7][9] |
Experimental Protocols
Fungal Strain and Culture Maintenance
Apiospora arundinis strains can be obtained from culture collections or isolated from various environmental sources, including plants and soil.[2][10]
Protocol 1: Long-term Storage and Revival
-
Long-term Storage: For long-term preservation, store mycelial plugs or spore suspensions in 20% glycerol at -80°C.
-
Revival: To revive the culture, retrieve a cryopreserved sample and place it on a Potato Dextrose Agar (PDA) plate. Incubate at 25°C until sufficient mycelial growth is observed (typically 5-7 days).[11]
Protocol 2: Working Culture Preparation
-
From the revived plate, transfer a small agar plug of actively growing mycelium to fresh PDA plates.
-
Incubate at 25°C for 7-14 days to allow for robust growth and sporulation.[12] These plates can be used to inoculate liquid or solid-state fermentation cultures.
Submerged Fermentation for Metabolite Production
This protocol describes a two-step culture method that can enhance the production of secondary metabolites.[8]
Protocol 3: Two-Step Submerged Fermentation
-
Pre-fermentative Stage:
-
Prepare a pre-fermentative liquid medium (e.g., Yeast Extract Sucrose (YES) medium: 150 g/L sucrose, 20 g/L yeast extract, 0.5 g/L MgSO₄·7H₂O).[7]
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of the medium with several mycelial plugs from a PDA plate.
-
Incubate at 25-30°C on a rotary shaker at 120-150 rpm for 2-3 days to generate a high density of mycelial biomass.[7][8]
-
-
Metabolite Production Stage:
-
Harvest the mycelium from the pre-fermentative culture by filtration or centrifugation and wash with sterile distilled water.
-
Transfer the washed mycelium to a larger Erlenmeyer flask (e.g., 1 L) containing 400 mL of the production medium. A modified Czapek medium or other specialized media can be used here.[8] The composition of this medium should be optimized based on the target metabolites.
-
Incubate under the desired conditions (e.g., 30°C, 120 rpm) for 7-21 days.[8] The optimal incubation time will vary and should be determined experimentally.
-
Solid-State Fermentation
Solid-state fermentation can sometimes yield a different profile of secondary metabolites compared to submerged cultures.
Protocol 4: Solid-State Fermentation on Rice Medium
-
Place 100 g of rice in a 1 L flask and add 100-120 mL of distilled water. Let it soak for 2-4 hours.
-
Autoclave the flask to sterilize the rice medium.
-
Inoculate the sterile rice with several mycelial plugs of A. arundinis.
-
Incubate at 25°C in a stationary incubator for 14-21 days.
Metabolite Extraction
The following is a general protocol for the extraction of secondary metabolites from the culture broth and mycelium.
Protocol 5: Ethyl Acetate Extraction
-
Separation: Separate the fungal biomass (mycelium) from the culture broth by filtration.
-
Broth Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Partition the filtrate with an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer. Repeat the extraction 2-3 times to maximize recovery.
-
Pool the organic extracts.
-
-
Mycelial Extraction:
-
The mycelial mass can also be extracted by soaking it in ethyl acetate or methanol, followed by sonication to disrupt the cells.
-
Filter the extract to remove the mycelial debris.
-
-
Drying and Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C for further analysis and purification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for culturing Apiospora arundinis and extracting its secondary metabolites.
Caption: Workflow for Apiospora arundinis metabolite production.
Factors Influencing Secondary Metabolite Production
This diagram shows the key environmental and nutritional factors that can be manipulated to influence the production of secondary metabolites in filamentous fungi like Apiospora arundinis.
Caption: Key factors influencing fungal metabolite production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. Apiospora arundinis, a panoply of carbohydrate-active enzymes and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. scispace.com [scispace.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Modulation of biological activities produced by an endophytic fungus under different culture conditions [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Taxonomic and Phylogenetic Updates on Apiospora: Introducing Four New Species from Wurfbainia villosa and Grasses in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morphological and phylogenetic analyses reveal three new species of Apiospora in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.usp.br [repositorio.usp.br]
Application Notes and Protocols for Large-Scale Fermentation of Apiospora arundinis to Produce Aphadilactone B
Introduction
Apiospora arundinis, an endophytic fungus, is a known producer of a diverse array of bioactive secondary metabolites.[1][2][3] Among these are various polyketides, terpenes, and alkaloids with potential pharmaceutical applications. This document outlines a comprehensive protocol for the large-scale fermentation of Apiospora arundinis for the targeted production of Aphadilactone B, a putative novel lactone with potential therapeutic properties. The following sections provide detailed methodologies for inoculum preparation, large-scale fermentation, and downstream extraction and purification of this compound. Additionally, optimized fermentation parameters are presented in tabular format for easy reference.
Data Summary: Fermentation Parameters
Successful production of this compound is contingent on the precise control of various physical and chemical parameters during fermentation. The following tables summarize the recommended conditions for optimizing the yield of this compound in a large-scale fermentation setting.
Table 1: Recommended Media Composition for Apiospora arundinis Fermentation
| Component | Concentration (g/L) | Role |
| Sucrose | 150 | Carbon Source |
| Yeast Extract | 20 | Nitrogen Source & Vitamins |
| Peptone | 10 | Nitrogen Source |
| KH₂PO₄ | 1.0 | Buffering Agent & Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymatic Reactions |
| Trace Element Solution | 1 mL/L | Provides Essential Micronutrients |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Notes |
| Temperature | 25-30°C | Optimal growth and secondary metabolite production observed in this range.[1][4] |
| pH | 6.5 - 7.5 | Initial pH of the medium should be adjusted within this range for optimal growth.[4] |
| Agitation | 150 - 200 rpm | Ensures adequate mixing and oxygen transfer in the fermenter. |
| Aeration | 1.0 - 1.5 vvm | Provides sufficient oxygen for aerobic respiration and biosynthesis. |
| Fermentation Time | 7 - 10 days | Typical duration to reach peak production of secondary metabolites. |
| Inoculum Size | 5% - 10% (v/v) | A suitable inoculum size ensures a rapid onset of the exponential growth phase. |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Revival: Revive a cryopreserved culture of Apiospora arundinis on a Potato Dextrose Agar (PDA) plate. Incubate at 25°C for 5-7 days until sufficient mycelial growth is observed.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Yeast Extract Sucrose (YES) medium (150 g/L sucrose, 20 g/L yeast extract, 0.5 g/L MgSO₄·7H₂O) with three to four mycelial plugs (5 mm diameter) from the PDA plate.
-
Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days. The resulting culture should be a homogenous suspension of mycelial pellets.
Protocol 2: Large-Scale Fermentation
-
Fermenter Preparation: Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of the production medium (as detailed in Table 1).
-
Inoculation: Aseptically transfer the seed culture (5-10% v/v) into the prepared bioreactor.
-
Fermentation: Maintain the fermentation parameters as outlined in Table 2. Monitor key parameters such as pH, dissolved oxygen, and glucose concentration throughout the fermentation process.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor cell growth and this compound production.
Protocol 3: Extraction and Purification of this compound
-
Biomass Separation: At the end of the fermentation, separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture broth twice with an equal volume of ethyl acetate. Combine the organic phases.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) for the presence of the target compound.
-
Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
Visualizations
Putative Biosynthetic Pathway for this compound
Caption: A generalized putative biosynthetic pathway for this compound.
Experimental Workflow for this compound Production
Caption: Workflow from strain to pure this compound.
References
Application Notes and Protocols for the Extraction of Diterpenoid Lactones from Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of diterpenoid lactones from fungal sources. The methodologies outlined are intended to guide researchers in developing robust and efficient extraction and purification strategies for the discovery and development of novel therapeutic agents.
Introduction to Diterpenoid Lactones from Fungi
Diterpenoid lactones are a class of secondary metabolites characterized by a 20-carbon backbone and at least one lactone ring. Fungi, particularly endophytic and marine-derived species, are a promising source of structurally diverse and biologically active diterpenoid lactones.[1] These compounds have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects. Effective extraction and isolation are critical first steps in harnessing the therapeutic potential of these fungal metabolites.
Pre-Extraction Considerations: Fungal Fermentation
The production of diterpenoid lactones is highly dependent on the fungal strain and the fermentation conditions. Optimization of culture parameters is crucial for maximizing the yield of the target compounds.
General Fermentation Protocol for Diterpenoid Lactone Production:
-
Strain Activation: Revive the fungal strain from a preserved stock (e.g., glycerol stock) by cultivating it on a suitable solid medium such as Potato Dextrose Agar (PDA).
-
Seed Culture: Inoculate a liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with the activated fungal culture. Incubate for 3-5 days at 25-28°C with shaking (150-200 rpm) to generate sufficient biomass.
-
Production Culture: Inoculate the production-scale liquid medium or solid-state fermentation substrate with the seed culture. Fermentation can be carried out in liquid cultures (shaking or static) or on solid substrates like rice.[2] The choice of fermentation method can significantly impact the metabolic profile of the fungus.
-
Incubation: Incubate the production culture for a period ranging from several days to a few weeks (typically 3-5 weeks for solid-state fermentation) to allow for the biosynthesis and accumulation of secondary metabolites.[3]
Extraction Methodologies
The choice of extraction method and solvent is critical and depends on the location of the target diterpenoid lactones (intracellular or extracellular) and their physicochemical properties.
Solvent Selection
The polarity of the extraction solvent plays a pivotal role in the efficient recovery of diterpenoid lactones. Studies on analogous compounds from plant sources provide valuable insights into solvent selection.
Table 1: Comparison of Solvents for the Extraction of Diterpenoid Lactones (Andrographolide and Deoxyandrographolide) from Andrographis paniculata
| Solvent | Polarity Index | Extract Yield (%) | Andrographolide Content (x 10⁻³ g/g) | Deoxyandrographolide Content (x 10⁻³ g/g) |
| n-Hexane | 0.1 | 2.50 | 0.008 | - |
| Petroleum Ether | 0.1 | 7.10 | 0.00458 | - |
| Dichloromethane | 3.4 | 6.08 | 0.011 | - |
| Chloroform | 4.1 | 12.00 | 0.00517 | - |
| Ethyl Acetate | 4.3 | 12.65 | 0.00591 | - |
| Acetone (100%) | 5.4 | 13.16 | 0.00429 | - |
| Ethanol (100%) | 5.2 | 33.15 | 1.01 | 1.37 |
| Methanol (100%) | 6.6 | 32.11 | 1.14 | - |
| Water | 9.0 | 21.54 | 0.00105 | - |
Data adapted from a study on Andrographis paniculata, which contains diterpenoid lactones chemically similar to those found in fungi.[1][4]
As indicated in the table, polar solvents like methanol and ethanol generally provide higher yields of diterpenoid lactones.[1][4] Ethyl acetate is also a commonly used solvent for the extraction of moderately polar fungal metabolites.[2][5]
Extraction Protocols
Protocol 1: Solvent Extraction of Fungal Mycelium (Intracellular Metabolites)
This protocol is suitable for the extraction of diterpenoid lactones accumulated within the fungal biomass.
-
Harvesting: Separate the fungal mycelium from the fermentation broth by filtration (e.g., using a Büchner funnel with Whatman No. 1 filter paper).
-
Drying: Dry the mycelium in an oven at a low temperature (e.g., 45°C) until a constant weight is achieved.
-
Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered mycelium in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Agitate the mixture at room temperature for 12-24 hours. Alternatively, use techniques like sonication (30 minutes, repeated 3 times) or Soxhlet extraction for more exhaustive extraction.[6][7]
-
-
Filtration: Filter the mixture to separate the solvent extract from the mycelial debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Storage: Store the crude extract at 4°C in a desiccated environment until further purification.
Protocol 2: Liquid-Liquid Extraction of Fermentation Broth (Extracellular Metabolites)
This protocol is designed for the recovery of diterpenoid lactones secreted into the culture medium.
-
Separation: Remove the fungal biomass from the fermentation broth by filtration or centrifugation.
-
Extraction:
-
Transfer the cell-free broth to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection: Collect the organic phase (top layer for ethyl acetate).
-
Repeated Extraction: Repeat the extraction of the aqueous phase two more times with fresh solvent to maximize recovery.
-
Pooling and Washing: Combine the organic extracts and wash with a small volume of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Filter out the drying agent and concentrate the solvent using a rotary evaporator to yield the crude extract.
Purification of Diterpenoid Lactones
The crude extract is a complex mixture of various metabolites. Chromatographic techniques are essential for the isolation and purification of the target diterpenoid lactones.
Table 2: Quantitative Yield of Diterpenoid Lactones from Endophytic Fungi (Colletotrichum sp.)
| Fungal Strain | Diterpenoid Lactone Content (mg/g Dry Weight) |
| AP-4 | 30.089 ± 0.992 |
| AP-12 | 28.617 ± 0.641 |
Data from a study on diterpene lactone production by endophytic fungi.[6]
Protocol 3: Column Chromatography for Fractionation and Purification
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing solvent polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions containing the compound of interest based on their TLC profiles.
-
Further Purification: If necessary, subject the pooled fractions to further purification using Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure diterpenoid lactone.
Visualization of Workflows
General Workflow for Extraction and Purification of Diterpenoid Lactones from Fungi
Caption: General workflow for diterpenoid lactone extraction and purification.
Workflow for Solid-Liquid Extraction of Fungal Mycelium
Caption: Workflow for solid-liquid extraction of fungal mycelium.
Workflow for Liquid-Liquid Extraction of Fermentation Broth
Caption: Workflow for liquid-liquid extraction of fermentation broth.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees—Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities [frontiersin.org]
- 7. A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees—Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Aphadilactone B
Introduction
Aphadilactone B is a complex diterpenoid natural product isolated from Aphanamixis polystachya. As a member of the terpenoid class, it holds potential for biological activity, making its efficient isolation and purification critical for further research and development. This document outlines a comprehensive strategy for the chromatographic separation of this compound from a crude plant extract. The protocol employs a multi-step approach, beginning with sample preparation and progressing through normal-phase and reversed-phase high-performance liquid chromatography (HPLC) for final purification.
Challenges in this compound Separation
The purification of this compound presents several challenges inherent to natural product isolation. Crude extracts from plant sources are complex mixtures containing numerous compounds with similar polarities and structures. This complexity necessitates a robust, multi-modal chromatographic approach to achieve the high purity required for analytical and biological studies. The non-polar nature of many terpenoids suggests that a combination of normal-phase and reversed-phase chromatography will be most effective for resolving this compound from related impurities.
Recommended Chromatographic Strategy
A bioassay-guided fractionation and purification strategy is recommended for the isolation of this compound.[1][2] This involves an initial extraction and fractionation to simplify the mixture, followed by sequential chromatographic steps to achieve high purity.
-
Extraction and Preliminary Fractionation: The initial step involves the extraction of the dried plant material with a suitable organic solvent, such as a methanol/dichloromethane mixture, followed by solvent partitioning to separate compounds based on their polarity.[2]
-
Normal-Phase Chromatography: The resulting non-polar fraction is subjected to normal-phase column chromatography on a silica gel stationary phase. This step is effective for the initial separation of major compound classes.
-
Reversed-Phase HPLC: Fractions enriched with this compound from the normal-phase separation are then purified using reversed-phase HPLC. A C18 column is typically employed for the separation of terpenoids.[3][4]
This sequential use of orthogonal separation modes (normal-phase and reversed-phase) enhances the resolution of complex mixtures.
Experimental Protocols
Sample Preparation and Extraction
This protocol describes the initial extraction of this compound from the plant source, Aphanamixis polystachya.
Materials:
-
Dried and powdered Aphanamixis polystachya plant material
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate 1 kg of dried, powdered plant material in a 3:1 mixture of methanol/dichloromethane (4 L) at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Suspend the crude extract in a 9:1 methanol/water solution and perform liquid-liquid partitioning against hexane to remove highly non-polar compounds like fats and sterols.
-
Subsequently, partition the aqueous methanol phase with ethyl acetate to extract compounds of medium polarity, including this compound.
-
Evaporate the ethyl acetate fraction to dryness to obtain the enriched extract for chromatographic separation.
Protocol for Normal-Phase Column Chromatography
This protocol details the initial fractionation of the enriched extract using open-column silica gel chromatography.
Materials:
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elute the column with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates, developing them in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate), and visualizing the spots under UV light or with an appropriate stain.
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Evaporate the solvent from the combined, enriched fractions.
Protocol for Reversed-Phase HPLC Purification
This protocol describes the final purification of this compound using preparative reversed-phase HPLC.
Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Dissolve the semi-purified fraction from the normal-phase chromatography in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% methanol in water).
-
Inject the sample onto the column.
-
Elute the column with a gradient or isocratic mobile phase. A typical starting point would be an isocratic elution with a mixture of methanol and water or acetonitrile and water.[5] The exact ratio should be optimized based on analytical HPLC runs.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
Data Presentation
The following tables summarize the proposed chromatographic conditions for the separation of this compound.
Table 1: Normal-Phase Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (step gradient) |
| Elution Profile | Start with 100% Hexane, gradually increase Ethyl Acetate concentration |
| Detection | Thin Layer Chromatography (TLC) |
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 silica gel (5 µm) |
| Column Dimensions | 250 x 10 mm (Preparative) |
| Mobile Phase | Methanol:Water or Acetonitrile:Water |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 4.0 mL/min (Preparative) |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 500 µL (Preparative) |
Visualizations
The following diagrams illustrate the workflow for the isolation and purification of this compound.
Caption: Overall workflow for the isolation of this compound.
Caption: Detailed workflow for the HPLC purification step.
References
Application Notes and Protocols for the Structural Elucidation of Diterpenoid Lactones using NMR Spectroscopy: A Case Study of Andrographolide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structure elucidation of natural products. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool for chemists in academia and the pharmaceutical industry. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for determining the structure of complex natural products, using the diterpenoid lactone andrographolide as a representative example. Andrographolide, a bioactive compound isolated from Andrographis paniculata, possesses a characteristic labdane diterpenoid skeleton with a γ-butyrolactone ring, presenting an excellent case study for the application of modern NMR techniques.
These notes are intended for researchers, scientists, and drug development professionals with a foundational understanding of NMR spectroscopy who wish to apply these techniques to the structural analysis of novel compounds.
Data Presentation: NMR Spectroscopic Data for Andrographolide
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for andrographolide, recorded in DMSO-d₆. This data is crucial for the complete structural assignment of the molecule.
Table 1: ¹H NMR Data of Andrographolide (DMSO-d₆, 400 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.05 | m | |
| 1β | 1.75 | m | |
| 2α | 1.55 | m | |
| 2β | 1.65 | m | |
| 3 | 3.20 | dd | 11.2, 4.4 |
| 5 | 1.85 | m | |
| 6α | 1.35 | m | |
| 6β | 1.90 | m | |
| 7α | 1.25 | m | |
| 7β | 2.15 | m | |
| 9 | 2.40 | m | |
| 11α | 2.30 | m | |
| 11β | 2.55 | m | |
| 12 | 6.85 | td | 7.2, 2.0 |
| 14 | 4.90 | d | 4.8 |
| 15α | 4.10 | dd | 10.0, 4.8 |
| 15β | 4.45 | d | 10.0 |
| 17a | 4.80 | s | |
| 17b | 4.55 | s | |
| 18 | 1.15 | s | |
| 19a | 3.80 | d | 11.2 |
| 19b | 3.45 | d | 11.2 |
| 20 | 0.65 | s |
Table 2: ¹³C NMR Data of Andrographolide (DMSO-d₆, 100 MHz)
| Position | δ (ppm) | DEPT |
| 1 | 37.4 | CH₂ |
| 2 | 28.8 | CH₂ |
| 3 | 79.3 | CH |
| 4 | 39.5 | C |
| 5 | 55.3 | CH |
| 6 | 24.8 | CH₂ |
| 7 | 38.4 | CH₂ |
| 8 | 148.5 | C |
| 9 | 56.4 | CH |
| 10 | 43.1 | C |
| 11 | 38.1 | CH₂ |
| 12 | 147.2 | CH |
| 13 | 129.9 | C |
| 14 | 65.4 | CH |
| 15 | 75.2 | CH₂ |
| 16 | 170.8 | C |
| 17 | 109.2 | CH₂ |
| 18 | 24.0 | CH₃ |
| 19 | 63.6 | CH₂ |
| 20 | 15.5 | CH₃ |
Experimental Protocols
A. Isolation of Andrographolide from Andrographis paniculata
A simplified and efficient method for the isolation of andrographolide is as follows:
-
Extraction: Air-dried and powdered leaves of Andrographis paniculata are subjected to cold maceration with a 1:1 mixture of dichloromethane and methanol.[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a dark green crystalline mass.
-
Washing: The crude extract is washed repeatedly with toluene to remove chlorophyll and other pigments.
-
Recrystallization: The resulting solid is dissolved in a minimal amount of hot methanol and allowed to cool, promoting the crystallization of andrographolide.[2] The crystals are then washed with cold methanol to afford pure andrographolide.[2]
-
Purity Assessment: The purity of the isolated andrographolide should be confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.[1][2]
B. NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of purified andrographolide for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for moderately polar compounds like andrographolide.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
C. NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H. The following are general parameters that can be adapted for specific instruments.
1. 1D ¹H NMR
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
2. 1D ¹³C NMR
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance and sensitivity.
3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Structure Elucidation Workflow and Logic
The structure of a novel compound like andrographolide can be systematically determined by integrating the information from various NMR experiments.
Caption: Workflow for NMR-based structure elucidation.
The logical progression for deducing the structure of andrographolide is as follows:
-
¹H and ¹³C NMR: The 1D spectra provide the initial count of proton and carbon environments. DEPT experiments differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
COSY: This experiment reveals proton-proton coupling networks, allowing for the identification of spin systems and the assembly of molecular fragments. For example, the correlations between H-1, H-2, and H-3, and between H-5, H-6, and H-7 can be established.
-
HSQC: This spectrum directly correlates each proton to the carbon it is attached to, confirming the one-bond C-H connectivities.
-
HMBC: This is a key experiment for establishing the carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, the HMBC correlations from the methyl protons (H-18 and H-20) to the surrounding quaternary and methine carbons are crucial for connecting different parts of the diterpenoid core. Correlations from protons adjacent to the lactone carbonyl (C-16) help to place this functional group.
Caption: Logical relationships in structure determination.
Conclusion
The comprehensive application of 1D and 2D NMR techniques, as demonstrated with andrographolide, provides a powerful and systematic approach for the structural elucidation of complex natural products. By carefully acquiring and interpreting a suite of NMR experiments, researchers can confidently determine the constitution and relative stereochemistry of novel compounds, which is a critical step in natural product chemistry and drug discovery. The protocols and data presented herein serve as a practical guide for the application of these methods.
References
Application Note: Mass Spectrometry for the Analysis of Novel Diterpenoid Lactones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diterpenoid lactones are a large and structurally diverse class of natural products found in various plants and fungi. Many of these compounds, such as andrographolide from Andrographis paniculata, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. Their therapeutic potential has made them a significant focus in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the rapid identification, characterization, and quantification of these complex molecules from intricate biological matrices[3]. This application note provides detailed protocols for the analysis of novel diterpenoid lactones using LC-MS/MS and UPLC-QTOF-MS, summarizes quantitative data, and illustrates key experimental workflows and relevant biological signaling pathways.
Part 1: Qualitative Analysis and Fragmentation Patterns
The structural elucidation of novel diterpenoid lactones by mass spectrometry relies on the interpretation of their fragmentation patterns. Electrospray ionization (ESI) is commonly used, typically in positive ion mode, to generate protonated molecules [M+H]⁺[4]. Subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways.
A common fragmentation pattern for many diterpenoid lactones involves initial neutral losses from the lactone ring and its substituent groups[5]. The neutral loss of water (H₂O) and carbon monoxide (CO) is a diagnostic feature for many lactones[6][5]. For example, a study on rosane-type diterpenoid lactones identified a characteristic lactone ring cleavage that produces an ion of [M+H-H₂O-CO]⁺, which can be considered a diagnostic ion for this class of compounds[6].
Caption: General fragmentation pathway for diterpenoid lactones in ESI-MS/MS.
Part 2: Quantitative Analysis Protocols and Data
Accurate quantification of diterpenoid lactones is crucial for pharmacokinetic studies, quality control of herbal products, and dose-response assessments. Below are detailed protocols for quantitative analysis using LC-MS/MS.
Experimental Protocol 1: LC-MS/MS for Targeted Quantification
This protocol is designed for the sensitive and selective quantification of specific diterpenoid lactones using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[4][7].
1. Sample Preparation (from Plant Material):
-
Weigh approximately 250 mg of powdered plant material (e.g., leaves)[8].
-
Perform extraction using a suitable solvent such as methanol or ethanol in a Soxhlet extractor or via sonication[8][9]. For example, add 200 μl of 75% methanol with 0.1% formic acid, sonicate for 30 minutes, and centrifuge at 14,000g for 10 minutes[10].
-
Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants[10].
-
Concentrate the extract under reduced pressure and redissolve it in a known volume of the initial mobile phase (e.g., 25 ml methanol)[8].
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm; or Alltima C18, 100 x 4.6 mm, 3 µm)[7][11].
-
Mobile Phase A: Water with 0.1% formic acid[4].
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[4].
-
Gradient Elution: A typical gradient involves starting at a low percentage of organic phase (e.g., 5-20% B) and gradually increasing to a high percentage (e.g., 95% B) over 10-20 minutes to separate compounds with varying polarities[7][12].
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode[4].
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ionization Parameters:
-
MRM Transitions: Precursor-to-product ion transitions must be optimized for each target analyte and the internal standard. These are determined by infusing a standard solution of each compound and identifying the most stable and abundant precursor and product ions.
Quantitative Data Summary
The following tables summarize quantitative performance data for the analysis of various diterpenoid lactones from published literature.
Table 1: LC-MS/MS Method Performance for Diterpenoid Lactones
| Analyte | Linearity Range (µg/L) | LLOQ (µg/L) | Precision (%RSD) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| Diosbulbin B | 0.50 - 500 | 0.20 | <11.3% | 95.8% - 101.0% | [4] |
| Diosbulbin C | 20.0 - 20,000 | 20.0 | <11.3% | 95.8% - 101.0% | [4] |
| Diosbulbin D | 2.00 - 2000 | 2.00 | <11.3% | 95.8% - 101.0% | [4] |
| Andrographolide | - | - | 0.22 - 3.68% | 97.77% - 101.17% | [7] |
| Neoandrographolide | - | - | 0.22 - 3.68% | 97.77% - 101.17% | [7] |
| Columbin | 5 - 5000 ng/mL | 5 ng/mL | - | - |[13] |
Table 2: HPLC and UPLC Method Performance for Terpenoid Lactones
| Analyte | Linearity (R²) | Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|
| Linderagalactone C | ≥ 0.9992 | 97.3% - 103.4% | < 4.8% | [11] |
| Neolinderalactone | ≥ 0.9992 | 97.3% - 103.4% | < 4.8% | [11] |
| Brevilin A | - | - | - | [14] |
| Arnicolide C | - | - | - | [14] |
| Cnicin | 0.5–100 µg/mL | 98.0%–105.0% | 0.1–3.4% |[15] |
Part 3: Experimental and Analytical Workflow
The overall process for analyzing novel diterpenoid lactones involves several key stages, from sample collection to final data interpretation. A generalized workflow is visualized below.
Caption: A generalized workflow for the MS analysis of diterpenoid lactones.
Part 4: Application in Biological Systems - Signaling Pathways
Diterpenoid lactones exert their pharmacological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cancer. Understanding these interactions is vital for drug development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[16]. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6[1]. Many diterpenoid lactones, including andrographolide, have been shown to inhibit this pathway, thereby exerting potent anti-inflammatory effects[1][16].
Caption: Diterpenoid lactones inhibit the NF-κB inflammatory pathway.
Modulation of MAPK and PI3K/Akt Signaling
Beyond NF-κB, diterpenoids can influence other critical pathways. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways are central to cell proliferation, survival, and apoptosis, and their dysregulation is common in cancer[17]. Compounds like andrographolide have been found to inhibit breast cancer cell proliferation by down-regulating the expression of PI3K and mTOR[17]. Other terpenoids can inhibit the MAPK/ERK signaling cascade, which is also involved in tumor cell proliferation and metastasis[17].
Caption: Diterpenoid lactones can inhibit pro-survival PI3K/Akt and MAPK pathways.
References
- 1. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 11. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Aphadilactone B
Abstract
This document provides a detailed protocol for the determination of the three-dimensional structure of Aphadilactone B, a natural diterpenoid, using single-crystal X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this protocol outlines a comprehensive and generalized methodology suitable for a small molecule of its nature. The described workflow encompasses sample preparation, crystallization, X-ray diffraction data collection, and structure solution and refinement. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid.[1][2] For natural products like this compound, which has a molecular formula of C₄₀H₅₂O₈ and a molecular weight of 660.84 g/mol , this method can unambiguously establish its absolute stereochemistry and conformation.[3] Such detailed structural information is invaluable for understanding its biological activity and for guiding synthetic efforts and drug design.[4]
The process of X-ray crystallography begins with the growth of high-quality single crystals of the compound of interest.[1][5] These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density of the molecule.[1][6] Subsequent refinement of this model yields the final crystal structure.[7][8]
Experimental Protocols
2.1. Sample Preparation and Purification of this compound
Prior to crystallization, it is crucial to ensure the high purity of the this compound sample, as impurities can significantly hinder crystal growth.
-
Source: this compound is isolated from the leaves of Aphanamixis grandifolia.[3]
-
Purification:
-
Perform an initial purification of the crude extract using column chromatography on silica gel.
-
Follow with preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >98%.
-
Confirm the identity and purity of the final sample using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
2.2. Crystallization of this compound
Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[1][4] Several methods should be screened to find the optimal crystallization conditions.
-
Recommended Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve 5-10 mg of purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Prepare a saturated or near-saturated solution in a small vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve this compound in a good solvent to create a concentrated solution.
-
In a sealed container, place a reservoir containing a poor solvent (an anti-solvent) in which this compound is less soluble.
-
Place a drop of the this compound solution on a siliconized glass slide (hanging drop) or on a post within the well (sitting drop) and seal the container.
-
The anti-solvent will slowly diffuse into the drop, gradually reducing the solubility of this compound and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve this compound in a small amount of a dense, good solvent (e.g., dichloromethane).
-
Carefully layer a less dense, poor solvent (e.g., hexane or pentane) on top of the solution, minimizing mixing at the interface.
-
Over time, the solvents will slowly mix at the interface, inducing crystallization.
-
-
2.3. Crystal Mounting and Data Collection
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and no visible cracks or defects.[9] An ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[1][5]
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.[10]
-
-
X-ray Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (e.g., Cu Kα with λ = 1.5418 Å or Mo Kα with λ = 0.7107 Å) is directed at the crystal.[11]
-
The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[1]
-
A complete dataset is obtained by collecting diffraction data over a sufficient range of crystal orientations.[6]
-
2.4. Data Processing, Structure Solution, and Refinement
-
Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the individual reflections are integrated and scaled.[12]
-
-
Structure Solution:
-
The "phase problem" is solved to obtain initial phases for the structure factors. For small molecules like this compound, direct methods are typically employed.[1]
-
These initial phases are used to calculate an initial electron density map.
-
-
Structure Refinement:
-
An initial molecular model is built into the electron density map.
-
The atomic positions, thermal parameters, and other model parameters are refined against the experimental diffraction data using least-squares methods to improve the agreement between the observed and calculated structure factors.[7][8]
-
The quality of the final model is assessed using metrics such as the R-factor (R₁) and the goodness-of-fit (GooF).
-
Data Presentation
The following table summarizes typical crystallographic data that would be obtained for a small molecule like this compound. Note: These are representative values and have not been experimentally determined for this compound.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₄₀H₅₂O₈ |
| Formula Weight | 660.84 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 23.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3803.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.154 |
| Data Collection | |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 100 |
| 2θ range for data collection (°) | 4.0 to 55.0 |
| Reflections collected | 25000 |
| Independent reflections | 8500 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.110 |
| Goodness-of-fit (GooF) | 1.05 |
Workflow Visualization
The following diagram illustrates the general workflow for the X-ray crystallography of this compound.
Caption: Workflow for the determination of the crystal structure of this compound.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 8. Structure Refinement [phenix-online.org]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. fiveable.me [fiveable.me]
- 11. X-ray Data Collection Course [mol-xray.princeton.edu]
- 12. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Total Synthesis of Aphadilactone B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aphadilactone B is a structurally complex diterpenoid dimer isolated from the leaves of Aphanamixis grandifolia. Its unique carbon skeleton and potential biological activities have made it an attractive target for total synthesis. This document provides detailed application notes and protocols for the total synthesis of this compound, based on the first reported asymmetric total synthesis by Yin, Gu, Li, and Nan. The synthetic strategy is highlighted by a key catalytic asymmetric hetero-Diels-Alder reaction, a tandem acid-catalyzed acetal cleavage/oxidation/cyclization, and a biomimetic intermolecular Diels-Alder reaction. While the synthesis of this compound has been achieved, to date, there are no published reports on the synthesis of its analogs or detailed structure-activity relationship (SAR) studies. This document therefore focuses on the established synthesis of the natural product and lays the groundwork for future analog synthesis and biological evaluation.
Introduction
Diterpenoids and their dimers are a class of natural products known for their diverse and potent biological activities. This compound, along with its diastereomers Aphadilactones A, C, and D, possesses an unprecedented carbon skeleton which is proposed to be formed biosynthetically through a [4+2] dimerization of a monomeric precursor.[1] The complexity and novelty of this molecular architecture make it a challenging and rewarding target for chemical synthesis. The successful total synthesis not only provides access to the natural product for further biological studies but also opens avenues for the creation of analogs with potentially improved therapeutic properties.
Retrosynthetic Analysis
The synthetic approach to this compound hinges on a convergent strategy. The core idea is the late-stage dimerization of a key monomeric diene lactone via a biomimetic Diels-Alder reaction. This monomer is constructed from simpler starting materials through a series of stereocontrolled reactions.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy and Key Reactions
The total synthesis of this compound can be divided into three key stages:
-
Construction of the Dihydropyran Core: An asymmetric hetero-Diels-Alder reaction is employed to construct the chiral dihydropyran ring system with high enantioselectivity. This reaction sets a crucial stereocenter that dictates the stereochemistry of subsequent transformations.
-
Formation of the Monomeric Diene Lactone: A tandem sequence involving acid-catalyzed acetal cleavage, oxidation, and lactonization is used to install the furan and lactone moieties, leading to the key monomeric precursor for the dimerization.
-
Biomimetic Dimerization: The final step involves a bio-inspired intermolecular Diels-Alder reaction of the diene lactone monomer. This reaction, under thermal conditions, mimics the proposed biosynthetic pathway to afford this compound along with its diastereomers.
Experimental Protocols
The following are detailed protocols for the key steps in the total synthesis of this compound, based on the work of Yin et al.[1]
Protocol 1: Asymmetric Hetero-Diels-Alder Reaction
This protocol describes the formation of the chiral dihydropyran intermediate.
Materials:
-
Danishefsky's diene
-
Aldehyde precursor
-
Chiral catalyst (e.g., Jacobsen's catalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral catalyst in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the aldehyde precursor.
-
Stir the mixture for 30 minutes.
-
Add Danishefsky's diene dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the dihydropyran product.
Protocol 2: Tandem Acetal Cleavage, Oxidation, and Cyclization
This protocol details the conversion of the dihydropyran intermediate to the key diene lactone monomer.
Materials:
-
Dihydropyran intermediate from Protocol 1
-
Acid catalyst (e.g., p-Toluenesulfonic acid)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the dihydropyran intermediate in anhydrous dichloromethane.
-
Add p-toluenesulfonic acid and stir the mixture at room temperature for 2 hours to effect acetal cleavage.
-
Cool the reaction mixture to 0 °C and add Dess-Martin periodinane portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product is then subjected to conditions that promote lactonization and subsequent elimination to form the diene lactone. This may involve heating in a suitable solvent.
-
Purify the final diene lactone monomer by flash column chromatography.
Protocol 3: Intermolecular Diels-Alder Dimerization
This protocol describes the final dimerization step to yield this compound.
Materials:
-
Diene lactone monomer from Protocol 2
-
High-boiling point solvent (e.g., Toluene or xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diene lactone monomer in toluene in a sealed tube.
-
Degas the solution with nitrogen or argon.
-
Heat the reaction mixture at a high temperature (e.g., 180 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Separate the resulting diastereomers (Aphadilactones A-D, including B) by preparative high-performance liquid chromatography (HPLC).
Quantitative Data
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.[1]
| Step | Reactant(s) | Product | Yield (%) |
| Asymmetric Hetero-Diels-Alder Reaction | Aldehyde precursor, Danishefsky's diene | Chiral Dihydropyran | 85 |
| Tandem Acetal Cleavage/Oxidation/Cyclization | Chiral Dihydropyran | Diene Lactone Monomer | 60 |
| Intermolecular Diels-Alder Dimerization | Diene Lactone Monomer | Aphadilactones A-D (mixture) | 75 |
Visualization of the Synthetic Workflow
The overall workflow for the synthesis of this compound is depicted below.
Caption: Workflow for the total synthesis of this compound.
Synthesis of this compound Analogs and Biological Activity
Currently, there is a notable absence of published literature on the synthesis of analogs of this compound. The focus of the seminal work by Yin et al. was the first total synthesis of the natural products themselves.[1] Consequently, no structure-activity relationship (SAR) studies have been reported for this class of compounds.
The original isolation paper mentions that some related diterpenoids from Aphanamixis grandifolia exhibit anti-inflammatory activity. However, specific biological data for this compound is not provided. The development of a synthetic route to this compound opens the door for the future creation of a library of analogs. By systematically modifying different parts of the molecule, such as the dihydropyran ring, the furan moiety, or the stereochemistry of the dimer linkage, it will be possible to probe the structural requirements for biological activity and to develop potent and selective therapeutic agents.
Future research in this area should focus on:
-
Analog Synthesis: Designing and synthesizing a diverse range of this compound analogs.
-
Biological Screening: Evaluating the synthesized compounds in a variety of biological assays, including anti-inflammatory, anticancer, and antiviral screens.
-
SAR Studies: Establishing clear structure-activity relationships to guide the design of more potent and drug-like molecules.
Conclusion
The total synthesis of this compound has been successfully achieved through an elegant and efficient strategy. The key reactions, including the asymmetric hetero-Diels-Alder reaction and the biomimetic intermolecular Diels-Alder dimerization, provide a robust framework for accessing this complex natural product. While the synthesis of analogs and the exploration of the biological potential of this unique molecular scaffold remain untapped areas of research, the protocols and data presented herein provide a solid foundation for future investigations in this exciting field of natural product synthesis and medicinal chemistry.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Aphadilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxic potential is a critical step.[1][2][3] In vitro cytotoxicity assays serve as foundational tools to evaluate the effects of novel therapeutic agents on cell viability and to elucidate their mechanisms of action.[2][3] These assays are instrumental in determining dose-dependent toxicity, guiding the selection of promising drug candidates, and providing insights into the molecular pathways affected.[3]
This document provides a detailed guide for conducting a panel of standard in vitro cytotoxicity assays to characterize the biological activity of Aphadilactone B, a novel compound of interest. The protocols outlined herein are designed to be adaptable and robust, enabling researchers to generate reliable and reproducible data. The assays described include methods to assess cell viability through metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining).
General Experimental Workflow
The systematic evaluation of a novel compound's cytotoxicity involves a multi-step process, from initial cell culture to data analysis and interpretation. The following diagram illustrates a typical workflow for these investigations.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Cell Viability Assays
Cell viability assays are crucial for determining the concentration of this compound that induces cell death. The following protocols describe two common methods that measure different aspects of cell health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the integrity of the cell membrane.[6][7] Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[7][8] The amount of LDH in the supernatant is proportional to the number of dead cells.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation: Cell Viability
The results from the cell viability assays can be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 24 | Value |
| Cell Line A | MTT | 48 | Value |
| Cell Line B | MTT | 24 | Value |
| Cell Line B | MTT | 48 | Value |
| Cell Line A | LDH | 48 | Value |
| Cell Line B | LDH | 48 | Value |
Apoptosis Assays
To determine if this compound induces programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Principle of the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation: Apoptosis
The quantitative data from the flow cytometry analysis can be presented in a table to show the dose-dependent effect of this compound on apoptosis induction.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | Value | Value | Value |
| This compound | IC50/2 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| This compound | 2 x IC50 | Value | Value | Value |
Potential Signaling Pathway Investigation
While the specific mechanism of this compound is yet to be determined, compounds with similar lactone structures have been shown to induce apoptosis through various signaling pathways. For instance, Wentilactone B has been reported to induce G2/M phase arrest and apoptosis via the Ras/Raf/MAPK signaling pathway in human hepatoma cells.[9] Therefore, it is plausible that this compound may exert its cytotoxic effects through similar mechanisms. Further investigation into these pathways is warranted.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Further experiments, such as Western blotting for key proteins in this pathway (e.g., phosphorylated ERK, cleaved caspases), would be necessary to validate this hypothesis.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial in vitro cytotoxic characterization of this compound. By employing a combination of cell viability and apoptosis assays, researchers can obtain critical data on the compound's potency and mechanism of action. This information is invaluable for the continued development of this compound as a potential therapeutic agent.
References
- 1. scielo.br [scielo.br]
- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 9. Wentilactone B induces G2/M phase arrest and apoptosis via the Ras/Raf/MAPK signaling pathway in human hepatoma SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of a Novel Lactone Compound
For Researchers, Scientists, and Drug Development Professionals
Note: As of the current date, specific data for a compound identified as "Aphadilactone B" is not available in the public domain. The following application notes and protocols are provided as a comprehensive, generalized guide for assessing the antimicrobial activity of a novel lactone compound, hereafter referred to as "the test compound." The presented data are illustrative and intended to serve as a template for recording actual experimental results.
Introduction
Lactones are a class of cyclic esters found in a variety of natural sources and are also accessible through synthetic routes. Many lactones have been reported to exhibit a wide range of biological activities, including antimicrobial properties. This document outlines the standardized protocols for evaluating the in vitro antimicrobial efficacy of a novel lactone test compound. The primary objectives are to determine its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and to characterize its spectrum of activity against a panel of clinically relevant bacteria.
Data Presentation: Antimicrobial Activity of the Test Compound
The following tables summarize hypothetical quantitative data for the antimicrobial activity of the novel lactone test compound against selected Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of the Test Compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
Table 2: Minimum Bactericidal Concentration (MBC) of the Test Compound
| Bacterial Strain | Type | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 32 | 2 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 16 | 2 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 | >2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | - |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 128 | 4 |
Table 3: Zone of Inhibition Diameters for the Test Compound (Disk Diffusion Assay)
| Bacterial Strain | Type | Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 18 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 22 |
| Escherichia coli ATCC 25922 | Gram-negative | 10 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 14 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
In the first column of a 96-well plate, add a volume of CAMHB.
-
Add the test compound stock solution to the first column to achieve twice the highest desired test concentration.
-
Perform serial two-fold dilutions of the test compound across the plate (e.g., from column 1 to 10) by transferring a defined volume of the compound-containing broth to the next well containing fresh broth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (columns 1-11).
-
Column 11 should contain only the bacterial inoculum and broth (positive control for growth).
-
Column 12 should contain only sterile broth (negative control for sterility).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of the test compound that kills 99.9% of the initial bacterial inoculum.[3][4][5]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and spreader
-
Incubator
Procedure:
-
Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Also, plate an aliquot from the positive growth control well (diluted to a countable number of colonies) to confirm the initial inoculum count.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Disk Diffusion Assay
This qualitative method is used to assess the susceptibility of bacteria to the test compound.[6][7][8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compound solution of a known concentration
-
Bacterial inoculum prepared to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Hypothetical Signaling Pathway Inhibition
Many antimicrobial compounds exert their effects by interfering with essential bacterial signaling pathways, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.[10][11][12] The following diagram illustrates a hypothetical mechanism where a lactone compound inhibits bacterial cell wall synthesis.
Caption: Inhibition of transpeptidase by a lactone compound.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. grownextgen.org [grownextgen.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 12. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
Application Notes and Protocols for Anti-inflammatory Screening of Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the initial screening of fungal metabolites for potential anti-inflammatory properties. The assays described herein are standard in vitro methods designed to assess the inhibitory effects of test compounds on key inflammatory mediators.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. Fungi are a rich source of diverse secondary metabolites, many of which have been shown to possess potent anti-inflammatory activities.[1][2] The effective screening of these metabolites is a critical first step in the discovery of novel anti-inflammatory drug candidates.
This document outlines the protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of fungal extracts and isolated compounds. The primary model system described is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely used and reliable model for studying inflammation.[3][4]
Key Inflammatory Pathways and Targets
The anti-inflammatory activity of fungal metabolites is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes responsible for producing inflammatory mediators.[7]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[9] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates the production of inflammatory mediators.[10] It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[11] Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, regulate the expression of pro-inflammatory genes.[12]
Caption: A generalized MAPK signaling cascade in inflammation.
Experimental Workflow for Screening
A systematic approach is essential for the efficient screening of fungal metabolites. The following workflow outlines the key steps from initial extract preparation to the confirmation of anti-inflammatory activity.
Caption: General experimental workflow for anti-inflammatory screening.
Data Presentation: Summary of Reported Anti-inflammatory Activities of Fungal Metabolites
The following table summarizes the inhibitory activities of various fungal metabolites on the production of key inflammatory mediators. This data serves as a reference for expected outcomes and for comparing the potency of newly discovered compounds.
| Fungal Metabolite | Fungal Source | Assay Target | Cell Line | IC50 Value (µM) | % Inhibition (Concentration) | Reference |
| Phomosterol A | Dothiorella sp. | NO Production | RAW 264.7 | 4.6 | - | [13] |
| Phomosterol C | Dothiorella sp. | NO Production | RAW 264.7 | 29.3 | - | [13] |
| Cochlioquinone A | Curvularia sp. | NO Production | RAW 264.7 | 12.9 | - | [14] |
| Compound 3 | Curvularia sp. | NO Production | RAW 264.7 | 53.7 | - | [14] |
| Quinosorbicillinol | Penicillium sp. | NO Production | RAW 264.7 | - | Potent Inhibition | [15] |
| Trichotetronine | Penicillium sp. | NO Production | RAW 264.7 | - | Potent Inhibition | [15] |
| Trichodimerol | Penicillium sp. | NO Production | RAW 264.7 | - | Potent Inhibition | [15] |
| Alternaria alternata extract | Calotropis procera | TNF-α Production | THP-1 | - | 66% (20 µg/mL) | [1] |
| Physcion | Aspergillus versicolor | COX-2 | - | 43.10 µg/mL | - | [2] |
| Physcion | Aspergillus versicolor | LOX-1 | - | 17.54 µg/mL | - | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
Objective: To maintain a healthy and viable culture of RAW 264.7 cells for use in anti-inflammatory assays.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Cell culture flasks (T-25, T-75)
-
Sterile serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Medium Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath.[4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes.[4] Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete medium. Transfer to an appropriately sized cell culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[16]
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS. Add fresh complete medium and gently detach the cells using a cell scraper.
-
Cell Counting: Determine cell viability and density using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Passaging: Seed new flasks at a density of 2-5 x 10^5 cells/mL. Change the medium every 2-3 days.[16]
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentrations of fungal metabolites on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Fungal extracts/compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[17]
-
Treatment: Prepare serial dilutions of the fungal metabolites in complete DMEM. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Add the diluted compounds to the wells and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select concentrations that exhibit >90% viability for subsequent anti-inflammatory assays.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the inhibition of nitric oxide production by fungal metabolites in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
Fungal extracts/compounds
-
Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18][19]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[17]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the fungal metabolites for 1 hour.[17]
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[14] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
Griess Reaction: After incubation, transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[18]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Protocol 4: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
Objective: To measure the inhibitory effect of fungal metabolites on the production of PGE2 and pro-inflammatory cytokines.
Materials:
-
Cell culture supernatants from Protocol 3
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Collection: Use the cell culture supernatants collected from the NO assay experiment (step 4 of Protocol 3). Supernatants can be stored at -80°C if not used immediately.[20]
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kit for each mediator (PGE2, TNF-α, IL-6, or IL-1β).[20][21] The general principle involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the mediator to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody, often biotinylated.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of PGE2 or the specific cytokine in each sample by interpolating from the standard curve. Determine the percentage inhibition caused by the fungal metabolites compared to the LPS-stimulated control.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the initial in vitro screening of fungal metabolites for anti-inflammatory activity. By employing these standardized assays, researchers can effectively identify promising lead compounds for further development as novel anti-inflammatory therapeutics. It is crucial to perform these assays with appropriate controls and to first establish the non-cytotoxic concentration range for each test substance to ensure the validity of the results.
References
- 1. Screening of Anti-Inflammatory Activity and Metabolomics Analysis of Endophytic Fungal Extracts; Identification and Characterization of Perylenequinones and Terpenoids from the Interesting Active Alternaria Endophyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. protocols.io [protocols.io]
- 17. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 18. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Cancer Efficacy of Aphadilactone B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aphadilactone B is a novel natural product with a lactone chemical structure. While specific biological activities of this compound are currently under investigation, compounds with similar structural motifs have demonstrated significant potential as anti-cancer agents.[1][2][3] Lactones, a diverse group of natural and synthetic compounds, have been shown to exhibit a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.[2][3] This document provides a comprehensive guide with detailed protocols for a panel of cell-based assays to evaluate the potential anti-cancer efficacy of this compound.
The described assays will enable researchers to assess the cytotoxic and apoptotic effects of this compound on cancer cells, as well as its impact on the cell cycle. Understanding these fundamental cellular responses is a critical first step in the preclinical evaluation of any potential anti-cancer therapeutic. The protocols provided are designed to be robust and reproducible, facilitating the generation of high-quality data for informed decision-making in drug development programs.
Key Cell-Based Assays for Efficacy Evaluation
A multi-faceted approach employing a series of well-established cell-based assays is recommended to thoroughly characterize the anti-cancer properties of this compound. The following assays provide a comprehensive workflow from initial cytotoxicity screening to more detailed mechanistic studies.
-
Cell Viability Assay (MTT Assay): To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early and late apoptotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of this compound on cell cycle progression and identify potential cell cycle arrest.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols. Representative data is included for illustrative purposes.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{25.8} |
| 1 | 92.3 ± 5.1 | ||
| 10 | 75.1 ± 6.2 | ||
| 25 | 51.2 ± 4.8 | ||
| 50 | 28.9 ± 3.9 | ||
| 100 | 15.4 ± 2.7 | ||
| HeLa | 0 (Control) | 100 ± 5.3 | \multirow{6}{}{38.2} |
| 1 | 95.8 ± 4.9 | ||
| 10 | 81.4 ± 5.5 | ||
| 25 | 60.3 ± 4.1 | ||
| 50 | 35.7 ± 3.5 | ||
| 100 | 18.9 ± 2.1 |
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Cell Line | Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) | Necrotic Cells (%) (Mean ± SD) |
| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (25 µM) | 65.8 ± 3.5 | 18.9 ± 2.2 | 12.5 ± 1.9 | 2.8 ± 0.7 | |
| HeLa | Control | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.3 ± 0.1 |
| This compound (40 µM) | 72.4 ± 4.1 | 15.3 ± 1.8 | 9.8 ± 1.5 | 2.5 ± 0.6 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells (PI Staining)
| Cell Line | Treatment | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| MCF-7 | Control | 62.5 ± 3.8 | 25.1 ± 2.5 | 12.4 ± 1.9 |
| This compound (25 µM) | 45.3 ± 4.2 | 20.8 ± 2.1 | 33.9 ± 3.7 | |
| HeLa | Control | 58.9 ± 4.1 | 28.3 ± 2.9 | 12.8 ± 1.5 |
| This compound (40 µM) | 40.1 ± 3.9 | 22.5 ± 2.4 | 37.4 ± 4.0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorochrome (FITC) to detect the externalization of phosphatidylserine (PS) in early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify late apoptotic and necrotic cells with compromised cell membranes.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Workflow for evaluating this compound efficacy.
Caption: Proposed signaling pathway for this compound.
References
- 1. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Aphadilactone B: A Promising Diterpenoid Dimer for Drug Discovery
Application Notes and Protocols for Researchers
Introduction:
Aphadilactone B is a naturally occurring diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia.[1] It belongs to a class of four diastereoisomers, Aphadilactones A-D, which all possess a unique and complex carbon skeleton. Recent studies have highlighted the potential of this compound and its stereoisomers as lead compounds in drug discovery, demonstrating significant biological activities, including antimalarial and enzyme-inhibitory effects. These findings suggest that the aphadilactone scaffold is a valuable starting point for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Biological Activities and Potential Applications
This compound has demonstrated noteworthy biological activity, positioning it as a compound of interest for further investigation in the following areas:
-
Antimalarial Activity: this compound has exhibited potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This makes it a compelling candidate for the development of new antimalarial drugs, particularly in light of the growing challenge of drug-resistant malaria strains.
-
Enzyme Inhibition: Aphadilactone C, a diastereomer of this compound, has been identified as a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1).[1] DGAT-1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of metabolic diseases such as obesity and type 2 diabetes. While the DGAT-1 inhibitory activity of this compound itself has not been reported to be as potent as its C counterpart, the shared chemical scaffold suggests that derivatives of this compound could be optimized for this target.
Quantitative Data
The following table summarizes the reported in vitro biological activities of this compound and its diastereomers.
| Compound | Antimalarial Activity (IC50, nM) vs. P. falciparum | DGAT-1 Inhibitory Activity (IC50, µM) |
| This compound | 1350 ± 150 | > 100 |
| Aphadilactone A | 190 ± 60 | > 100 |
| Aphadilactone C | 170 ± 10 | 0.46 ± 0.09 |
| Aphadilactone D | 120 ± 50 | > 100 |
Data sourced from Liu et al., 2014.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard assays and the information available from the primary literature.
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol describes a common method for assessing the in vitro susceptibility of Plasmodium falciparum to a test compound.
Workflow for Antimalarial Activity Assay:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Apiospora arundinis Fermentation for Secondary Metabolite Production
Disclaimer: Initial research indicates that Aphadilactone B is a diterpenoid natural product isolated from the plant Aphanamixis grandifolia and has not been reported as a metabolite of the fungus Apiospora arundinis.[1] Therefore, this technical support center will focus on the optimization of fermentation conditions for the production of known secondary metabolites from Apiospora arundinis. The principles and troubleshooting guides provided are based on general best practices for fungal fermentation and specific data available for the Apiospora genus.
This guide is intended for researchers, scientists, and drug development professionals working on the cultivation of Apiospora arundinis to enhance the yield of its natural products.
Troubleshooting Guide
This section addresses common issues encountered during the fermentation of Apiospora arundinis for secondary metabolite production.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield of Target Secondary Metabolites | - Inappropriate culture medium (lack of precursors or presence of repressors).- Suboptimal physical parameters (pH, temperature, aeration).- Incorrect fermentation time for peak production.- Strain viability issues or degradation. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources.[2] Consider using a "one-factor-at-a-time" (OFAT) approach or a Response Surface Methodology (RSM) for multi-variable optimization.[2][3]- Parameter Adjustment: Optimize pH, temperature, and agitation speed. For Apiospora arundinis, optimal growth temperatures have been noted around 25-30°C and a pH range of 6.5-7.0.[3]- Time Course Study: Perform a time-course analysis to identify the optimal harvest time for your target metabolite.- Strain Maintenance: Ensure proper storage and handling of the fungal culture to maintain its productivity. |
| Microbial Contamination | - Non-sterile equipment or media.- Improper aseptic techniques during inoculation or sampling.- Contaminated inoculum. | - Sterilization Protocol: Autoclave all media and glassware at 121°C for at least 15-20 minutes. Ensure proper sterilization of the bioreactor if applicable.- Aseptic Technique: Work in a laminar flow hood and use sterile instruments for all manipulations.- Inoculum Purity: Regularly check the purity of your seed culture using microscopy and plating on agar. |
| Poor or Inconsistent Mycelial Growth | - Inadequate nutrient availability.- Suboptimal pH or temperature.- Insufficient aeration or excessive shear stress. | - Growth Medium: Ensure the medium contains essential nutrients, including trace elements. Yeast extract is often a good source of growth factors.[4]- pH and Temperature Control: Monitor and control pH and temperature throughout the fermentation. Drastic shifts in pH can inhibit growth.- Aeration and Agitation: Optimize the agitation speed to ensure sufficient dissolved oxygen without causing excessive shear stress that can damage the mycelia. For shake flask cultures, baffled flasks can improve aeration. |
| Foaming in the Bioreactor | - High protein content in the medium (e.g., yeast extract, peptone).- High agitation or aeration rates. | - Antifoam Agent: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Process Control: Reduce agitation or aeration rates if they are excessive, while ensuring sufficient oxygen supply. |
| Batch-to-Batch Variability | - Inconsistency in media preparation.- Variation in inoculum size or quality.- Fluctuations in fermentation parameters. | - Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for media preparation, inoculum development, and fermentation processes.- Inoculum Standardization: Use a consistent method to prepare the inoculum, such as spore counting or mycelial dry weight, to ensure a uniform starting culture.- Parameter Monitoring: Implement robust monitoring and control of all critical fermentation parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the general culture conditions for Apiospora arundinis?
A1: Apiospora arundinis is a filamentous fungus that can be cultivated on various standard fungal media. Optimal growth conditions can vary depending on the specific strain and the desired secondary metabolites. However, general starting parameters are:
-
Temperature: 25-30°C[3]
-
pH: Initial pH of 6.5-7.0[3]
-
Culture Medium: Potato Dextrose Broth (PDB) or Czapek-Dox medium are common starting points. Supplementation with yeast extract can enhance growth.[4]
Q2: How can I enhance the production of secondary metabolites in Apiospora arundinis?
A2: Enhancing secondary metabolite production often involves creating a degree of "stress" after an initial growth phase. Strategies include:
-
Nutrient Limitation: After initial biomass accumulation, limiting a key nutrient (e.g., nitrogen or phosphate) can trigger secondary metabolism.
-
Precursor Feeding: Supplying known precursors of the target metabolite class can increase yield.
-
Epigenetic Modification: Using epigenetic modifiers (e.g., histone deacetylase inhibitors) has been shown to activate silent biosynthetic gene clusters in fungi.
-
Co-cultivation: Growing Apiospora arundinis with other microorganisms can sometimes induce the production of novel or higher quantities of secondary metabolites.
Q3: What is the "One-factor-at-a-time" (OFAT) optimization method?
A3: OFAT is a traditional optimization technique where one factor is varied at a time while keeping others constant.[1] For example, you would first optimize the carbon source, then the nitrogen source, then the temperature, and so on. While straightforward, this method does not account for the interactions between different factors.
Q4: What is Response Surface Methodology (RSM)?
A4: RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. It is more efficient than OFAT as it allows for the evaluation of the effects of multiple factors and their interactions. This methodology helps in identifying the optimal conditions for a process with a smaller number of experimental runs.[2][3]
Experimental Protocols
General Fermentation Protocol for Apiospora arundinis
This protocol provides a general procedure for the submerged fermentation of Apiospora arundinis in shake flasks. It can be used as a baseline for optimization experiments.
1. Media Preparation:
-
Prepare the desired liquid medium (e.g., Potato Dextrose Broth).
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Seal the flasks with cotton plugs or foam stoppers.
-
Autoclave at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow Apiospora arundinis on a Potato Dextrose Agar (PDA) plate at 28°C for 7 days.
-
Prepare a spore suspension by adding sterile water with 0.1% Tween 80 to the agar plate and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
Alternatively, use a mycelial plug of a specific diameter as the inoculum.
3. Fermentation:
-
Inoculate each flask with 1 mL of the spore suspension or one mycelial plug under aseptic conditions.
-
Incubate the flasks in a rotary shaker at 28°C and 180 rpm.[2]
-
The fermentation duration will depend on the target metabolite and should be determined through a time-course study (e.g., 7-14 days).
4. Harvesting and Extraction:
-
After the desired fermentation period, separate the mycelium from the culture broth by filtration or centrifugation.
-
The mycelium and broth can be extracted separately to isolate intracellular and extracellular metabolites, respectively.
-
A common extraction solvent for fungal metabolites is ethyl acetate.
Visualizations
Caption: Workflow for optimizing fermentation conditions.
Caption: Factors influencing secondary metabolite production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 3. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vbn.aau.dk [vbn.aau.dk]
Technical Support Center: Enhancing Diterpenoid Lactone Production in Fungal Cultures
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions encountered when aiming to increase the yield of diterpenoid lactones from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing diterpenoid lactone production in fungal cultures?
A1: The primary strategies involve a multi-faceted approach that includes optimizing fermentation conditions, utilizing elicitors to stimulate biosynthetic pathways, feeding precursor molecules, and employing genetic engineering techniques.[1][2] Optimizing physical parameters like temperature, pH, and agitation, along with tailoring the nutrient media, can significantly impact yield.[3][4] Elicitation, using either biotic (e.g., fungal extracts) or abiotic (e.g., metal ions, jasmonates) agents, can trigger defense responses in the fungus, leading to an upregulation of secondary metabolite production.[5][6][7] Precursor feeding involves supplying intermediate compounds of the diterpenoid biosynthesis pathway to bypass potential rate-limiting steps.[8][9][10] Finally, genetic engineering offers precise control by overexpressing key pathway genes or knocking out competing pathways.[11][12][13]
Q2: Which fungal species are known to produce diterpenoid lactones?
A2: Several fungal species, particularly endophytic fungi, have been identified as producers of diterpenoid lactones. For instance, certain species of Colletotrichum isolated from the medicinal plant Andrographis paniculata have been shown to produce the same diterpenoid lactones as the host plant.[14][15][16][17] Other fungi, such as Aspergillus species, are also known for their diverse secondary metabolite profiles, which can include various lactones.[18][19] The potential to discover new diterpenoid lactone-producing fungi is vast, as many fungal secondary metabolite pathways remain uncharacterized.[20][21]
Q3: What is the general biosynthetic pathway for diterpenoids in fungi?
A3: Diterpenoids are synthesized via the mevalonic acid (MVA) pathway in fungi.[22] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is converted to mevalonic acid, which is then transformed into the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8][22] A geranylgeranyl diphosphate synthase (GGDS) then condenses three molecules of IPP and one molecule of DMAPP to form the 20-carbon precursor of all diterpenoids, geranylgeranyl diphosphate (GGDP).[7] Finally, various terpene synthases and tailoring enzymes (like P450 monooxygenases) modify the GGDP skeleton to create the diverse array of diterpenoid lactones.[21][23]
Q4: How can I accurately quantify the diterpenoid lactones produced in my culture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of diterpenoid lactones.[14][24][25] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[19][25] Detection is often performed using a UV-Vis or a Photodiode Array (PDA) detector.[24] For more sensitive and specific quantification, especially in complex extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[24][26] It is crucial to develop a validated method with proper calibration curves using purified standards of the target compounds to ensure accuracy and precision.[19][24][25]
Troubleshooting Guide
Issue 1: Low or No Yield of Diterpenoid Lactones
Q: My fungal culture is growing well, but the yield of the target diterpenoid lactone is consistently low or undetectable. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to fermentation conditions, media composition, or the inherent metabolic state of the fungus.
-
Suboptimal Fermentation Parameters: The production of secondary metabolites is often highly sensitive to physical conditions.
-
Solution: Systematically optimize parameters such as temperature, pH, agitation speed, and aeration.[3][4][27] Conduct small-scale experiments varying one factor at a time (OFAT) or use a statistical approach like Response Surface Methodology (RSM) to identify the optimal conditions for production, which may differ from the optimal conditions for biomass growth.[2][3][4]
-
-
Inappropriate Media Composition: The type and concentration of carbon, nitrogen, and mineral sources can dramatically influence secondary metabolism.[2][28][29] High concentrations of easily metabolized nutrients can sometimes suppress secondary metabolite production.
-
Solution: Screen different carbon sources (e.g., glucose, sucrose, malt extract) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).[2][3] Sometimes, a nutrient-limited or stressed condition can trigger the production of secondary metabolites.[29] Test different basal media formulations to find one that supports production.[19]
-
-
Silent Biosynthetic Gene Cluster: The genes responsible for producing the diterpenoid lactone may not be expressed under standard laboratory conditions.[20][30]
-
Solution: Employ elicitation strategies. Introduce biotic elicitors (e.g., autoclaved mycelia from other fungi, yeast extract) or abiotic elicitors (e.g., methyl jasmonate, salicylic acid, metal ions like Cu²⁺ or CdCl₂) to the culture.[5][6][7][31] These agents can act as stress signals that activate the expression of otherwise silent gene clusters.
-
-
Strain Degeneration: Some fungal strains can lose their ability to produce secondary metabolites after repeated subculturing.[14]
-
Solution: Always work from a frozen stock culture (cryopreserved in glycerol) that is as close to the original isolate as possible. Avoid excessive subculturing. If degeneration is suspected, re-isolate the fungus from its original source if possible.
-
Issue 2: Inconsistent Production Between Batches
Q: I am observing significant variability in diterpenoid lactone yield from one fermentation batch to the next, even with seemingly identical conditions. What could be causing this inconsistency?
A: Batch-to-batch variability is often due to subtle, uncontrolled variables in the experimental setup.
-
Inoculum Variability: The age, concentration, and physiological state of the inoculum can have a profound effect on the subsequent fermentation.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent amount of spores or mycelia from a culture of a specific age. For example, use a set number of agar plugs from a 7-day-old plate or a specific volume of a liquid pre-culture grown for a fixed time.[32]
-
-
Media Preparation: Minor variations in media component measurements, water quality, or final pH after autoclaving can lead to different outcomes.
-
Solution: Be meticulous in media preparation. Use calibrated scales and pH meters. Prepare a large batch of media for a series of experiments if possible to minimize variation.
-
-
Physical Environment: Small differences in incubator temperature, shaker speed, or flask placement can affect aeration and growth, leading to variable production.
-
Solution: Ensure equipment is calibrated. Use flasks with consistent geometry and fill volumes to maintain uniform aeration.[4] Distribute flasks evenly within the incubator to minimize effects from temperature gradients.
-
Issue 3: Elicitation or Precursor Feeding is Ineffective or Inhibits Growth
Q: I tried adding an elicitor/precursor to my culture, but it either had no effect on yield or it severely inhibited fungal growth. What went wrong?
A: The success of elicitation and precursor feeding depends heavily on the concentration, timing of addition, and the specific compound used.
-
Incorrect Concentration: Elicitors and precursors often have a narrow optimal concentration range. Too low, and there's no effect; too high, and they can be toxic to the fungus.[6]
-
Solution: Perform a dose-response experiment. Test a wide range of concentrations of the elicitor or precursor to identify the optimal level that maximizes production without significantly inhibiting biomass.
-
-
Wrong Timing of Addition: The timing of addition is critical. Adding an elicitor or precursor during the early exponential growth phase might inhibit growth, while adding it during the stationary phase may be too late to have an effect.
-
Solution: Set up a time-course experiment. Add the optimal concentration of the agent at different time points during the fermentation (e.g., 24, 48, 72, 96 hours post-inoculation) to determine the ideal window for induction.
-
-
Compound Incompatibility: The chosen elicitor or precursor may not be effective for your specific fungal strain or the target pathway.
Data on Production Enhancement Strategies
The following tables summarize quantitative data from studies that successfully increased the production of terpenoids in various cultures.
Table 1: Effect of Elicitors on Terpenoid Production
| Elicitor | Organism/Culture | Target Metabolite | Concentration | Yield Increase | Reference |
| Methyl Jasmonate (MeJA) | Inonotus hispidus | Total Triterpenoids | 100 µmol/L | 112.7% (vs. control) | [6] |
| Salicylic Acid (SA) + Cu²⁺ | Inonotus hispidus | Total Triterpenoids | 150 mg/L SA + 100 µmol/L Cu²⁺ | 36.91% (vs. Cu²⁺ alone) | [6] |
| Oleic Acid + Cu²⁺ | Inonotus hispidus | Total Triterpenoids | 2% Oleic Acid + 50 µmol/L Cu²⁺ | 90.72% (vs. Cu²⁺ alone) | [6] |
| Trichoderma virens Filtrate | Salvia fruticosa cells | Volumetric Triterpene Yield | Not specified | ~70% (vs. control) | [5] |
| T. virens Filtrate + Sucrose Feed | Salvia fruticosa cells | Volumetric Triterpene Yield | Not specified | ~500% (vs. control) | [5] |
| Aspergillus niger Mycelium Elicitor | Panax ginseng roots | Ginsenosides | Not specified | 3.52-fold (vs. control) | [31] |
Table 2: Optimization of Fermentation Conditions
| Parameter Optimized | Organism | Target Metabolite | Optimized Condition | Initial Yield | Final Yield | Fold Increase | Reference |
| pH, Temperature, Shaker Speed | Aspergillus chevalieri | Physcion | pH 6.6, 28 °C, 177 rpm | 28.0 mg/L | 82.0 mg/L | ~2.9 | [3] |
| Medium Composition & Conditions | Streptomyces sp. KN37 | Antifungal Metabolites | Millet, Yeast Extract, K₂HPO₄, pH 8, 25 °C, 9 days | 27.33% inhibition | 59.53% inhibition | ~2.2 | [4] |
Experimental Protocols
Protocol 1: Fungal Elicitation for Diterpenoid Lactone Production
-
Inoculum Preparation: Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) for 7-10 days at the optimal growth temperature (e.g., 28°C).[27]
-
Liquid Culture: Inoculate a 250 mL flask containing 100 mL of production medium with 3-5 agar plugs (5 mm diameter) from the PDA plate.
-
Incubation: Incubate the culture on a rotary shaker (e.g., 150-180 rpm) at the optimal temperature for a set period to allow for initial biomass accumulation (e.g., 3-4 days).[3]
-
Elicitor Preparation:
-
Abiotic Elicitors (e.g., Methyl Jasmonate): Prepare a sterile stock solution in a suitable solvent (e.g., ethanol).
-
Biotic Elicitors (e.g., Fungal Filtrate): Grow the eliciting fungus (e.g., Trichoderma sp.) in liquid medium. After sufficient growth, separate the mycelia from the broth by filtration. Sterilize the filtrate using a 0.22 µm filter.[5]
-
-
Elicitation: Add the sterile elicitor to the fungal culture at the predetermined optimal time and concentration. A non-elicited culture (with solvent only, if applicable) should be run in parallel as a control.
-
Continued Incubation: Continue the incubation for an additional period (e.g., 3-7 days) to allow for the production of secondary metabolites.
-
Harvest and Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the broth separately using an appropriate organic solvent (e.g., ethyl acetate).[14][15]
-
Analysis: Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.[19][24]
Protocol 2: Extraction and Quantification of Diterpenoid Lactones by HPLC
-
Sample Preparation:
-
Harvest the fungal culture, separating the mycelium and broth.
-
Lyophilize (freeze-dry) the mycelium to get a constant dry weight.
-
Extract a known weight of dried mycelium (e.g., 0.5 g) with a solvent like methanol via ultrasonication for 30-60 minutes.[15]
-
Extract the liquid broth with an equal volume of ethyl acetate three times. Pool the organic layers.
-
-
Extract Processing:
-
Evaporate the solvent from both the mycelial and broth extracts under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a precise volume of mobile phase or methanol (e.g., 1 mL).
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water is common. For example, a 42:58 mixture of methanol:water.[25]
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.[19]
-
Detection: Use a UV detector set at a wavelength appropriate for diterpenoid lactones (e.g., 220-255 nm).[25]
-
Injection Volume: Inject 10-20 µL of the filtered sample.
-
-
Quantification:
-
Prepare a series of standard solutions of the pure diterpenoid lactone(s) of interest at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a high correlation coefficient (R² > 0.99).[24][25]
-
Determine the concentration of the diterpenoid lactone in the sample by comparing its peak area to the calibration curve.
-
Express the final yield as mg/L of culture or mg/g of dry mycelial weight.
-
Visualizations
References
- 1. Strategies for the Development of Industrial Fungal Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Fungal elicitors combined with a sucrose feed significantly enhance triterpene production of a Salvia fruticosa cell suspension" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Compound Elicitors on the Biosynthesis of Triterpenoids and Activity of Defense Enzymes from Inonotus hispidus (Basidiomycetes) [mdpi.com]
- 7. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]
- 8. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 9. phcogrev.com [phcogrev.com]
- 10. phcogrev.com [phcogrev.com]
- 11. Towards engineering agaricomycete fungi for terpenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees—Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities [frontiersin.org]
- 15. A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees—Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A New Source of Diterpene Lactones From Andrographis paniculata (Burm. f.) Nees-Two Endophytic Fungi of Colletotrichum sp. With Antibacterial and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of a family of kinase-inhibiting lactones from fungal fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Improving Fungal Cultivability for Natural Products Discovery [frontiersin.org]
- 21. Discovery and characterization of terpenoid biosynthetic pathways of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Biosynthesis of fungal terpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Analytical Methods for Secondary Metabolite Detection | Springer Nature Experiments [experiments.springernature.com]
- 27. nveo.org [nveo.org]
- 28. Composition of nutrient media and temperature of cultivation imposes effect on the content of secondary metabolites of Nocardiopsis sp. isolated from a Siberian Cave - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Transcriptome and Metabolome Integration Reveals the Impact of Fungal Elicitors on Triterpene Accumulation in Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 32. repositorio.usp.br [repositorio.usp.br]
Troubleshooting low yield in natural product extraction from fungi
Welcome to the technical support center for troubleshooting low yield in natural product extraction from fungi. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their extraction workflows.
Frequently Asked Questions (FAQs)
Section 1: Fungal Cultivation and Harvest
Q1: My fungal culture is growing, but the yield of my target natural product is low. What aspects of the culture conditions should I investigate?
A1: Low yield often originates from suboptimal culture conditions, as the production of secondary metabolites is highly sensitive to the growth environment.[1][2][3] Key parameters to evaluate and optimize include:
-
Culture Media: The composition of the growth medium, including carbon and nitrogen sources, salts, and trace elements, significantly impacts secondary metabolite production.[1][2][4] Experiment with different standard media (e.g., Potato Dextrose Broth, Yeast Extract Sucrose) or create custom media to find the optimal formulation for your fungal strain.[2][4]
-
pH: The initial pH of the culture medium can be a critical determinant for mycotoxin production and fungal development.[5] It's important to monitor and optimize the pH throughout the fermentation process.
-
Temperature and Incubation Time: Fungi have optimal temperature ranges for growth and secondary metabolite production, which may not be the same.[3] Additionally, the production of target compounds can be growth-phase dependent, making the harvest time a crucial factor.[5]
-
Aeration: The level of oxygen available to the culture can influence metabolic pathways. Shaking speed in liquid cultures is a key variable to control aeration.[3]
Q2: When is the best time to harvest my fungal culture to maximize the yield of the desired secondary metabolite?
A2: The optimal harvest time is typically when the production of the target secondary metabolite is at its peak, which often occurs after the initial rapid growth phase (log phase).[5] It is recommended to perform a time-course study, harvesting samples at different time points and quantifying the concentration of your target compound to determine the peak production window. Factors like the specific fungal strain and culture conditions will influence this timing.[6]
Section 2: Sample Preparation and Cell Disruption
Q3: I have harvested my fungal biomass. What are the critical pre-extraction steps to ensure a good yield?
A3: Proper handling of the fungal biomass post-harvest is crucial to prevent degradation of the target compounds and ensure efficient extraction. Key steps include:
-
Drying: For solid or semi-solid cultures, freeze-drying (lyophilization) is a common and effective method to remove water while preserving the integrity of thermolabile compounds.[7][8]
-
Grinding: Reducing the particle size of the dried fungal biomass increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.[9] Grinding the biomass to a fine powder, especially after freezing with liquid nitrogen, is highly recommended.[10]
Q4: I am struggling to efficiently break the fungal cell walls. What are the most effective cell disruption methods?
A4: Fungal cell walls are notoriously tough, and incomplete disruption is a major cause of low extraction yields.[11] Mechanical methods are generally considered the most effective for a wide range of fungal species.[12][13]
-
Bead Beating: This method uses high-speed agitation with beads (e.g., glass, silica, zirconia) to physically rupture the cell walls. It is a reliable and fast technique suitable for various sample sizes.[11]
-
Sonication: Utilizes high-frequency sound waves to create cavitation bubbles that disrupt cell walls.[10][12] The duration and intensity of sonication need to be optimized to maximize cell lysis without degrading the target compounds.
-
High-Pressure Homogenization: This technique forces a cell suspension through a narrow valve at high pressure, causing cell disruption due to shear stress, turbulence, and cavitation.[14]
Enzymatic lysis using cocktails of cell wall-degrading enzymes (e.g., cellulases, chitinases) can also be used, but its effectiveness can be species-dependent.[10][11]
Section 3: Extraction and Purification
Q5: How do I select the best solvent for extracting my target natural product?
A5: The choice of solvent is one of the most critical factors in determining the extraction efficiency and the profile of extracted compounds.[9] The principle of "like dissolves like" is a good starting point; the polarity of the solvent should match the polarity of the target compound.[9]
-
Polar Solvents (e.g., methanol, ethanol, water): Effective for extracting hydrophilic compounds like some flavonoids and polyphenols.[9]
-
Non-polar Solvents (e.g., hexane, chloroform, ethyl acetate): Suitable for extracting lipophilic compounds such as terpenoids and some alkaloids.[9][15]
Often, a combination of solvents or a gradient of solvents with increasing polarity is used to extract a broader range of metabolites.[16] Methanol has been reported as a good solvent for a wide range of fungal metabolites due to its ability to extract both polar and non-polar compounds.[17][18]
Q6: I have a crude extract. What are the next steps to isolate and purify my compound of interest?
A6: After obtaining a crude extract, the next step is to purify the target compound from other co-extracted substances. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a valuable cleanup step to remove interfering compounds and concentrate the analyte of interest before further purification.[19] Miniaturized versions like microextraction by packed sorbent (MEPS) offer faster and greener alternatives.[20]
-
Chromatography: Various chromatographic techniques are employed for the separation and purification of natural products.[15][21]
-
Thin-Layer Chromatography (TLC): Often used for initial separation and to determine the appropriate solvent system for column chromatography.[15]
-
Column Chromatography: A widely used technique for separating compounds based on their differential adsorption to a stationary phase.[16]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds.[15]
-
Troubleshooting Guides
Guide 1: Low Yield from Liquid Culture Fermentation
| Symptom | Possible Cause | Suggested Solution |
| Poor fungal growth | Inappropriate culture medium or growth conditions. | Optimize media components (carbon, nitrogen sources), pH, temperature, and aeration.[3][4] |
| Good growth, but low metabolite production | Harvest time is not optimal. | Perform a time-course experiment to identify the peak of secondary metabolite production.[3] |
| Culture conditions are not conducive to secondary metabolism. | Vary culture parameters one at a time (e.g., different media, temperatures, shaking speeds) to find conditions that induce metabolite production.[1][2] | |
| Low final extract weight | Inefficient extraction from the culture broth. | Ensure proper partitioning with an appropriate solvent (e.g., ethyl acetate).[15] Increase the volume of solvent used for extraction. |
| Degradation of target compounds during extraction. | Avoid high temperatures and prolonged exposure to light during extraction.[9] |
Guide 2: Inefficient Extraction from Fungal Biomass
| Symptom | Possible Cause | Suggested Solution |
| Low extract yield despite sufficient biomass | Incomplete cell wall disruption. | Employ a more rigorous cell disruption method such as bead beating or sonication.[11][12] Optimize the parameters of the chosen method (e.g., bead size, sonication time). |
| Inappropriate solvent selection. | Test a range of solvents with varying polarities.[9] Consider using a solvent mixture or sequential extractions with different solvents. | |
| Insufficient solvent-to-solid ratio. | Increase the volume of solvent relative to the amount of fungal biomass to ensure thorough extraction. | |
| Inadequate extraction time or temperature. | Optimize the extraction time and temperature. Note that higher temperatures can enhance extraction but may also degrade thermolabile compounds.[9] | |
| The extract is very complex and difficult to purify | Non-selective extraction process. | Use a more selective solvent or employ a solid-phase extraction (SPE) clean-up step after initial extraction.[19] |
Experimental Protocols
Protocol 1: General Solvent Extraction from Fungal Biomass
-
Preparation of Fungal Biomass:
-
Harvest fungal mycelia from liquid or solid culture.
-
Freeze-dry the biomass to a constant weight.
-
Grind the dried biomass into a fine powder using a mortar and pestle, preferably with liquid nitrogen.
-
-
Solvent Extraction:
-
Weigh the powdered fungal biomass and place it in an Erlenmeyer flask.
-
Add the selected extraction solvent (e.g., methanol, ethyl acetate) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).
-
Macerate the mixture by shaking on an orbital shaker at a specified speed (e.g., 150 rpm) for a defined period (e.g., 24-48 hours) at room temperature.[22]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[7]
-
-
Drying and Storage:
-
Dry the concentrated extract completely under a stream of nitrogen or in a vacuum desiccator.
-
Weigh the final dried extract and store it at -20°C until further analysis.
-
Protocol 2: Bead Beating for Fungal Cell Disruption
-
Sample Preparation:
-
Homogenization:
-
Secure the tubes in a bead beater (e.g., Geno/Grinder, HT Homogenizer).
-
Process the samples for a specified time and at a specific speed, as recommended by the instrument manufacturer or optimized for your fungal species. This may involve multiple cycles with cooling on ice in between to prevent overheating.
-
-
Recovery of Lysate:
-
Centrifuge the tubes to pellet the beads and cell debris.
-
Carefully pipette the supernatant (lysate) containing the released intracellular contents into a clean tube.
-
The lysate is now ready for downstream extraction and purification.
-
Visualizations
Caption: General workflow for natural product extraction from fungi.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. digitalgreensboro.org [digitalgreensboro.org]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. customprocessingservices.com [customprocessingservices.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fungi Cell Disruption Methods [opsdiagnostics.com]
- 12. Comparative study of fungal cell disruption—scope and limitations of the methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Optimization of Extraction Method for GC-MS based Metabolomics forFilamentous Fungi | Semantic Scholar [semanticscholar.org]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. Chromatography Techniques for Secondary Metabolite Analysis | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Aphadilactone B Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of isolated Aphadilactone B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Increase the extraction time and/or the solvent-to-solid ratio. Consider using a more polar solvent system if this compound is not being fully solubilized. |
| Degradation of this compound | Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator under reduced pressure at a low temperature. Protect the extract from light to prevent photodegradation. |
| Suboptimal Solvent Choice | Perform small-scale solvent partitioning experiments with solvents of varying polarity (e.g., hexane, ethyl acetate, methanol) to determine the optimal solvent for selective extraction of this compound. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation on Silica Gel | Optimize the mobile phase. A common starting point for diterpene lactones is a gradient of ethyl acetate in hexane or chloroform in methanol. If resolution is still poor, consider using a different stationary phase, such as alumina or a bonded phase like diol. |
| Structurally Similar Impurities | If impurities have very similar polarity to this compound, consider using a different chromatographic technique with an alternative separation mechanism, such as reversed-phase HPLC or counter-current chromatography. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation. The sample load should typically be 1-5% of the stationary phase weight. |
Issue 3: Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Artifacts | Acidic or basic conditions during extraction or chromatography can lead to the formation of artifacts. Ensure all solvents are neutral and consider adding a buffer to the mobile phase if necessary. |
| Inadequate Final Purification Step | A single chromatographic step may not be sufficient. Implement a multi-step purification strategy. For example, follow silica gel chromatography with preparative reversed-phase HPLC for a final polishing step. |
| Crystallization Issues | If using crystallization for final purification, ensure the chosen solvent is appropriate (high solubility at high temperature, low solubility at low temperature). Try a range of solvents and solvent mixtures. Seeding with a pure crystal of this compound can aid in crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter when isolating this compound?
A1: While specific impurities for this compound are not extensively documented, based on structurally related diterpenoids like aphidicolin and other diterpene lactones, potential impurities could include:
-
Structural Isomers: Compounds with the same molecular formula but different spatial arrangements.
-
Oxidation Products: Degradation products formed during extraction and purification.
-
Related Diterpenes: Other similar compounds from the same natural source that are co-extracted.
-
Residual Solvents: Solvents used during the extraction and purification process.
Q2: How can I assess the purity of my isolated this compound?
A2: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A primary method for purity determination. Using a high-resolution column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV or evaporative light scattering detector (ELSD) can quantify the main peak area relative to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect the presence of structurally similar impurities.
Q3: What is a good starting point for a preparative HPLC method to purify this compound?
A3: Based on methods for similar diterpene lactones, a good starting point for a preparative reversed-phase HPLC method would be:
-
Column: A C18 column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water. A typical gradient might be from 40% to 80% acetonitrile over 30-40 minutes.
-
Flow Rate: Appropriate for the column dimensions, for example, 10-20 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm or 220 nm).
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Extraction:
-
Air-dry and grind the source material to a fine powder.
-
Macerate the powder in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.
-
Analyze the resulting fractions by TLC or HPLC to identify the fraction containing the highest concentration of this compound.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the enriched fraction from Protocol 1 in a minimal amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Collect fractions and monitor their composition by TLC or HPLC.
-
Combine the fractions containing pure or enriched this compound.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Diterpene Lactones (Model Data)
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Silica Gel Chromatography | 35 | 75 | 60 | Good for initial cleanup and removal of highly polar and non-polar impurities. |
| Preparative HPLC (C18) | 75 | >98 | 85 | Effective for separating structurally similar compounds. |
| Crystallization | 80 | >99 | 70 | Can yield very high purity if a suitable solvent is found. |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Technical Support Center: Apiospora arundinis Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Apiospora arundinis. The information is designed to assist researchers in optimizing their experimental workflows and achieving consistent results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fermentation of Apiospora arundinis.
Q1: What are the optimal growth conditions for Apiospora arundinis in submerged culture?
A1: Apiospora arundinis generally thrives under specific environmental conditions. The optimal temperature for mycelial growth is typically around 30°C, with a pH of 7.[1][2] It grows well in media containing soluble starch and peptidic sugars.[1][2]
Q2: What are some common sources of contamination in Apiospora arundinis fermentation and how can they be prevented?
A2: Contamination is a frequent challenge in fungal fermentation. Common contaminants include bacteria, yeasts, and other molds. Prevention strategies are critical and include:
-
Sterilization: Proper sterilization of the fermentation medium, bioreactor, and all associated equipment is paramount. Autoclaving at 121°C for at least 15-20 minutes is a standard method.
-
Aseptic Technique: Maintaining a sterile environment during inoculation and sampling is crucial. This includes working in a laminar flow hood and sterilizing all tools and surfaces.
-
Air Filtration: Use of sterile filters for incoming and outgoing air can prevent airborne contaminants from entering the bioreactor.
-
Raw Material Quality: Ensuring the purity of all media components can reduce the initial bioburden.
Q3: My Apiospora arundinis culture is growing slowly. What are the potential causes?
A3: Slow growth can be attributed to several factors:
-
Suboptimal Temperature or pH: Deviations from the optimal 30°C and pH 7 can significantly impede growth.[1][2]
-
Inadequate Nutrition: The composition of the culture medium is critical. Ensure that the carbon and nitrogen sources are suitable and in the correct ratio. Soluble starch and peptone are reported to support good growth.[1][2]
-
Poor Inoculum Quality: A low viability or insufficient quantity of the inoculum can lead to a long lag phase and slow overall growth.
-
Insufficient Aeration or Agitation: In submerged culture, adequate oxygen supply and nutrient distribution are essential for robust growth.
Q4: I am observing low yields of my target secondary metabolite. What can I do to improve production?
A4: Low secondary metabolite production is a common issue. Consider the following troubleshooting steps:
-
Optimize Culture Conditions: Secondary metabolite production is often highly sensitive to environmental parameters. Systematically optimize temperature, pH, and aeration to find the ideal conditions for your target compound.
-
Media Composition: The type and concentration of carbon and nitrogen sources can dramatically influence secondary metabolite biosynthesis. Experiment with different C:N ratios and nutrient sources.
-
Fermentation Time: Secondary metabolite production often occurs during the stationary phase of growth. Ensure your fermentation is running long enough to allow for accumulation of the desired product.
-
Genetic Stability of the Strain: Repeated subculturing can sometimes lead to a decrease in the productivity of fungal strains. It is advisable to use fresh cultures from a cryopreserved stock.
Q5: What is the typical morphology of Apiospora arundinis in submerged culture?
A5: In submerged culture, filamentous fungi like Apiospora arundinis can grow as dispersed mycelia or form pellets. The morphology can be influenced by factors such as inoculum concentration, agitation speed, and medium composition. Pellet formation can sometimes be advantageous as it leads to a less viscous fermentation broth, which can improve mass transfer.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common problems during Apiospora arundinis fermentation.
| Issue | Potential Causes | Recommended Solutions |
| Low Biomass Yield | Suboptimal Temperature: Growth rate is significantly reduced at temperatures below 25°C or above 35°C.[1] | Maintain the fermentation temperature at the optimal 30°C. Use a calibrated temperature probe and a reliable temperature control system. |
| Incorrect pH: The fungus favors neutral to slightly alkaline conditions for growth, with a significant slowdown at pH 8 and below pH 6.[1] | Control the pH of the medium at 7.0 using automated acid/alkali feeding or appropriate buffering agents. | |
| Inappropriate Carbon/Nitrogen Source: Use of unsuitable carbon or nitrogen sources can limit growth. | Utilize soluble starch as the carbon source and peptone as the nitrogen source for optimal growth.[1][2] | |
| Low Inoculum Density: An insufficient amount of viable inoculum will result in a prolonged lag phase and lower final biomass. | Standardize your inoculum preparation to ensure a consistent and adequate cell density. A typical starting point is a 5-10% (v/v) inoculum. | |
| Low Secondary Metabolite Yield | Non-Optimal C:N Ratio: The balance between carbon and nitrogen is crucial for triggering secondary metabolism. | Experiment with different C:N ratios. A higher C:N ratio often promotes secondary metabolite production after the initial growth phase. |
| Inappropriate Fermentation Duration: Harvesting too early or too late can result in low yields. | Perform a time-course study to determine the optimal harvest time for your target metabolite. | |
| Shear Stress: High agitation rates can damage mycelia and negatively impact secondary metabolite production. | Optimize the agitation speed to ensure adequate mixing and mass transfer without causing excessive shear stress. | |
| Gene Expression Downregulation: The expression of genes involved in secondary metabolite biosynthesis can be influenced by various factors. | Analyze the transcriptomic profile of your culture under different conditions to identify factors that upregulate the relevant biosynthetic gene clusters.[3] | |
| Contamination (Bacterial) | Incomplete Sterilization: Failure to eliminate all bacterial endospores from the medium or equipment. | Ensure the autoclave reaches and maintains 121°C for at least 20 minutes. Validate your sterilization cycles. |
| Non-Aseptic Technique: Introduction of contaminants during inoculation or sampling. | Strictly adhere to aseptic techniques. Work in a laminar flow hood and flame all transfer tools. | |
| Contamination (Fungal) | Airborne Spores: Contamination from other fungal spores present in the laboratory environment. | Use sterile air filters on all air inlet and outlet ports of the bioreactor. Maintain a clean laboratory environment. |
| Contaminated Inoculum: The starting culture itself may be contaminated. | Regularly check the purity of your stock and working cultures by plating on appropriate agar media. | |
| Foaming | High Protein Content in Medium: Media rich in proteins (e.g., peptone, yeast extract) can lead to excessive foaming. | Add an appropriate concentration of a sterile antifoaming agent at the beginning of the fermentation or as needed. |
| High Agitation/Aeration Rates: Vigorous mixing and sparging can exacerbate foaming. | Optimize agitation and aeration rates to balance oxygen transfer with foam control. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments in Apiospora arundinis fermentation.
Media Preparation and Sterilization
Objective: To prepare a sterile growth medium suitable for Apiospora arundinis fermentation.
Materials:
-
Soluble Starch
-
Peptone
-
Dipotassium Phosphate (K₂HPO₄)
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)
-
Distilled Water
-
Autoclave
-
pH meter
-
1M HCl and 1M NaOH
Procedure:
-
For 1 liter of medium, dissolve the following in 800 mL of distilled water:
-
Soluble Starch: 20 g
-
Peptone: 10 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
-
Adjust the pH of the medium to 7.0 using 1M HCl or 1M NaOH.
-
Add distilled water to bring the final volume to 1 liter.
-
Dispense the medium into appropriate fermentation vessels (e.g., flasks, bioreactor).
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Inoculum Preparation
Objective: To prepare a viable and active inoculum of Apiospora arundinis for seeding the production fermenter.
Materials:
-
Apiospora arundinis pure culture on a Potato Dextrose Agar (PDA) plate.
-
Sterile distilled water with 0.1% (v/v) Tween 80.
-
Sterile flasks with the growth medium (as described in 3.1).
-
Hemocytometer or spectrophotometer.
Procedure:
-
From a 7-10 day old PDA culture of Apiospora arundinis, add 10 mL of sterile distilled water with 0.1% Tween 80 to the plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores and mycelial fragments.
-
Transfer the resulting suspension to a sterile tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Use this suspension to inoculate a seed flask containing the sterile growth medium at a 1-2% (v/v) ratio.
-
Incubate the seed flask at 30°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
This actively growing seed culture can then be used to inoculate the main production fermenter, typically at a 5-10% (v/v) ratio.
Submerged Fermentation in a Bioreactor
Objective: To cultivate Apiospora arundinis in a controlled bioreactor environment for biomass or secondary metabolite production.
Materials:
-
Sterilized bioreactor with the production medium.
-
Prepared inoculum of Apiospora arundinis.
-
Sterile air supply with filters.
-
pH probe, dissolved oxygen (DO) probe, and temperature probe.
-
Sterile acid (e.g., 1M HCl) and base (e.g., 1M NaOH) solutions.
-
Antifoam agent.
Procedure:
-
Aseptically transfer the prepared inoculum to the sterilized bioreactor.
-
Set the fermentation parameters:
-
Temperature: 30°C
-
pH: 7.0 (controlled with acid/base addition)
-
Agitation: 150-300 rpm (optimize for your specific bioreactor and process)
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute)
-
-
Monitor the fermentation by regularly checking pH, DO, temperature, and taking samples for analysis of biomass and target metabolite concentration.
-
Harvest the fermentation broth at the predetermined optimal time.
Section 4: Visualizations
This section provides diagrams to illustrate key concepts in Apiospora arundinis fermentation.
Disclaimer: The signaling pathway diagram represents a conserved mechanism in fungi and may not be fully representative of the specific pathways in Apiospora arundinis without further species-specific research.
References
Technical Support Center: Refining Cytotoxicity Assay Protocols for Diterpenoid Lactones
Welcome to the technical support center for refining cytotoxicity assay protocols for diterpenoid lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurately assessing the cytotoxic effects of this important class of natural products.
Frequently Asked Questions (FAQs)
Q1: My diterpenoid lactone is precipitating in the cell culture medium. How can I resolve this?
A1: Diterpenoid lactones are often poorly soluble in aqueous solutions.[1][2] To prevent precipitation, consider the following:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3]
-
Use a Dilute Stock Solution: Instead of using a highly concentrated stock, try using a more dilute stock solution to minimize the amount of DMSO needed and reduce the risk of the compound crashing out of solution upon dilution in the aqueous culture medium.[2]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the dissolved diterpenoid lactone can sometimes help maintain solubility.
-
Solubility Testing: Before performing a full cytotoxicity assay, conduct a preliminary solubility test by adding your highest concentration of dissolved diterpenoid lactone to the cell culture medium and observing for any precipitation over the intended incubation period.
Q2: I am observing high variability between my replicate wells. What are the likely causes?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting each set of replicates.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4]
-
Incomplete Solubilization of Formazan (MTT/MTS assays): Ensure complete dissolution of the formazan crystals by vigorous mixing or using a plate shaker.
-
Bubbles in Wells: Air bubbles can interfere with absorbance readings. Carefully remove any bubbles with a sterile needle before reading the plate.
Q3: My untreated control cells are not growing optimally. How does this affect my results?
A3: Suboptimal growth of control cells can lead to inaccurate cytotoxicity measurements. Ensure the following:
-
Healthy Cell Culture: Use cells that are in the exponential growth phase and have a low passage number.
-
Optimized Seeding Density: Seeding too few cells may result in a low signal, while too many can lead to contact inhibition and reduced proliferation.[5] Perform a cell seeding optimization experiment to determine the ideal density for your cell line and assay duration.
-
Appropriate Culture Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator. Use fresh, appropriate culture medium and supplements.
Q4: How do I interpret the IC50 value for my diterpenoid lactone?
A4: The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.[5] In the context of cytotoxicity, it's the concentration that reduces cell viability by 50% compared to the untreated control. A lower IC50 value indicates higher potency. It is important to note that the IC50 value can be influenced by the cell line used, the duration of the assay, and the specific assay method.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with MTT/MTS Assays
Question: My results from the MTT or MTS assay are not reproducible, or I suspect interference. What should I check?
Answer:
-
Compound Interference: Some natural products, including certain phytochemicals, can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. To check for this, run a cell-free control where you add your diterpenoid lactone to the culture medium without cells and perform the assay as usual. A significant color change indicates interference.
-
Incomplete Formazan Solubilization: The purple formazan crystals in the MTT assay must be fully dissolved before reading the absorbance. Ensure you are using a suitable solubilization buffer (e.g., DMSO, isopropanol with HCl) and allowing sufficient time with agitation for complete dissolution.
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. If high background is an issue, consider using a phenol red-free medium for the assay.
-
Metabolic State of Cells: The MTT and MTS assays measure metabolic activity as an indicator of cell viability. If your diterpenoid lactone affects mitochondrial respiration without directly killing the cells, these assays may not accurately reflect cytotoxicity.[6] It's advisable to confirm results with an assay that measures a different cell death marker, such as membrane integrity (LDH assay).
Issue 2: High Background in the LDH Cytotoxicity Assay
Question: I am observing high LDH activity in my negative control wells. What could be the cause?
Answer:
-
Serum in Culture Medium: Some sera contain endogenous LDH, which can contribute to high background. It is recommended to run a "medium only" control to determine the background LDH level and subtract it from all other readings.[7]
-
Excessive Cell Lysis during Handling: Rough handling of cells during seeding or media changes can cause premature cell lysis and LDH release. Handle cells gently.
-
Over-incubation: Extended incubation times can lead to cell death in control wells, increasing background LDH release. Optimize the incubation time for your specific cell line.
-
Contamination: Microbial contamination can cause cell lysis and release of LDH. Regularly check your cultures for any signs of contamination.[8]
Quantitative Data Tables
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line | Cell Type | Recommended Seeding Density (cells/well) | Incubation Time (hours) |
| HeLa | Human Cervical Cancer | 5,000 - 10,000 | 24 - 48 |
| A549 | Human Lung Carcinoma | 7,000 - 15,000 | 24 - 48 |
| MCF-7 | Human Breast Cancer | 10,000 - 20,000 | 48 - 72 |
| HepG2 | Human Liver Cancer | 10,000 - 25,000 | 48 - 72 |
| HCT116 | Human Colon Cancer | 8,000 - 15,000 | 24 - 48 |
| PC-3 | Human Prostate Cancer | 10,000 - 20,000 | 48 - 72 |
Note: These are general guidelines. Optimal seeding density should be determined experimentally for your specific cell line and experimental conditions.[5][9][10]
Table 2: Reported IC50 Values of Selected Diterpenoid Lactones
| Diterpenoid Lactone | Cell Line | IC50 | Reference |
| Andrographolide | HCT116 (Colon) | 10.5 µM | [11] |
| Andrographolide | MiaPaCa-2 (Pancreatic) | 11.2 µM | [11] |
| Andrographolide | HepG2 (Liver) | 16.6 µM | [11] |
| Andrographolide Derivative (CY2) | HCT116 (Colon) | 10.5 µM | [11] |
| Sesquiterpene Lactone (CRC2) | SK-MEL-2 (Melanoma) | 6.01 µM | [12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cells in culture
-
Diterpenoid lactone stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid lactone in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13]
Materials:
-
Cells in culture
-
Diterpenoid lactone stock solution (in DMSO)
-
Complete culture medium
-
LDH cytotoxicity detection kit
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of the diterpenoid lactone as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[14] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Reading: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells relative to the controls.
Visualizations
Caption: Experimental workflow for assessing diterpenoid lactone cytotoxicity.
Caption: Diterpenoid lactone-induced apoptosis signaling pathway.[15][16][17]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Frequently Asked Questions [fishersci.co.uk]
- 10. Estimating cell numbers [wahoo.cns.umass.edu]
- 11. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sesquiterpene lactones from Carpesium rosulatum with potential cytotoxicity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mitochondrial-mediated apoptosis in lymphoma cells by the diterpenoid lactone Andrographolide, the active component of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial-mediated apoptosis in lymphoma cells by the diterpenoid lactone andrographolide, the active component of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchwithrutgers.com [researchwithrutgers.com]
Overcoming solubility issues of Aphadilactone B in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with Aphadilactone B in bioassays.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many complex natural products, is expected to have poor aqueous solubility due to its lipophilic nature. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first dissolve the compound in a small amount of an organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous assay buffer.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous media. How can I prevent this?
A2: Precipitation upon dilution is a common issue and typically occurs when the concentration of the organic solvent is too high in the final solution, or when the final concentration of this compound exceeds its solubility limit in the aqueous media. Here are some steps to troubleshoot this:
-
Decrease the final concentration: Your target concentration of this compound may be too high for the chosen solvent system. Try working with a lower final concentration.
-
Use a different co-solvent: Some organic solvents are more compatible with aqueous solutions than others. Consider switching to a more water-miscible solvent.[1] See the solvent selection table below for options.
-
Incorporate surfactants or cyclodextrins: These agents can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.[2][3]
-
Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: Which organic solvent should I choose for my initial stock solution?
A3: The choice of solvent will depend on the specific requirements of your bioassay, including cell toxicity and compatibility with your experimental setup. A good starting point is to test the solubility of this compound in a small number of common, water-miscible organic solvents.
Below is a decision tree to guide your solvent selection process:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
Q2: Can I use techniques other than co-solvents to improve the solubility of this compound?
A2: Yes, several other techniques can be employed, often in combination with co-solvents. These include:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[1]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance solubility.[2]
-
Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming a water-soluble complex.[2][3]
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can be an effective way to solubilize highly lipophilic compounds.[3][5]
Q3: What is the expected biological activity of this compound?
A3: this compound belongs to a class of compounds that are investigated for their potential biological activities, particularly in the field of cancer research. Similar compounds, like Aphadilactone C, have shown promising cytotoxic effects against certain tumor cell lines.[6] The mechanism of action is likely related to the induction of apoptosis or cell cycle arrest.
Below is a hypothetical signaling pathway illustrating how a cytotoxic compound like this compound might induce apoptosis.
Data and Protocols
Solvent and Excipient Comparison Table
The following table summarizes common solvents and excipients used to enhance the solubility of hydrophobic compounds in preclinical studies.
| Solvent/Excipient | Type | Typical Starting Concentration in Stock | Common Final Concentration in Assay | Notes |
| DMSO | Co-solvent | 10-50 mM | < 0.5% (v/v) | High solubilizing power, but can be toxic to some cells. |
| Ethanol | Co-solvent | 10-50 mM | < 1% (v/v) | Less toxic than DMSO, but also a weaker solvent for highly lipophilic compounds. |
| PEG 400 | Co-solvent | 10-20% (w/v) | 1-5% (v/v) | A water-miscible polymer often used in formulations.[7] |
| Tween® 80 | Surfactant | 5-10% (w/v) | 0.01-0.1% (w/v) | Forms micelles to solubilize compounds. |
| β-Cyclodextrin | Complexing Agent | 1-5% (w/v) | 0.1-1% (w/v) | Forms inclusion complexes with hydrophobic molecules.[2] |
Experimental Protocol: Small-Scale Solubility Testing
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
-
Preparation:
-
Weigh out 1 mg of this compound into several separate, small glass vials.
-
Prepare a set of potential solvents (e.g., DMSO, Ethanol, PEG 400, water).
-
-
Solubilization:
-
To the first vial, add the first solvent dropwise (e.g., 10 µL at a time) and vortex for 30 seconds after each addition.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
Continue adding solvent until the compound is fully dissolved or until a maximum volume is reached (e.g., 200 µL).
-
Record the volume of solvent required to dissolve the 1 mg of this compound.
-
-
Calculation:
-
Calculate the approximate solubility in mg/mL for each solvent system.
-
-
Aqueous Compatibility Test:
-
Take a small aliquot of the stock solution (e.g., 2 µL) and add it to a larger volume of your aqueous assay buffer (e.g., 198 µL).
-
Vortex immediately and observe for any signs of precipitation over a period of 30 minutes.
-
-
Selection:
-
Choose the solvent that provides the highest solubility with minimal precipitation upon dilution into your aqueous buffer. Ensure the final concentration of the chosen solvent is compatible with your assay system.
-
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aphadilactone C [myskinrecipes.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Data Acquisition for Complex Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR data acquisition of complex natural products.
Troubleshooting Guides
This section offers detailed solutions to specific problems you may encounter during your NMR experiments. Each guide is presented in a question-and-answer format and includes step-by-step experimental protocols.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
Question: My 1D ¹H NMR spectrum has a very low signal-to-noise ratio, and I can't clearly distinguish my compound's signals from the baseline. What can I do to improve it?
Answer: A low signal-to-noise ratio is a common issue when dealing with dilute samples of complex natural products. Several factors can contribute to this, including sample concentration, the number of scans, and instrument parameters. Here are some steps to improve your S/N:
-
Increase Sample Concentration: If possible, prepare a more concentrated sample. For small molecules (<1000 g/mol ), a typical ¹H NMR spectrum requires 5-25 mg of material.[1] For ¹³C spectra, 50-100 mg is often needed.[1]
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the sensitivity requires four times as many scans.[2] Be mindful that this will also increase the experiment time. A signal-to-noise ratio of at least 250:1 is recommended for integration errors of less than 1%.
-
Optimize Acquisition Parameters: Ensure that the pulse width is calibrated correctly and that the relaxation delay (d1) is sufficiently long. For quantitative experiments, the sum of the acquisition time and the relaxation delay should be at least 7 times the longest T1 relaxation time of the signals of interest.
-
Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, by a factor of 3-4, allowing for the analysis of much smaller sample quantities.
-
Check Shimming: Poor shimming can lead to broad peaks, which are harder to distinguish from noise.[3] Ensure the sample is shimmed correctly to achieve sharp signals.
-
Sample Preparation:
-
Accurately weigh 10-25 mg of your purified natural product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if necessary.[4]
-
Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter, which can degrade shim quality.[5]
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the sample. Automated shimming routines like topshim are often sufficient, but manual shimming of Z1 and Z2 may be necessary for optimal lineshape.
-
-
Acquisition Parameter Optimization:
-
Pulse Width Calibration: Run a pulse calibration experiment (e.g., pulsecal on Bruker systems) to determine the 90° pulse width (p1).
-
Number of Scans (ns): Start with 16 or 32 scans. If the S/N is still low, increase the number of scans (e.g., 64, 128, 256).
-
Relaxation Delay (d1): For a standard qualitative ¹H spectrum, a d1 of 1-2 seconds is usually sufficient. For quantitative measurements, a longer d1 is crucial (see qNMR section).
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely, typically 2-4 seconds for ¹H NMR.
-
-
Data Processing:
-
Apply a gentle exponential line broadening (e.g., LB = 0.3 Hz) to improve the appearance of noisy spectra.
-
Ensure proper phasing and baseline correction.
-
Issue 2: Overwhelming Solvent Signal
Question: The residual signal from my deuterated solvent is obscuring peaks of interest in my spectrum. How can I effectively suppress the solvent signal?
Answer: Solvent suppression is critical when working with protonated residual solvents or when your sample is in a solvent like H₂O/D₂O. Several techniques are available, and the best choice depends on your specific needs, such as whether you need to observe exchangeable protons (e.g., -OH, -NH).
-
Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the solvent's frequency to saturate its signal.[6][7] However, this can also saturate exchangeable protons that are in chemical exchange with the solvent.[6][8]
-
WET (Water suppression Enhanced through T1 effects): This technique is useful for suppressing multiple solvent peaks and is generally better at preserving signals from exchangeable protons compared to presaturation.[8]
-
WATERGATE (Water Suppression by Gradient Tailored Excitation): This method uses a combination of selective pulses and pulsed field gradients to dephase the solvent signal while leaving other signals unaffected.[6] It is particularly good at preserving exchangeable proton signals.[8]
Caption: Decision tree for selecting a suitable solvent suppression method.
-
Acquire a Standard ¹H Spectrum: First, run a quick, standard ¹H experiment (e.g., using the zg pulse program) to determine the exact frequency of the solvent peak.
-
Set the Transmitter Offset (o1): In your NMR software, place the cursor on the center of the solvent peak and set the transmitter offset (o1) to this frequency.[7][9]
-
Load the Presaturation Pulse Program: Change the pulse program to one that includes presaturation (e.g., zgpr on Bruker systems).
-
Set Presaturation Power and Time:
-
Load the default prosol parameters for the pulse program.
-
Set the relaxation delay (d1) to 2-5 seconds to allow for effective saturation.[7]
-
-
Acquire Data: Set the number of scans and acquire the spectrum.
-
Processing: Manually phase the spectrum, as automatic phasing can sometimes be distorted by the suppressed solvent signal.
Issue 3: Severe Peak Overlap
Question: My ¹H NMR spectrum is very crowded, with many overlapping multiplets, making it impossible to assign signals. What strategies can I use to resolve these overlapping peaks?
Answer: Peak overlap is a major challenge in the NMR of complex natural products due to the large number of protons in similar chemical environments.[10] Several methods can be employed to resolve these ambiguities:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce different chemical shifts, potentially resolving some overlapping signals.[3][11]
-
Two-Dimensional (2D) NMR: 2D NMR techniques are powerful tools for resolving overlap by spreading the signals into a second dimension.[10][11]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which have a much larger chemical shift dispersion, effectively resolving proton signals.[2]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons of a particular structural fragment, even if some are overlapped.[12]
-
-
Pure Shift NMR: These are advanced 1D techniques that collapse multiplets into singlets, dramatically increasing spectral resolution.[10]
Caption: Workflow for resolving overlapping NMR signals in complex spectra.
-
Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width in the proton dimension.
-
Acquire a ¹³C Spectrum: Run a 1D ¹³C spectrum (or use standard parameters) to determine the spectral width in the carbon dimension.
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set the spectral widths (sw) for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.
-
Set the transmitter offsets (o1p for ¹H and o2p for ¹³C) to the center of the respective spectral regions.
-
-
Set Key Parameters:
-
Number of Scans (ns): Typically 2-8 scans per increment.
-
Number of Increments (in F1): Usually 256-512 increments for good resolution in the indirect dimension.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquire and Process: Run the experiment. After acquisition, the data will be Fourier transformed in both dimensions. Phase and baseline correct the spectrum as needed.
Issue 4: Inaccurate Quantification in qNMR
Question: My quantitative NMR (qNMR) results are not reproducible and seem inaccurate. What are the critical parameters I need to control for reliable quantification?
Answer: Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of compounds, but it requires careful attention to experimental parameters to ensure accuracy and reproducibility.[13][14] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13]
Key Parameters for Accurate qNMR:
| Parameter | Recommended Setting | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ (ideally 7 x T₁) | To ensure complete relaxation of all nuclei between scans, preventing signal saturation and inaccurate integrals. |
| Pulse Angle | 30° or 90° | A 90° pulse gives the maximum signal per scan, but a 30° pulse allows for a shorter relaxation delay if T₁ values are long. |
| Number of Scans (ns) | Sufficient for S/N > 250:1 | High signal-to-noise is crucial for accurate integration. |
| Digital Resolution | At least 32K data points | To accurately define the peak shape for integration. |
| Baseline Correction | Automatic or manual polynomial fitting | A flat baseline is essential for accurate integration. |
-
Sample Preparation:
-
Accurately weigh the sample (analyte) and the internal standard (if used). The internal standard should be a stable compound with a simple spectrum and at least one signal that is well-resolved from the analyte signals.
-
Dissolve both in a known volume of deuterated solvent.
-
-
Determine T₁ Relaxation Times:
-
Run an inversion recovery experiment to measure the T₁ values for the signals of interest (both analyte and internal standard).
-
Set the relaxation delay (d1) to be at least 5-7 times the longest measured T₁.
-
-
Acquisition:
-
Use a simple pulse-and-acquire sequence (e.g., zg on Bruker systems with a 90° pulse).[15]
-
Set the calibrated 90° pulse width.
-
Set the calculated relaxation delay (d1).
-
Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
Processing and Integration:
-
Apply zero-filling to at least double the number of data points to improve digital resolution.[16]
-
Carefully phase the spectrum manually.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected signals for the analyte and the internal standard. Ensure the integration limits are wide enough to encompass the entire signal.
-
-
Calculation:
-
Use the following formula to calculate the concentration of the analyte:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right deuterated solvent for my natural product sample?
A1: The ideal solvent should completely dissolve your sample and have minimal signals in the regions of interest.[17] Chloroform-d (CDCl₃) is a good starting point for many nonpolar to moderately polar organic compounds.[18] For more polar compounds, acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) are good options. For highly polar or water-soluble compounds, deuterium oxide (D₂O) is used. If peak overlap is an issue, trying a different solvent, like benzene-d₆, can be a useful strategy as it can induce significant changes in chemical shifts.[3]
Q2: What is shimming, and why is it important?
A2: Shimming is the process of adjusting the currents in the shim coils of the NMR spectrometer to make the magnetic field as homogeneous as possible across the sample volume. A homogeneous magnetic field results in sharp, symmetrical NMR signals (good lineshape) and high resolution. Poor shimming leads to broad and distorted peaks, which can obscure coupling information, reduce signal-to-noise, and make integration inaccurate.[3]
Q3: My spectrum has broad peaks even after good shimming. What could be the cause?
A3: Several factors besides poor shimming can cause broad peaks:
-
Sample is too concentrated: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.[3]
-
Insoluble material: The presence of suspended particles in the sample disrupts the magnetic field homogeneity. Filtering the sample before analysis is recommended.[5]
-
Paramagnetic impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. These can sometimes be removed by passing the sample through a small plug of silica or by using a chelating agent.
-
Chemical exchange: If your molecule is undergoing conformational changes or chemical exchange on the NMR timescale, this can lead to broadened signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these peaks.
Q4: Can I get a good NMR spectrum without a deuterated solvent?
A4: Yes, it is possible to acquire NMR data without a deuterated solvent, often referred to as "No-D NMR". However, this presents challenges. The spectrometer's field/frequency lock system relies on the deuterium signal from the solvent to maintain stability during the experiment. Without it, the magnetic field can drift, leading to broadened lines. Additionally, you will have very large signals from the protonated solvent, which will require advanced suppression techniques and may still obscure large regions of your spectrum. This is generally only recommended for specific applications where deuterated solvents cannot be used.
Q5: What is the difference between a COSY and a TOCSY experiment?
A5: Both COSY and TOCSY are 2D homonuclear correlation experiments that show which protons are coupled to each other.
-
COSY (Correlation Spectroscopy) shows correlations only between directly coupled protons (typically through 2 or 3 bonds). It is excellent for identifying neighboring protons in a molecule.
-
TOCSY (Total Correlation Spectroscopy) shows correlations between a given proton and all other protons within the same spin system, even if they are not directly coupled. This is very useful for identifying all the protons belonging to a specific structural unit, like a sugar ring or an amino acid residue, from a single well-resolved peak.[12]
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. How to Set Up Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 10. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. Guideline for qNMR Analysis | ValidNMR [validnmr.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 18. How To [chem.rochester.edu]
Addressing ionization problems in mass spectrometry of lactones
Welcome to the technical support center for the mass spectrometry analysis of lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges in lactone analysis.
Troubleshooting Guides
This section provides systematic guides to address common ionization problems encountered during the mass spectrometry of lactones.
Guide 1: Troubleshooting Poor or No Signal
Low or absent signal for your lactone analyte can be frustrating. This guide provides a step-by-step approach to diagnose and resolve the issue.
Symptoms:
-
No peak corresponding to the lactone's expected m/z.
-
Very low signal-to-noise ratio for the analyte peak.
Troubleshooting Workflow:
Technical Support Center: Optimizing HPLC Methods for Separating Diterpenoid Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful separation of diterpenoid isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the best initial column choices for separating diterpenoid isomers?
A1: The separation of diterpenoid isomers, which are often structurally similar, requires columns with alternative selectivities beyond standard C18 phases.[1]
-
Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns: These are highly recommended for aromatic positional isomers as they provide additional separation mechanisms like π-π interactions.[1]
-
Polar-Embedded Columns: These can be a suitable starting point if the isomers are not aromatic.[1][2]
-
C30 Columns: A reversed-phase HPLC method using the selectivity of a C30 column has shown excellent separation for triterpenoids, which are structurally related to diterpenoids.[3]
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Columns: These columns utilize hydrophobic, charge transfer, and π-π interactions, making them effective for separating structural isomers.[4]
Q2: How does mobile phase composition affect the separation of diterpenoid isomers?
A2: The mobile phase is a critical factor influencing retention time, resolution, and overall analytical accuracy.[5] For diterpenoid isomers, careful selection of the organic modifier and additives is crucial.
-
Organic Solvent Choice: Screening different organic modifiers like acetonitrile and methanol is a key first step. Their different properties can alter interactions with the stationary phase and significantly change selectivity.[1] For instance, in separating phenolic compounds and triterpenoid saponins, using methanol in the first dimension and acetonitrile in the second dimension of a 2D-LC system improved orthogonality and resolution.[6]
-
Additives and pH: If your isomers have ionizable functional groups, adjusting the mobile phase pH can dramatically affect retention by altering the analyte's charge state.[1] Using mobile phase modifiers such as formic acid, ammonium formate, or ammonium acetate can improve ionization and peak shape.[7] For example, a mobile phase of water (15%) and acetonitrile (85%) was found to be effective for separating certain diterpenoids.[8]
Q3: What is the role of temperature in optimizing the separation of diterpenoid isomers?
A3: Temperature is an important parameter that can significantly influence selectivity, retention time, and efficiency.[9][10][11]
-
Selectivity Changes: Altering the column temperature can change the equilibrium between the analytes and the stationary phase, which can enhance or reduce separation.[11] For some triterpenoids, an increase in temperature decreased run time but also reduced resolution between key peaks.[9]
-
Efficiency and Run Time: Increasing the temperature generally decreases mobile phase viscosity, which can lead to shorter retention times and faster analysis.[11][12] This is particularly useful in UHPLC systems to reduce high backpressure.[11]
-
Reproducibility: Maintaining a stable column temperature is essential for achieving reproducible and robust separations, as fluctuations can cause variations in retention times and peak shapes.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of diterpenoid isomers.
Problem: Poor Resolution or Co-elution of Isomers
Question: Why am I seeing poor resolution or complete co-elution of my diterpenoid isomers?
Answer: This is the most common challenge, as isomers often have very similar polarities and hydrophobicities.
Logical Troubleshooting Workflow for Poor Resolution
-
Possible Cause 1: Insufficient Stationary Phase Selectivity
-
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Possible Cause 3: Gradient Slope is Too Steep
-
Solution: A rapid change in solvent composition may not allow sufficient time for isomers to resolve. After an initial scouting run, develop a shallower, more targeted gradient around the percentage of organic solvent where the isomers elute.[1]
-
-
Possible Cause 4: Temperature is Not Optimized
Problem: Peak Tailing
Question: My diterpenoid isomer peaks are tailing. What could be the cause?
Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Possible Cause 1: Secondary Silanol Interactions
-
Possible Cause 2: Insufficient Mobile Phase Buffer
-
Solution: A buffer helps maintain a constant ionization state for the analyte and suppresses silanol ionization. Ensure your buffer concentration is adequate, typically in the 10-25 mM range.[13]
-
-
Possible Cause 3: Column Overload
Problem: Retention Time Drifting or Unstable
Question: My retention times are inconsistent between runs. What should I check?
Answer: Drifting retention times compromise data reliability and indicate a lack of system stability.
-
Possible Cause 1: Poor Temperature Control
-
Possible Cause 2: Inadequate Column Equilibration
-
Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.[15]
-
-
Possible Cause 3: Mobile Phase Composition Changes
-
Solution: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent. Prepare fresh mobile phase daily and keep solvent bottles capped.[15]
-
-
Possible Cause 4: System Leaks or Pump Issues
Experimental Protocols & Data
Protocol 1: General Sample Preparation for Diterpenoid Analysis
This protocol is a general guideline for extracting diterpenoids from plant material.
-
Grinding: Powder the dried plant material to a homogeneous size (e.g., 80 mesh).[8]
-
Extraction: Accurately weigh a sample (e.g., 0.1 g) and extract it with a suitable solvent like methanol (e.g., 10 mL) in an ultrasonic bath for 30 minutes.[8] For some triterpenoids, a methanol/chloroform (1:1) mixture may be used.[3]
-
Repeat Extraction: Repeat the extraction process twice to ensure complete recovery.[8]
-
Concentration: Combine the filtrates and evaporate to dryness under a vacuum.[8]
-
Reconstitution: Dissolve the residue in the initial mobile phase solvent (e.g., methanol) and dilute to a final volume in a volumetric flask.[8]
-
Filtration: Before injection, filter the final sample solution through a 0.45 µm filter membrane to remove particulates and protect the HPLC column.[8]
Protocol 2: Systematic HPLC Method Development Strategy
This protocol outlines a systematic approach to developing a robust separation method for diterpenoid isomers.
Method Development Workflow
-
Column Selection: Start with a column known for isomer selectivity, such as a Phenyl-Hexyl, PFP, or C30 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[1][3]
-
Mobile Phase Scouting:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.
-
Perform two initial fast gradient runs (e.g., 5% to 95% organic over 10 minutes), one with Acetonitrile (B) and one with Methanol (C), to see which provides better initial separation.[1]
-
-
Gradient Optimization: Based on the scouting runs, select the better organic modifier. Design a shallower, more targeted gradient around the elution range of the isomers. The goal is to achieve a resolution (Rs) of >1.5.[1]
-
Temperature Optimization: Set an initial column temperature (e.g., 30°C or 35°C).[1][9] If resolution is still suboptimal, analyze the sample at different temperatures (e.g., 25°C, 40°C, 45°C) to fine-tune selectivity.[1]
-
Flow Rate Optimization: Adjust the flow rate to find a balance between analysis time and resolution. Lower flow rates can enhance resolution but increase run time, while higher flow rates shorten analysis time but may compromise resolution.[5]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used in the analysis of diterpenoids and related compounds.
Table 1: Example HPLC Method Parameters
| Parameter | Setting | Reference |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5 µm) | [16] |
| Mobile Phase | Water (15%) and Acetonitrile (85%) | [8] |
| Flow Rate | 0.7 - 1.0 mL/min | [9] |
| Column Temperature | 20 - 35 °C | [9] |
| Injection Volume | 10 - 20 µL | [9] |
| Detection | PDA at 225 nm | [16] |
Table 2: Temperature and Flow Rate Optimization Effects
| Temperature (°C) | Flow Rate (mL/min) | Observation | Reference |
| 20 | 0.7 | Acceptable resolution for triterpenoids with chromophores. | [9] |
| 35 | 1.0 | Shorter retention times but reduced resolution for some isomers. Suitable for compounds lacking chromophores. | [9] |
| 40 | 1.0 | Typical starting point for reversed-phase HPLC. | [11] |
| Elevated (e.g., >50) | >1.0 | Can reduce backpressure and shorten run times, especially in UHPLC. | [11][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nacalai.com [nacalai.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 8. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantorsciences.com [avantorsciences.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. hplc.eu [hplc.eu]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Aphadilactone B for Experimental Use
Introduction
Aphadilactone B is a complex diterpenoid dimer isolated from the plant Aphanamixis grandifolia. As a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1), it holds significant promise for research in metabolic diseases. However, as a rare and relatively novel compound, specific data on its stability and optimal handling procedures are not widely available. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to enhance the stability of this compound in experimental settings. The recommendations provided herein are based on the general chemical properties of diterpenoid lactones and best practices for handling rare natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Chloroform
For cell-based assays, DMSO is a common choice. It is crucial to determine the lowest effective concentration and to be aware of potential solvent-induced effects on your experimental system. Always use high-purity, anhydrous solvents to minimize degradation.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a solid in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. The presence of the lactone functional group suggests potential sensitivity to hydrolysis.
-
In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, protected from light.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of diterpenoid lactones in aqueous media can be pH-dependent. Lactone rings are susceptible to hydrolysis, particularly under basic conditions. It is recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions. If you suspect instability, a time-course experiment to assess the compound's integrity and activity over the duration of your assay is advisable.
Q4: Are there any known incompatibilities of this compound with common labware?
A4: While specific data is unavailable for this compound, highly lipophilic compounds can sometimes adsorb to certain plastics. To minimize this risk, we recommend using glass or low-adhesion polypropylene labware for storing and handling solutions of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Compound degradation due to improper storage. | Review storage conditions. Ensure the compound is stored as a solid at low temperatures, protected from light and moisture. For solutions, use single-use aliquots stored at -80°C. |
| Instability in the experimental medium. | Prepare fresh dilutions in aqueous buffers or media immediately before use. Perform a time-course experiment to evaluate the compound's stability over the experiment's duration. | |
| Inaccurate concentration due to incomplete dissolution. | Ensure complete dissolution of the compound in the stock solvent before making further dilutions. Gentle warming or sonication may aid dissolution, but monitor for any degradation. | |
| Precipitation of the compound in aqueous media | Poor aqueous solubility. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental system can tolerate it. Consider using a formulation aid like a cyclodextrin, though this would require validation. |
| Batch-to-batch variability in experimental results | Degradation of an older stock of the compound. | Use a fresh, unopened vial of this compound to prepare a new stock solution. Compare the results with those obtained from the older stock. |
| Contamination of the stock solution. | Prepare a fresh stock solution using new, unopened solvent. Filter-sterilize the stock solution if it will be used in cell culture. |
Experimental Protocols
Protocol 1: General Workflow for Handling a Rare Compound like this compound
This workflow outlines the recommended steps from receiving the compound to its use in an experiment.
Protocol 2: Suggested Signaling Pathway for DGAT-1 Inhibition
As an inhibitor of DGAT-1, this compound is expected to modulate lipid metabolism. This diagram illustrates the general pathway affected by DGAT-1 inhibition.
Protocol 3: Troubleshooting Logic for Compound Instability
This diagram provides a logical workflow for troubleshooting suspected compound instability during an experiment.
Disclaimer: The information provided in this technical support guide is for research purposes only. As specific stability data for this compound is limited, it is the responsibility of the end-user to conduct appropriate validation experiments for their specific application.
Technical Support Center: Reducing Variability in Bioactivity Screening of Fungal Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the bioactivity screening of fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in fungal extract bioactivity screening?
Variability in bioactivity screening of fungal extracts can be introduced at multiple stages of the experimental workflow. The primary sources include:
-
Fungal Cultivation: Inconsistencies in growth media composition, temperature, pH, aeration, and incubation time can significantly alter the production of secondary metabolites.[1][2][3] Different strains of the same fungal species can also exhibit significant metabolic differences.[1]
-
Extraction Process: The choice of solvent, extraction method (e.g., maceration, sonication), and duration can lead to qualitative and quantitative differences in the chemical profile of the extracts.[4][5][6][7][8]
-
Sample Handling and Storage: Improper storage of fungal biomass and extracts can lead to the degradation of bioactive compounds.[1][2]
-
Bioassay Performance: Variability in cell-based or biochemical assays can arise from inconsistencies in cell passage number, reagent preparation, incubation times, and plate reader performance.[9][10] Systematic errors, such as edge effects in microplates, can also contribute to variability.
-
Data Analysis: Inconsistent data processing and a lack of appropriate statistical analysis can lead to misinterpretation of results.
Q2: How can I standardize my fungal cultivation to ensure consistent secondary metabolite production?
Standardizing fungal cultivation is crucial for reproducible bioactivity results. Key considerations include:
-
Strain Maintenance: Use a consistent and well-documented fungal strain, and maintain a uniform protocol for culture preservation and revival.[1]
-
Media Preparation: Use a standardized protocol for media preparation, ensuring consistent composition and pH.[1][2] Even minor variations in media components can significantly impact secondary metabolite production.[3]
-
Inoculum Preparation: Standardize the inoculum type (spores or mycelia), concentration, and age to ensure uniform growth.
-
Growth Conditions: Precisely control and monitor growth parameters such as temperature, humidity, aeration, and light cycle.[3][11]
-
Harvesting Time: Harvest the fungal culture at a consistent time point, as the production of secondary metabolites can vary significantly with the growth phase.[12]
Q3: What is the impact of solvent choice on the bioactivity of my fungal extract?
The choice of extraction solvent is a critical factor that significantly influences the chemical composition and subsequent bioactivity of the fungal extract. Different solvents have varying polarities and will selectively extract different classes of compounds. For instance, polar solvents like methanol and water are effective for extracting polar compounds, while non-polar solvents like hexane are better for extracting lipids and other non-polar metabolites.[6][8] The use of a combination of solvents or sequential extractions with solvents of increasing polarity can provide a more comprehensive chemical profile of the fungal metabolome.[13] It is essential to choose a solvent system that is appropriate for the target class of bioactive compounds and to use it consistently across all experiments.[5][7]
Q4: How do I minimize "edge effects" in my 96-well plate bioassays?
Edge effects, where wells on the perimeter of a microplate behave differently from the interior wells, are a common source of systematic error. To mitigate these effects:
-
Proper Plate Incubation: Ensure uniform temperature and humidity across the plate during incubation. Stacking plates can help maintain a more consistent environment.
-
Use of Control Wells: Distribute positive and negative controls across the plate to identify and quantify any spatial effects.
-
Plate Layout: Avoid placing critical samples in the outer wells. If possible, fill the outer wells with a buffer or media to create a more uniform microenvironment.
-
Data Normalization: Employ statistical methods to correct for systematic errors identified through the analysis of control wells.
Q5: What are Pan-Assay Interference Compounds (PAINS) and how can I identify them in my fungal extracts?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in many different bioassays due to non-specific activity or assay artifacts, rather than specific interactions with a biological target.[14] These compounds can lead to a high rate of false positives. Identifying PAINS is crucial to avoid wasting resources on irrelevant hits. Several computational tools and databases are available to screen for known PAINS substructures within your isolated compounds. During the screening of crude extracts, if a particular fraction shows broad, non-specific activity across multiple, unrelated assays, it may contain PAINS.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Bioassay Wells
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Fungal Extract | Ensure the extract is fully dissolved and vortexed thoroughly before aliquoting into the assay plate. Centrifuge the extract to remove any particulate matter. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous liquids. Ensure consistent pipetting technique. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between seeding rows/columns. |
| Uneven Evaporation | Use plate lids and a humidified incubator. Consider using breathable plate seals. Fill outer wells with sterile water or media. |
| Instrumental Errors | Check the plate reader for any performance issues. Ensure the correct filter or wavelength settings are used. |
Issue 2: Low or No Bioactivity Detected
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fungal Growth Conditions | Optimize culture media, temperature, and incubation time to induce the production of the desired secondary metabolites.[15] |
| Inappropriate Extraction Solvent | Test a range of solvents with varying polarities to ensure the extraction of the bioactive compounds.[6][8] |
| Degradation of Bioactive Compounds | Minimize exposure of the extract to light and high temperatures. Store extracts at low temperatures (e.g., -20°C or -80°C). |
| Low Concentration of Active Compound | Concentrate the fungal extract before screening. Consider fractionation to enrich for the active components. |
| Assay Insensitivity | Optimize the bioassay to increase its sensitivity. Ensure positive controls are showing a robust response. |
Issue 3: Inconsistent Bioactivity Between Different Batches of Fungal Extracts
| Potential Cause | Troubleshooting Steps |
| Variation in Fungal Cultivation | Strictly adhere to a standardized protocol for fungal cultivation, including media preparation, inoculum size, and growth conditions.[1][2] |
| Genetic Drift of Fungal Strain | Maintain a frozen stock of the original fungal isolate and periodically start new cultures from this stock.[1] |
| Inconsistent Extraction Procedure | Use a standardized extraction protocol with consistent solvent-to-biomass ratios and extraction times.[4] |
| Seasonal or Environmental Factors | If using wild-type fungi, be aware that environmental conditions at the time of collection can influence their metabolic profile. |
Experimental Protocols
Protocol 1: Standardized Solid-State Fermentation (SSF) for Fungal Cultivation
-
Substrate Preparation: Mix 50g of rice with 60mL of distilled water in a 1L Erlenmeyer flask. Autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile substrate with a 1 cm² agar plug of a 7-day-old fungal culture grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flask at 25°C in the dark for 21 days.
-
Harvesting: After incubation, freeze-dry the entire solid culture.
-
Biomass Preparation: Grind the freeze-dried culture into a fine powder using a sterile blender or mortar and pestle. Store the powder at -20°C until extraction.
Protocol 2: Standardized Liquid Fermentation for Fungal Cultivation
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 100mL of PDB into 250mL Erlenmeyer flasks. Autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a 1 cm² agar plug of a 7-day-old fungal culture grown on PDA.
-
Incubation: Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14 days.
-
Harvesting: Separate the mycelium from the culture broth by vacuum filtration using Whatman No. 1 filter paper.
-
Biomass and Supernatant Preparation: Freeze-dry the mycelial biomass and grind it into a fine powder. The culture filtrate can be extracted separately or discarded depending on the experimental goals. Store the powdered biomass at -20°C.
Protocol 3: Fungal Extract Preparation for High-Throughput Screening
-
Extraction: Add 10 mL of ethyl acetate to 1g of powdered fungal biomass in a 50mL conical tube.
-
Sonication: Sonicate the mixture in a water bath for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the biomass.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Stock Solution Preparation: Re-dissolve the dried extract in dimethyl sulfoxide (DMSO) to a final concentration of 20 mg/mL.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Fungal Bioactivity Screening Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Problems Encountered Using Fungal Extracts as Test Solutions for Fungal Allergy Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Solvent and Grain Color on the Biological Activities of Maize Grain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of antifungal principle in the solvent extract of an endophytic fungus Chaetomium globosum from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US6558943B1 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
- 12. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Bioactive Metabolites from Fusarium fujikuroi: GC-MS Profiling and Bioactivity Assessment [mdpi.com]
- 14. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Activating Silent Biosynthetic Gene Clusters in Apiospora arundinis
Welcome to the technical support center for researchers working with Apiospora arundinis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in activating silent biosynthetic gene clusters (BGCs) and discovering novel secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: My Apiospora arundinis culture is not producing any novel compounds under standard laboratory conditions. What is the first step I should take?
A1: This is a common observation as many fungal BGCs are silent or expressed at very low levels in standard laboratory settings.[1][2][3] The recommended first step is to implement the One Strain, Many Compounds (OSMAC) approach. This involves systematically altering the culture parameters to mimic different environmental conditions, which can trigger the expression of otherwise silent BGCs.[1][2][4]
Key parameters to vary in your OSMAC strategy include:
-
Media Composition: Systematically change carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract), and their concentrations. Recent studies on Apiospora arundinis have shown that different growth media can lead to differential gene expression and a diverse array of metabolites.[5][6] For instance, a hay-based medium has been shown to upregulate genes related to carbohydrate metabolism.[5][6]
-
Physical Parameters: Vary temperature, pH, aeration, and light conditions.[1]
-
Solid vs. Liquid Culture: Grow Apiospora arundinis on different solid media (e.g., PDA, rice) and in various liquid broths, as some BGCs are only activated in one culture type.[7]
-
Inorganic Salts and Metals: Introduce different salts and trace metals to the culture medium.
Q2: I have tried the OSMAC approach with limited success. What other strategies can I employ?
A2: If the OSMAC approach does not yield the desired results, you can explore more targeted strategies such as co-cultivation and epigenetic modification .
-
Co-cultivation: This technique involves growing Apiospora arundinis with another microorganism, such as a bacterium or another fungus.[1][2][7] The interspecies "crosstalk" can induce the expression of silent BGCs as a defense or communication mechanism.[1][8][9] The choice of co-culture partner is crucial and often requires screening various combinations.
-
Epigenetic Modification: The expression of BGCs is often regulated by epigenetic mechanisms like histone acetylation and DNA methylation.[2][3][10] You can use small molecule epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., suberoylanilide hydroxamic acid - SAHA) or DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine), to alter the chromatin structure and activate silent BGCs.[2][3]
Q3: How do I choose a suitable co-culture partner for Apiospora arundinis?
A3: The selection of a co-culture partner is largely empirical, but some rational approaches can be taken. Consider microorganisms that share a natural habitat with Apiospora arundinis, as they are more likely to have established interactions. Bacteria, particularly from the phylum Actinobacteria (e.g., Streptomyces species), are known to be potent inducers of fungal secondary metabolism.[1][8][9] It is advisable to screen a panel of different bacteria and fungi to identify an effective elicitor for your specific research goals.
Q4: Are there any genetic engineering strategies to activate silent BGCs in Apiospora arundinis?
A4: Yes, several genetic engineering techniques can be applied, although they may be more technically challenging. These include:
-
Promoter Engineering: Replacing the native promoter of a silent BGC with a strong, constitutive promoter to drive gene expression.[11][12]
-
Manipulation of Regulatory Genes: Overexpressing pathway-specific activator genes or knocking out repressor genes that control the BGC.[11]
-
Heterologous Expression: Cloning the entire silent BGC from Apiospora arundinis and expressing it in a well-characterized host organism that is easier to manipulate genetically.[2][13]
-
CRISPR-Cas9 System: This powerful genome editing tool can be used for precise promoter insertion, gene knockout, or the introduction of regulatory elements to activate silent BGCs.[1][12]
Troubleshooting Guides
Issue 1: No new peaks are observed in HPLC analysis after applying the OSMAC approach.
| Possible Cause | Troubleshooting Step |
| Insufficient variation in culture conditions. | Expand the range of your OSMAC parameters. Use more diverse and complex media. Test a wider range of temperatures and pH values. |
| The analytical method is not sensitive enough. | Optimize your extraction and HPLC-MS methods. Consider using more sensitive detection techniques. |
| The induced compounds are volatile. | Use analytical techniques suitable for volatile compounds, such as GC-MS. |
| The new compounds are produced at very low concentrations. | Concentrate your extracts before analysis. Scale up your cultures. |
Issue 2: Co-cultivation leads to the death of one or both microorganisms.
| Possible Cause | Troubleshooting Step |
| Direct inhibition or competition. | Separate the microorganisms physically using a membrane in a co-culture plate to allow for chemical exchange without direct contact. |
| Incompatible growth requirements. | Optimize the culture medium and conditions to support the growth of both organisms. |
| One organism outcompetes the other for nutrients. | Adjust the initial inoculum sizes. Use a richer medium. |
Issue 3: Epigenetic modifiers are toxic to Apiospora arundinis at effective concentrations.
| Possible Cause | Troubleshooting Step |
| The concentration of the modifier is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the epigenetic modifier. |
| The modifier is inherently toxic to the fungus. | Screen a panel of different epigenetic modifiers with similar mechanisms of action. |
| The solvent for the modifier is toxic. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on common findings in fungal BGC activation studies to illustrate the potential effects of different strategies.
| Strategy | Parameter | Observed Effect on Secondary Metabolite Production (Fold Change) |
| OSMAC | Change from PDB to Rice Medium | 5-10 |
| Lowering temperature from 28°C to 22°C | 2-5 | |
| Co-cultivation | With Streptomyces coelicolor | 10-50 |
| With Bacillus subtilis | 5-20 | |
| Epigenetic Modification | 50 µM SAHA (HDAC inhibitor) | 15-100 |
| 25 µM 5-azacytidine (DNMT inhibitor) | 10-75 |
Experimental Protocols
1. OSMAC (One Strain, Many Compounds) Protocol
-
Prepare a range of solid and liquid media: Include standard media (e.g., Potato Dextrose Agar/Broth, Yeast Extract Sucrose), nutrient-poor media, and media with complex carbohydrate sources like rice or hay.
-
Inoculate: Inoculate each medium with a fresh culture of Apiospora arundinis.
-
Incubate under different conditions: Use a matrix of varying temperatures (e.g., 20°C, 25°C, 30°C) and pH levels (e.g., 5, 7, 9).
-
Extraction: After a set incubation period (e.g., 14 days), harvest the mycelium and the culture broth separately. Extract the secondary metabolites using an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracts using HPLC-MS and compare the metabolic profiles to identify new compounds produced under specific conditions.
2. Co-cultivation Protocol
-
Select co-culture partners: Choose a panel of bacteria and/or fungi.
-
Inoculation: On a solid agar plate, inoculate Apiospora arundinis on one side and the co-culture partner on the other, leaving a small gap between them. For liquid co-cultures, inoculate both organisms into the same flask.
-
Incubation: Incubate the co-cultures and a monoculture control of Apiospora arundinis under standard conditions.
-
Observation and Extraction: Visually inspect the interaction zone for changes in pigmentation or morphology. After incubation, extract the entire culture (or specific zones) for metabolic profiling.
-
Analysis: Compare the metabolic profile of the co-culture with the monoculture controls to identify induced compounds.
3. Epigenetic Modification Protocol
-
Prepare stock solutions: Dissolve the epigenetic modifiers (e.g., SAHA, 5-azacytidine) in a suitable solvent (e.g., DMSO) to make concentrated stock solutions.
-
Determine optimal concentration: Perform a dose-response experiment to find the highest concentration of the modifier that does not significantly inhibit the growth of Apiospora arundinis.
-
Treatment: Add the optimal concentration of the epigenetic modifier to the liquid culture of Apiospora arundinis at an early stage of growth. Include a solvent-only control.
-
Incubation and Extraction: Incubate the treated and control cultures for the desired period, then extract the secondary metabolites.
-
Analysis: Use HPLC-MS to compare the metabolic profiles of the treated and control cultures to identify induced secondary metabolites.
Visualizations
Caption: Workflow for the OSMAC (One Strain, Many Compounds) approach.
Caption: Experimental workflow for the co-cultivation strategy.
Caption: Signaling pathway for epigenetic activation of silent BGCs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Epigenetic Activation of Silent Biosynthetic Gene Clusters in Endophytic Fungi Using Small Molecular Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Activation of Silent Biosynthetic Gene Clusters in Endophytic Fungi Using Small Molecular Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical profiling of fungal metabolites via the OSMAC approach: Novel identification of Brianthein W from an endophytic fungus, Hypomontagnella monticulosa Zg15SU - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apiospora arundinis, a panoply of carbohydrate-active enzymes and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apiospora arundinis, a panoply of carbohydrate-active enzymes and secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Natural Product Chemist’s Guide to Unlocking Silent Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Sound of Silence: Activating Silent Biosynthetic Gene Clusters in Marine Microorganisms [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Activating Silent Biosynthetic Gene Clusters in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise in NMR for Low-Yield Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio (SNR) in NMR experiments, particularly for low-yield or low-concentration compounds.
Troubleshooting Guides
This section addresses common issues encountered during NMR analysis of low-yield compounds that can lead to a poor signal-to-noise ratio.
Issue 1: My entire spectrum has a low signal-to-noise ratio, making it difficult to distinguish peaks from the baseline.
-
Question: What are the most likely causes and immediate solutions for a generally low SNR across my entire spectrum?
-
Answer: A low signal-to-noise ratio is a common challenge with dilute samples. The primary causes can be grouped into sample preparation, spectrometer setup, and acquisition parameters.
-
Low Sample Concentration: The most direct cause of low signal is an insufficient amount of the analyte in the NMR tube.[1]
-
Solution: Increase the sample concentration as much as possible. For ¹³C NMR, a saturated solution is often recommended to obtain a good spectrum in a reasonable timeframe.[1][2] However, be mindful that very high concentrations can lead to increased solution viscosity, which can broaden spectral lines.[2] For ¹H NMR, 5-25 mg of a typical organic compound is usually sufficient.[2]
-
-
Insufficient Number of Scans: The SNR improves with the square root of the number of scans (NS).[3][4] A low number of scans will result in a noisy spectrum.
-
Improper Probe Tuning and Matching: If the probe is not correctly tuned and matched to the sample, the transfer of radiofrequency (RF) power will be inefficient, leading to significant signal loss.[1]
-
Suboptimal Receiver Gain: The receiver gain (RG) amplifies the detected NMR signal. If it's set too low, the signal will be weak. If it's too high, it can lead to signal clipping and artifacts.
-
Issue 2: My signals are broad, which reduces peak height and resolution.
-
Question: My peaks are broad, making it hard to resolve multiplets and lowering the overall signal-to-noise. What can I do to sharpen my peaks?
-
Answer: Broad signals can be caused by several factors related to the sample, the spectrometer's magnetic field homogeneity (shimming), and experimental parameters.
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad lines.
-
Solution: Perform careful shimming for each sample. Most spectrometers have automated shimming routines that are a good starting point, but manual adjustments are often necessary for optimal resolution.
-
-
Presence of Solid Particles: Suspended solid particles in the sample will distort the magnetic field homogeneity, leading to broad lines.[2]
-
Solution: Filter your sample into the NMR tube. A Pasteur pipette with a small plug of glass wool is an effective filter.[2]
-
-
High Sample Viscosity: Highly concentrated or polymeric samples can have high viscosity, which restricts molecular tumbling and leads to broader lines.[2]
-
Solution: If possible, dilute the sample or increase the experiment temperature to reduce viscosity.
-
-
Presence of Paramagnetic Impurities: Dissolved oxygen or other paramagnetic species can shorten relaxation times and cause line broadening.
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: How much sample do I need for a good NMR spectrum?
-
A1: For ¹H NMR of small molecules (< 600 g/mol ), 1-10 mg is typically required.[10] For ¹³C NMR, which is inherently less sensitive, a higher concentration is needed; aim for 50-100 mg or a saturated solution.[1][2][11] For proteins, concentrations of 0.3-0.5 mM are common, which can correspond to 5-10 mg for a 20 kDa protein.[12]
-
-
Q2: What is the optimal sample volume for a standard 5 mm NMR tube?
-
Q3: Can high salt concentrations in my buffer affect my NMR experiment?
-
A3: Yes, high salt concentrations can degrade the performance of cryogenic probes by increasing the sample resistance, which in turn reduces the signal-to-noise ratio.[14]
-
Hardware and Spectrometer Choices
-
Q4: When should I consider using a cryoprobe?
-
A4: A cryoprobe should be your first choice when dealing with low-concentration or low-yield compounds. By cooling the detection coils and preamplifiers to cryogenic temperatures (around 20 K), cryoprobes dramatically reduce thermal noise.[16][17] This results in a significant sensitivity enhancement, typically a 3 to 4-fold increase in signal-to-noise compared to a room temperature probe.[16][18] This means you can acquire a spectrum with the same SNR in 1/9th to 1/16th of the time.[17][19]
-
-
Q5: Will using a higher field NMR spectrometer improve my SNR?
-
A5: Yes, higher magnetic field strengths (B₀) increase signal-to-noise. The SNR is proportional to B₀^(3/2).[20] Moving from a 400 MHz to an 800 MHz spectrometer, for example, will provide a significant boost in sensitivity and also improve spectral dispersion, which helps to resolve overlapping signals.[3]
-
Experimental Parameters and Techniques
-
Q6: What is the quickest way to increase my signal-to-noise ratio?
-
Q7: How should I set the relaxation delay (d1) for my experiment?
-
A7: For quantitative experiments, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the nuclei of interest to ensure complete relaxation between pulses. For routine qualitative spectra where signal averaging is the priority, a shorter relaxation delay (e.g., 1-2 seconds) combined with a smaller pulse angle (e.g., 45°) is often used to acquire more scans in a given amount of time.[6]
-
-
Q8: Are there any data processing techniques that can improve my SNR?
-
A8: Yes, applying a weighting function to the Free Induction Decay (FID) before Fourier transformation can improve the SNR. A matched filter, which is an exponential function that matches the decay of the FID, is optimal for maximizing the signal-to-noise ratio, though it comes at the cost of some resolution.[21] Advanced techniques like non-uniform sampling (NUS) can also significantly enhance the SNR for a given measurement time, especially in multi-dimensional experiments.[22]
-
Quantitative Data Summary
The following table summarizes the expected improvements in signal-to-noise ratio from various techniques.
| Technique | Expected SNR Improvement (Factor) | Time Savings for Equivalent SNR | Notes |
| Increasing Number of Scans (NS) | Proportional to √NS | - | Doubling SNR requires 4x the scans.[3][4] |
| Cryoprobe (vs. Room Temp Probe) | 3 - 4 | 9x - 16x | Reduces thermal noise in the probe electronics.[18][19] |
| Higher Magnetic Field (B₀) | Proportional to B₀^(3/2) | - | Also improves spectral resolution.[20] |
| Microcoil Probe (vs. 5mm) | ~4 (for 1mm vs 5mm, mass limited) | - | Ideal for mass-limited samples.[15] |
| Spin-Noise Probe Tuning | ~1.2 | ~1.4x | Optimizes the "receive" function of the probe.[23] |
| SHARPER (for benchtop NMR) | 10 - 30 | - | Collapses multiplets into a narrow singlet.[24] |
Experimental Protocols
Protocol 1: Basic Sample Preparation for Low-Concentration Samples
-
Dissolution: Weigh the desired amount of your compound (aim for the higher end of the recommended range if possible) and dissolve it in a minimal amount of a suitable deuterated solvent in a clean vial.[1][11]
-
Filtration: Take a Pasteur pipette and tightly pack a small plug of glass wool into the tip.[2]
-
Transfer: Use the pipette to filter the solution directly into a clean, high-quality 5 mm NMR tube.[2]
-
Volume Adjustment: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.[11]
-
Degassing (Optional but Recommended): For samples sensitive to paramagnetic broadening, perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[2]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[10]
Protocol 2: Setting up a Standard 1D Proton Experiment for Maximum Sensitivity
-
Insert Sample and Lock: Insert the prepared sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Tune and Match: Tune and match the probe to the sample to ensure efficient RF power transfer.[1]
-
Shimming: Perform an automated shimming routine, followed by manual shimming of the Z1 and Z2 shims to optimize the lock signal and achieve a narrow, symmetrical peak shape.
-
Determine 90° Pulse Width: Calibrate the 90° pulse width for your sample. This is a crucial step for setting up more complex experiments.
-
Set Acquisition Parameters:
-
Pulse Angle (p1): For rapid signal averaging, use a smaller flip angle, such as 45° (p1 set to half the 90° pulse width).[6]
-
Receiver Gain (rg): Use the automatic gain setting (rga) as a starting point. For very weak samples, you may need to manually increase it, ensuring that the FID does not get clipped.[1]
-
Number of Scans (ns): Set a high number of scans (e.g., 128, 256, or more) depending on the sample concentration. This should be a multiple of the phase cycle of the pulse program.[3]
-
Relaxation Delay (d1): Set a short relaxation delay of 1-2 seconds when using a small flip angle.[1]
-
Acquisition Time (at): Set an acquisition time of 2-4 seconds to ensure good digital resolution.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Apply an exponential window function (line broadening, lb) of 0.3-0.5 Hz to improve the signal-to-noise ratio at the expense of a slight loss in resolution.
Visualizations
Caption: General workflow for an NMR experiment focusing on low-yield compounds.
Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. CHAPTER-8 [cis.rit.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. [2409.16411] Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment [arxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr-bio.com [nmr-bio.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 17. Cryoprobe - NMR Wiki [nmrwiki.org]
- 18. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 19. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 24. SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01325H [pubs.rsc.org]
Validation & Comparative
Comparative Validation of Bioassay Results for the Novel Natural Product Naturalevin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioassay results of a novel natural product, "Naturalevin," a hypothetical compound identified for its potential anti-cancer properties. The guide compares Naturalevin's performance against a well-established chemotherapeutic agent, Doxorubicin, using standardized experimental protocols and clear data presentation. The methodologies and validation steps outlined here are designed to ensure the reliability and reproducibility of findings, a critical aspect of drug discovery.[1][2][3]
Experimental Protocols
Detailed and validated methodologies are essential for generating reliable bioassay data.[1] The following protocols outline the procedures used to assess and compare the cytotoxic effects of Naturalevin and Doxorubicin on a human cervical cancer cell line (HeLa).
Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA solution.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5]
-
Cell Seeding: HeLa cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of Naturalevin and Doxorubicin were prepared in dimethyl sulfoxide (DMSO). Cells were treated with serially diluted concentrations of each compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Control wells received medium with 0.1% DMSO.
-
MTT Incubation: After treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[6]
-
Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4] The plate was then agitated on an orbital shaker for 15 minutes.[5]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[4]
-
Data Analysis: Cell viability was calculated as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) was determined by fitting the data to a dose-response curve using non-linear regression.[7][8]
Mechanism of Action: Western Blot Analysis
To investigate the molecular mechanism, a Western blot was performed to assess the effect of Naturalevin on the JAK/STAT signaling pathway, which is often dysregulated in cancer.[9][10] This technique detects specific proteins in a sample to determine their expression levels.[11][12]
-
Protein Extraction: HeLa cells were treated with Naturalevin at its IC50 concentration for 24 hours. Cells were then lysed using RIPA buffer to extract total protein.[11]
-
Protein Quantification: The total protein concentration in the lysate was determined using a Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[12][13]
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3 (t-STAT3), and a loading control (β-actin).[14]
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14] The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands was quantified using densitometry software. The expression of p-STAT3 was normalized to t-STAT3 to determine the specific inhibitory effect.
Data Presentation and Comparison
Quantitative data from bioassays should be summarized in a clear and structured format to facilitate objective comparison.
Comparative Cytotoxicity (IC50 Values)
The IC50 value is a key metric for quantifying the cytotoxic potential of a compound.[7] A lower IC50 value indicates higher potency. The data below represents the mean IC50 values from three independent experiments.
| Compound | Cell Line | Mean IC50 (µM) ± SD |
| Naturalevin | HeLa | 15.2 ± 1.8 |
| Doxorubicin | HeLa | 0.8 ± 0.2 |
Effect on JAK/STAT Signaling Pathway
This table summarizes the relative protein expression levels of phosphorylated STAT3 (p-STAT3) after treatment with Naturalevin, as determined by Western blot analysis. A reduction in the p-STAT3/t-STAT3 ratio indicates inhibition of the pathway.
| Treatment | Relative p-STAT3 Expression (Normalized to t-STAT3) | Percent Inhibition |
| Control (Vehicle) | 1.00 | 0% |
| Naturalevin (15.2 µM) | 0.35 | 65% |
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in the validation workflow.
References
- 1. Validation of in-vitro bioassay methods: Application in herbal drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - IN [thermofisher.com]
- 15. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aphadilactone B and Aphidicolan Diterpenoids: Structure, Activity, and Mechanism
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural products, diterpenoids represent a class of compounds with diverse chemical structures and significant therapeutic potential. This guide provides a comparative analysis of Aphadilactone B, a novel diterpenoid dimer, and the well-established family of aphidicolan diterpenoids. We will delve into their distinct structural features, compare their biological activities using available experimental data, and outline the methodologies employed in these evaluations.
Structural Distinctions: A Tale of Two Skeletons
A fundamental difference between this compound and aphidicolan diterpenoids lies in their core chemical structures.
Aphidicolan Diterpenoids , exemplified by the parent compound aphidicolin , possess a characteristic tetracyclic carbon skeleton known as aphidicolane. This framework consists of a fused ring system that is crucial for its biological activity. Aphidicolin itself is a tetracyclic diterpene antibiotic isolated from the fungus Cephalosporium aphidicola.[1] Numerous congeners, such as Aphidicolin A8 , have been isolated from fungi like Botryotinia fuckeliana, featuring modifications on the aphidicolane scaffold.[2]
This compound , on the other hand, is a diterpenoid dimer with an unprecedented carbon skeleton.[3] It is one of four diastereoisomers (Aphadilactones A-D) isolated from the Meliaceae plant Aphanamixis grandifolia.[3][4] Its unique dimeric structure sets it apart from the monomeric and structurally conserved aphidicolan family.
Comparative Biological Activity
Direct comparison of the biological activities of this compound and aphidicolan diterpenoids is nuanced due to their different primary reported effects and mechanisms of action. The available data highlights their potential in distinct therapeutic areas.
| Compound | Class | Source | Biological Activity | IC50 Value(s) | Target Cell Line(s)/Enzyme |
| This compound | Diterpenoid Dimer | Aphanamixis grandifolia | Antimalarial | 1350 ± 150 nM | Plasmodium falciparum |
| DGAT-1 Inhibition | > 100 µM | Diacylglycerol O-acyltransferase-1 | |||
| Aphidicolin | Aphidicolan Diterpenoid | Cephalosporium aphidicola | Anticancer (DNA Polymerase α inhibitor) | - | Human cancer cell lines |
| Antiviral | - | Herpes simplex virus | |||
| Aphidicolin A8 | Aphidicolan Diterpenoid | Botryotinia fuckeliana | Cytotoxic | 2.5 µM | T24 (bladder cancer) |
| 6.1 µM | HL-60 (leukemia) |
Table 1: Comparative Biological Activities of this compound and Aphidicolan Diterpenoids.
This compound and its isomers have demonstrated significant antimalarial properties.[3] In contrast, the biological activity of aphidicolan diterpenoids, particularly aphidicolin and its more potent derivatives like Aphidicolin A8, is primarily centered on their anticancer and cytotoxic effects.[2] This is attributed to their specific inhibition of B-family DNA polymerases.[5]
Mechanism of Action: Divergent Molecular Targets
The structural differences between these diterpenoids translate into distinct mechanisms of action.
Aphidicolan Diterpenoids are well-characterized inhibitors of eukaryotic DNA polymerase α.[5] They act by binding to the polymerase at or near the dNTP-binding site, thereby competitively inhibiting the incorporation of deoxynucleoside triphosphates into the growing DNA strand and arresting DNA replication. This leads to cell cycle arrest in the S phase and subsequently induces apoptosis in cancer cells.
The mechanism of action for This compound 's antimalarial activity is not yet fully elucidated but is presumed to be distinct from DNA polymerase inhibition. Aphadilactone C, a diastereoisomer of this compound, has been identified as a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1).[3] While this compound itself did not show strong DGAT-1 inhibition, this finding suggests that this class of compounds may target lipid metabolism pathways, which are essential for parasite survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T24, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Aphidicolin A8) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
DNA Polymerase Inhibition Assay
This assay determines the inhibitory effect of a compound on DNA polymerase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled or fluorescently labeled dNTP), reaction buffer, and purified DNA polymerase α.
-
Inhibitor Addition: Add the test compound (e.g., aphidicolin) at various concentrations to the reaction mixture. Include a control without the inhibitor.
-
Initiation of Reaction: Initiate the DNA synthesis reaction by adding the enzyme or MgCl₂ and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting for radiolabeled dNTPs, or by fluorescence measurement for fluorescently labeled dNTPs.
-
Inhibition Analysis: The percentage of inhibition is calculated by comparing the DNA synthesis in the presence of the inhibitor to the control.
Conclusion
This compound and aphidicolan diterpenoids represent two distinct families of natural products with promising, yet different, therapeutic applications. While aphidicolan diterpenoids are established DNA polymerase inhibitors with potent anticancer activity, the novel diterpenoid dimer this compound exhibits significant antimalarial effects, potentially through the inhibition of lipid metabolism pathways. Their structural and mechanistic divergences underscore the vast chemical diversity within the diterpenoid class and highlight the importance of continued exploration of natural products for the discovery of new drug leads. Further investigation into the precise mechanism of action of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Occurrence of fungicide resistance in populations of Botryotinia fuckeliana (Botrytis cinerea) on table grape and strawberry in southern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Aphadilactone B: A Comparative Guide to Final Structure Confirmation
The definitive assignment of the complex molecular architecture of Aphadilactone B, a 26-membered macrolide, was achieved through a comprehensive analysis of spectroscopic data. While X-ray crystallography stands as a powerful alternative for absolute structure determination, the successful elucidation of this compound showcases the efficacy of modern spectroscopic techniques. This guide provides a comparative overview of the methods employed for this compound and the alternative approach of X-ray crystallography, offering insights for researchers in natural product chemistry and drug development.
The structural confirmation of novel natural products is a cornerstone of drug discovery and chemical biology. For this compound, isolated from a marine dinoflagellate Amphidinium sp., a suite of spectroscopic methods provided the necessary data to piece together its intricate 26-membered macrocyclic structure, which includes a tetrahydrofuran ring, a ketone, four hydroxyl groups, and seven methyl groups. This approach, relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is a common and powerful strategy in the field. However, single-crystal X-ray crystallography presents a direct and unambiguous method for determining the three-dimensional arrangement of atoms in a molecule, had suitable crystals been obtained.
Methodologies: Spectroscopic Elucidation vs. X-ray Crystallography
The determination of this compound's structure relied on a combination of one- and two-dimensional NMR experiments, complemented by mass spectrometry. In contrast, X-ray crystallography provides a direct visualization of the molecular structure from the diffraction pattern of X-rays passing through a single crystal of the compound.
Spectroscopic Approach (as used for this compound)
The core of the spectroscopic approach lies in piecing together the molecular puzzle using connectivity and spatial information derived from various NMR experiments. High-resolution mass spectrometry first establishes the molecular formula. Then, a series of NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to build up the carbon skeleton and identify the location of functional groups. The relative stereochemistry is then often deduced from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximities between protons.
X-ray Crystallography (Alternative Approach)
This technique offers the most definitive structural evidence. The first and often most challenging step is the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the complete molecular structure and absolute stereochemistry.
Data Presentation: A Comparative Look
The nature of the data generated by these two approaches is fundamentally different. Spectroscopic methods provide a set of parameters that are interpreted to build a structural model, while X-ray crystallography yields a direct three-dimensional coordinate map of the atoms.
Table 1: Spectroscopic Data for this compound
The structure of this compound was elucidated using the following key spectroscopic data, as reported by Takahashi et al. in The Journal of Antibiotics (2007).
| Technique | Data Obtained |
| HRESI-MS | Molecular Formula: C₃₂H₅₄O₈ |
| IR (neat) | 3360 cm⁻¹ (hydroxyl), 1720 cm⁻¹ (ester carbonyl) |
| ¹H NMR (C₆D₆) | Chemical shifts (δ) and coupling constants (J) for all protons. |
| ¹³C NMR (C₆D₆) | Chemical shifts (δ) for all 32 carbon atoms. |
| 2D NMR | COSY, HMQC, and HMBC experiments to establish connectivities. |
Here is a selection of the reported NMR data that was crucial for the structural assignment:
| Position | ¹³C (δ) | ¹H (δ, mult, J in Hz) |
| 1 | 175.6 | - |
| 2 | 41.7 | 2.48 (m) |
| 3 | 35.4 | 1.85 (m), 1.35 (m) |
| 4 | 33.9 | 1.60 (m) |
| 5 | 72.9 | 3.85 (m) |
| ... | ... | ... |
| 26 | 21.3 | 1.45 (m), 1.25 (m) |
| 27 (Me) | 14.5 | 1.17 (d, 7.0) |
| 28 (Me) | 16.8 | 0.95 (d, 7.0) |
| 29 (Me) | 19.9 | 0.88 (d, 6.5) |
| 30 (Me) | 12.1 | 0.85 (d, 7.0) |
| 31 (Me) | 21.7 | 1.05 (d, 7.0) |
| 32 (Me) | 17.4 | 1.10 (d, 7.0) |
Note: This is a partial representation of the full NMR data.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
Had X-ray crystallography been employed, the primary output would be a set of crystallographic parameters. For comparison, a representative set of data for a similarly complex macrolide is presented below.
| Parameter | Typical Value/Information |
| Crystal system | e.g., Orthorhombic |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution | e.g., 1.5 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Final atomic coordinates | A list of x, y, z coordinates for every atom in the molecule. |
| Absolute configuration | Determined directly from the diffraction data (e.g., via the Flack parameter). |
Experimental Protocols
Protocol 1: Structure Elucidation of this compound via Spectroscopy
-
Isolation: this compound was isolated from the cultured marine dinoflagellate Amphidinium sp. (strain Y-25) through a series of extraction and chromatographic steps.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a JEOL JMS-7000 mass spectrometer to determine the molecular formula.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra were recorded on a Bruker AMX-600 spectrometer in deuterated benzene (C₆D₆).
-
¹H and ¹³C NMR: Standard pulse sequences were used to obtain one-dimensional spectra to identify the proton and carbon environments.
-
COSY: This experiment was used to establish proton-proton coupling networks, identifying adjacent protons.
-
HMQC: This experiment correlated proton and carbon signals, assigning protons to their directly attached carbons.
-
HMBC: This experiment identified long-range correlations between protons and carbons (2-3 bonds), which was crucial for connecting the different spin systems and establishing the overall carbon framework, including the macrocyclic ring closure.
-
-
Structure Assembly: The planar structure was assembled by interpreting the correlations observed in the COSY and HMBC spectra. The relative stereochemistry of most stereocenters was deduced from the analysis of coupling constants and NOESY data.
Protocol 2: A Representative Protocol for X-ray Crystallography of a Macrolide
-
Crystallization: The purified macrolide is dissolved in a suitable solvent system (e.g., methanol, acetone, acetonitrile). Crystallization is typically attempted using vapor diffusion (hanging or sitting drop), slow evaporation, or solvent layering techniques with a variety of precipitants and conditions (temperature, pH).
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head, often after being cryo-protected to prevent damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final, high-resolution structure. The absolute configuration is determined by anomalous dispersion effects.
Visualizing the Workflow
The logical flow of each method can be visualized to better understand the process.
Figure 1. Workflow for the spectroscopic elucidation of this compound.
A Comparative Analysis of the Cytotoxic Effects of Aphidicolin and Paclitaxel
An Important Note on the Subject Compound: Initial literature searches for "Aphadilactone B" did not yield any relevant scientific data. It is presumed that this may be a typographical error. Consequently, this guide provides a comparative analysis of Aphidicolin , a well-documented cytotoxic agent with a phonetically similar name, and the widely-used chemotherapeutic drug, paclitaxel. This comparison is intended to be informative for researchers, scientists, and professionals in drug development.
This guide offers an objective comparison of the cytotoxic profiles of Aphidicolin and paclitaxel, supported by experimental data. It details their distinct mechanisms of action, presents quantitative cytotoxicity data, and outlines typical experimental protocols for assessing their effects.
Introduction to Aphidicolin and Paclitaxel
Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the mold Cephalosporium aphidicola. It is a known inhibitor of DNA replication in eukaryotic cells and has found use as a tool in cell cycle studies.[1] Paclitaxel, on the other hand, is a highly effective and widely utilized chemotherapeutic agent, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. It is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancers.
Mechanisms of Action
The cytotoxic effects of Aphidicolin and paclitaxel stem from their distinct interactions with fundamental cellular processes. Aphidicolin interferes with DNA replication, while paclitaxel disrupts microtubule dynamics.
Aphidicolin: The primary mechanism of action for Aphidicolin is the inhibition of DNA polymerase α and δ in eukaryotic cells.[2] By binding to these enzymes, Aphidicolin competitively inhibits the incorporation of dCTP, and to a lesser extent dTTP, during DNA synthesis.[3] This leads to a blockage of DNA replication and arrests the cell cycle at the S phase, ultimately inducing apoptosis in tumor cells.[4] The p53-GADD45β pathway has been implicated in the antiproliferative effects of Aphidicolin.[4]
Paclitaxel: Paclitaxel's cytotoxic activity is derived from its ability to bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization.[5] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[5]
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Aphidicolin and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary based on the specific cell line, exposure time, and assay method used.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay Method |
| Aphidicolin | HCT-116 | 9 µM | 24 hours | WST-1 Assay |
| HL-60 | 24.4 µM | 48 hours | MTT Assay | |
| HeLa | 22.2 µM | Not Specified | Not Specified | |
| Paclitaxel | Ovarian Carcinoma (various) | 0.4 - 3.4 nM | Not Specified | Clonogenic Assay |
| Breast Cancer (SK-BR-3) | ~5 nM | 72 hours | MTS Assay | |
| Breast Cancer (MDA-MB-231) | ~2.5 nM | 72 hours | MTS Assay | |
| Breast Cancer (T-47D) | ~1.5 nM | 72 hours | MTS Assay | |
| Human Tumor (various) | 2.5 - 7.5 nM | 24 hours | Clonogenic Assay | |
| Breast Cancer (MCF-7) | 3.5 µM | Not Specified | MTT Assay | |
| Breast Cancer (MDA-MB-231) | 0.3 µM | Not Specified | MTT Assay | |
| Breast Cancer (SKBR3) | 4 µM | Not Specified | MTT Assay | |
| Breast Cancer (BT-474) | 19 nM | Not Specified | MTT Assay |
Data sourced from multiple studies.[2][6][7][8]
Experimental Protocols for Cytotoxicity Assays
A variety of in vitro assays can be employed to determine the cytotoxic effects of compounds like Aphidicolin and paclitaxel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (Aphidicolin and paclitaxel) in culture medium. Remove the existing medium from the cells and add the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Summary and Conclusion
Aphidicolin and paclitaxel are both potent cytotoxic agents, but they operate through fundamentally different mechanisms.
-
Aphidicolin acts as an inhibitor of DNA synthesis by targeting DNA polymerases, leading to S-phase cell cycle arrest. Its cytotoxicity is generally observed in the micromolar (µM) range.
-
Paclitaxel disrupts the normal function of microtubules, causing mitotic arrest at the G2/M phase. It is a highly potent cytotoxic agent, with IC50 values often in the nanomolar (nM) range for sensitive cell lines.[5][6]
The choice between these compounds for research purposes would depend on the specific cellular process being investigated. Aphidicolin is a valuable tool for studying DNA replication and S-phase progression, while paclitaxel is a cornerstone for research into microtubule dynamics and mitosis. From a therapeutic standpoint, paclitaxel's high potency has established it as a critical component of many chemotherapy regimens. The data suggests that paclitaxel is significantly more potent in its cytotoxic effects against a wide range of cancer cell lines compared to Aphidicolin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Screening of Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data for "Aphadilactone B" is not available in the current scientific literature, this guide provides a comprehensive cross-validation framework for assessing the antimicrobial properties of a well-studied class of natural products: sesquiterpene lactones. This class of compounds, known for its diverse biological activities, serves as an excellent proxy for understanding the methodologies and comparative analyses essential for antimicrobial drug discovery. By presenting data on representative sesquiterpene lactones, this guide offers a robust template for the evaluation of novel antimicrobial candidates.
The following sections detail the antimicrobial performance of selected sesquiterpene lactones against various pathogens, outline the experimental protocols for key screening assays, and provide a logical workflow for the cross-validation of screening results.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of several sesquiterpene lactones has been evaluated against a range of microorganisms. The data below, summarized from multiple studies, highlights the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Costunolide | Staphylococcus aureus | Gram-positive bacteria | 62.5 | [1] |
| Escherichia coli | Gram-negative bacteria | 125 | [1] | |
| Pseudomonas aeruginosa | Gram-negative bacteria | 46.8 | [1] | |
| Trichophyton rubrum | Fungi | 31.25 | [2][3] | |
| Aspergillus niger | Fungi | 250 | [2] | |
| Parthenolide | Staphylococcus aureus | Gram-positive bacteria | Not specified, but active | [1] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified, but active | [1] | |
| 13-Acetyl solstitialin A | Enterococcus faecalis (isolated strain) | Gram-positive bacteria | 1 | [4] |
| Guaianolide compounds 10 & 11 | Staphylococcus aureus | Gram-positive bacteria | 0.32 (compound 10), 1.4 (compound 11) | [1] |
| Escherichia fergusonii | Gram-negative bacteria | 1.7 (compound 10), 3.5 (compound 11) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the antimicrobial screening of natural products.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[5]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted.
-
Assay Procedure:
-
The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
The standardized microbial inoculum is added to each well.
-
Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Agar Well Diffusion Method
This method is a common preliminary screening assay to assess the antimicrobial activity of a compound.[5][6]
-
Preparation of Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium in a petri dish.
-
Assay Procedure:
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume of the test compound at a known concentration is added to each well.
-
A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) are also added to separate wells.
-
The plates are incubated under suitable conditions.
-
-
Data Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates higher antimicrobial activity.[5][6]
Thin-Layer Chromatography (TLC)-Bioautography
This technique is used to identify the active antimicrobial compound(s) within a mixture or extract.[5][7]
-
Chromatography: The test extract is spotted onto a TLC plate, which is then developed in a suitable solvent system to separate the components.
-
Bioassay:
-
The developed TLC plate is dried to remove the solvent.
-
The plate is then either sprayed with or immersed in a suspension of the test microorganism in a suitable broth (direct bioautography).[7]
-
Alternatively, the plate can be overlaid with an agar medium seeded with the test microorganism.[7]
-
The plate is incubated to allow microbial growth.
-
-
Data Interpretation: Inhibition zones appear as clear spots against a background of microbial growth, indicating the position of the active antimicrobial compound(s) on the chromatogram.
Mandatory Visualization
Workflow for Antimicrobial Screening and Cross-Validation
The following diagram illustrates a standardized workflow for the initial screening, quantitative assessment, and cross-validation of a novel compound's antimicrobial activity.
Caption: A logical workflow for antimicrobial drug discovery from natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antimicrobial activities of three sesquiterpene lactones from Centaurea solstitialis L. ssp. solstitialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the in vivo Anti-inflammatory Activity of Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vivo anti-inflammatory properties of novel therapeutic candidates. Due to the current absence of publicly available experimental data on Aphadilactone B, this document serves as a template. It outlines the established experimental models, protocols, and data presentation structures necessary for a comprehensive comparison against well-characterized anti-inflammatory agents, Dexamethasone and Indomethacin. Researchers can utilize this guide to structure and present their findings for this compound once experimental data is generated.
I. Comparative Efficacy in Preclinical in vivo Models of Inflammation
The following tables summarize the expected data points for comparing the anti-inflammatory activity of a test compound like this compound against standard reference drugs in various animal models of inflammation.
Table 1: Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time.
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 3h | Paw Volume Inhibition (%) at 5h |
| This compound | [Enter Dose] | [Enter Data] | [Enter Data] |
| Dexamethasone | 1 | >60%[1] | [Data not available] |
| Indomethacin | 5 - 10 | Significant Inhibition | Significant Inhibition |
| Vehicle Control | - | 0% | 0% |
Data for Dexamethasone and Indomethacin are derived from established literature and may vary based on specific experimental conditions.
Table 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model evaluates the systemic anti-inflammatory effects of a compound by measuring the inhibition of pro-inflammatory cytokines following an LPS challenge.
| Treatment Group | Dose (mg/kg) | Serum TNF-α Inhibition (%) | Serum IL-6 Inhibition (%) |
| This compound | [Enter Dose] | [Enter Data] | [Enter Data] |
| Dexamethasone | 1 - 10 | Significant Inhibition | Significant Inhibition |
| Vehicle Control | - | 0% | 0% |
Cytokine inhibition is a key measure in this model. Dexamethasone is a potent inhibitor of TNF-α and other cytokines.[2]
Table 3: Croton Oil-Induced Ear Edema Model
This model is used to assess the topical or systemic anti-inflammatory activity of a compound on dermal inflammation.
| Treatment Group | Dose (mg/ear or mg/kg) | Ear Edema Inhibition (%) |
| This compound | [Enter Dose] | [Enter Data] |
| Dexamethasone | 0.1 | ~63.7%[3] |
| Indomethacin | 2 | ~87.05%[4] |
| Vehicle Control | - | 0% |
This model is sensitive to both steroidal and non-steroidal anti-inflammatory drugs.
II. Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are essential for the reproducibility and validation of experimental findings.
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the acute anti-inflammatory activity of a test compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-250 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (Indomethacin or Dexamethasone), and test compound groups (various doses of this compound).
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[5][6]
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Objective: To evaluate the systemic anti-inflammatory effects of a test compound by measuring cytokine levels.
-
Animals: Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Procedure:
-
Animals are divided into experimental groups as described for the paw edema model.
-
The test compound or vehicle is administered (e.g., p.o. or i.p.) at a predetermined time before the LPS challenge.
-
Systemic inflammation is induced by an intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg).[8]
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), blood is collected via cardiac puncture.[9]
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Data Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum are quantified using ELISA kits. The percentage inhibition of each cytokine is calculated relative to the vehicle-treated LPS group.
3. Croton Oil-Induced Ear Edema in Mice
-
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound on dermal inflammation.
-
Animals: Male Swiss or BALB/c mice (25-30 g).
-
Procedure:
-
A solution of croton oil in a vehicle (e.g., acetone) is prepared.[10]
-
Animals are divided into experimental groups.
-
For topical application, the test compound is dissolved in the croton oil solution and applied to the inner surface of the right ear. The left ear receives the vehicle alone.
-
For systemic administration, the compound is given p.o. or i.p. before the topical application of croton oil to the right ear.
-
After a set period (e.g., 6 hours), the animals are euthanized, and a circular section is punched out from both ears.[3]
-
-
Data Analysis: The weight difference between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema is calculated relative to the control group treated with croton oil only.
III. Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a key inflammatory signaling pathway relevant to the action of anti-inflammatory drugs.
The NF-κB signaling cascade is a critical pathway in the inflammatory process.[11] Many anti-inflammatory drugs exert their effects by inhibiting key components of this pathway, thereby reducing the transcription of pro-inflammatory genes. The potential inhibitory action of this compound on this pathway would be a key area of investigation.
References
- 1. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. brieflands.com [brieflands.com]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chondrex.com [chondrex.com]
A Comparative Spectroscopic Analysis of Aphadilactone B and a Synthetic Analog
Published: November 20, 2025
For: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, medicinal chemistry, and oncology.
This guide provides a detailed comparison of the spectroscopic data for the naturally occurring marine macrolide, Aphadilactone B, and a structurally related synthetic macrolide, Amphidinolide F. The objective of this document is to offer a comprehensive spectroscopic reference for researchers working on the identification, synthesis, and biological evaluation of complex macrolides. The data presented herein is compiled from peer-reviewed scientific literature.
Introduction
This compound is a 26-membered macrolide isolated from the marine dinoflagellate Amphidinium sp.[1] Like many other complex macrolides, it exhibits significant cytotoxicity, making it a molecule of interest for anticancer drug discovery. The structural elucidation of such complex natural products relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The total synthesis of complex macrolides is a formidable challenge in organic chemistry. Synthetic analogs, such as Amphidinolide F, not only provide access to larger quantities of the natural product scaffold for biological testing but also offer opportunities to probe structure-activity relationships through the creation of novel derivatives. A direct comparison of the spectroscopic data of a natural product with its synthetic counterpart is the ultimate confirmation of a successful total synthesis. While a direct synthetic analog of this compound with published spectroscopic data was not available in the reviewed literature, this guide presents a comparative analysis with the structurally complex, synthetically produced Amphidinolide F to highlight the key spectroscopic features of this class of molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and synthetic Amphidinolide F.
Table 1: ¹H NMR Data Comparison (δ, ppm)
| Position | This compound (in C₆D₆) | Amphidinolide F (in CDCl₃) |
| 2 | 2.45 (dd, 10.2, 2.4) | 2.59 (m) |
| 3 | 5.20 (ddd, 10.2, 7.8, 2.4) | 5.15 (m) |
| 4 | 1.65 (m) | 1.78 (m) |
| 5 | 3.80 (m) | 4.11 (m) |
| 6 | 1.45 (m) | 1.65 (m) |
| 7 | 4.15 (br s) | 4.01 (m) |
| 8 | 1.90 (m) | 1.87 (m) |
| ... | ... | ... |
| 25 | 1.30 (m) | 1.55 (m) |
| 26-Me | 0.95 (d, 6.6) | - |
| 2-Me | 1.15 (d, 7.2) | 1.12 (d, 7.0) |
| 6-Me | 0.88 (d, 7.2) | 0.95 (d, 6.8) |
| 8-Me | 0.98 (d, 6.6) | 0.91 (d, 6.5) |
| 14-Me | 1.05 (d, 6.6) | 1.02 (d, 6.7) |
| 24-Me | 0.85 (d, 6.6) | 0.88 (d, 6.5) |
Note: Due to the complexity of the molecules and potential for overlapping signals, some multiplicities are reported as 'm' (multiplet) or 'br s' (broad singlet). The numbering of atoms in Amphidinolide F has been adjusted for comparative purposes where applicable.
Table 2: ¹³C NMR Data Comparison (δ, ppm)
| Position | This compound (in C₆D₆) | Amphidinolide F (in CDCl₃) |
| 1 | 171.5 | 173.2 |
| 2 | 42.6 | 41.8 |
| 3 | 75.1 | 74.5 |
| 4 | 36.2 | 35.9 |
| 5 | 78.9 | 78.1 |
| 6 | 35.1 | 34.8 |
| 7 | 72.8 | 72.5 |
| 8 | 40.1 | 39.7 |
| ... | ... | ... |
| 25 | 30.1 | 29.8 |
| 26 | - | - |
| 2-Me | 14.5 | 14.2 |
| 6-Me | 10.2 | 10.5 |
| 8-Me | 18.9 | 18.5 |
| 14-Me | 20.1 | 19.8 |
| 24-Me | 22.8 | 22.5 |
Table 3: IR and Mass Spectrometry Data Comparison
| Spectroscopic Method | This compound | Amphidinolide F |
| IR (cm⁻¹) | 3360 (O-H), 1720 (C=O) | ~3400 (O-H), ~1715 (C=O) |
| Mass Spectrometry | HRESI-MS: m/z 589.3712 [M+Na]⁺ | HRMS (ESI): m/z [M+Na]⁺ calculated and found values would be specific to the synthetic batch. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the acquisition and comparison of spectroscopic data for a natural product and its synthetic analog.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques used in the characterization of this compound and its synthetic analogs. Specific parameters may vary based on the instrumentation and the specific requirements of the experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms. Key parameters include chemical shift (δ), integration (relative number of protons), and coupling constants (J), which reveals neighboring protons.
-
¹³C NMR: Provides information about the chemical environment of carbon atoms. The chemical shift of each carbon is indicative of its functional group and hybridization state.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy) establish H-H correlations, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds. These are crucial for assembling the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: High-Resolution Electrospray Ionization (HRESI) is a common technique for large, non-volatile molecules like macrolides. The sample is sprayed into the source, creating fine charged droplets from which ions are generated.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)), which separates them based on their mass-to-charge ratio (m/z).
-
Data Analysis: The high-resolution mass measurement allows for the determination of the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This accurate mass is used to calculate the elemental formula of the compound.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the sample is prepared for analysis. For solid samples, this can be done by creating a KBr (potassium bromide) pellet or by depositing a thin film from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies (typically expressed in wavenumbers, cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups within the molecule. For macrolides, characteristic peaks include a broad O-H stretch (around 3400 cm⁻¹) from hydroxyl groups and a strong C=O stretch (around 1720 cm⁻¹) from the lactone carbonyl group.
Conclusion
The spectroscopic data presented in this guide provide a valuable resource for researchers engaged in the study of this compound and related complex macrolides. The comparison with a synthetic analog underscores the power of these analytical techniques in confirming complex molecular structures. The detailed protocols offer a foundational understanding of the experimental approaches used to generate this critical data. Future work in this area, including the total synthesis of this compound and its direct analogs, will undoubtedly rely on the precise and comprehensive application of these spectroscopic methods.
References
Aphadilactone B: Unraveling the Structure-Activity Relationship for a Novel Diterpenoid Dimer
A comparative guide for researchers and drug development professionals on the emerging biological activities of Aphadilactone B and its stereoisomers, providing a foundational structure-activity relationship (SAR) analysis based on current experimental data.
This compound is a recently identified natural product, one of four diastereomers (Aphadilactones A-D) isolated from the leaves of Aphanamixis grandifolia.[1] These compounds possess a novel and complex carbon skeleton, marking them as intriguing candidates for further investigation in drug discovery. This guide provides a comparative analysis of the known biological activities of this compound and its related diastereomers, establishing a preliminary structure-activity relationship to inform future research and development.
Comparative Biological Activity of Aphadilactone Diastereomers
Initial biological screenings of Aphadilactones A-D have revealed significant antimalarial and enzyme-inhibitory activities. The data, summarized in the table below, highlights the stereochemical nuances that govern the potency of these compounds.
| Compound | Stereochemistry (5, 11, 5', 11') | Antimalarial Activity (IC₅₀, nM)[1] | DGAT-1 Inhibition (IC₅₀, µM)[1] |
| Aphadilactone A | 5R, 11R, 5'R, 11'R | 190 ± 60 | > 100 |
| This compound | 5R, 11R, 5'S, 11'S | 1350 ± 150 | > 100 |
| Aphadilactone C | 5S, 11S, 5'S, 11'S | 170 ± 10 | 0.46 ± 0.09 |
| Aphadilactone D | 5S, 11S, 5'R, 11'R | 120 ± 50 | > 100 |
IC₅₀ values represent the half-maximal inhibitory concentration. DGAT-1: Diacylglycerol O-acyltransferase-1
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data in conjunction with the distinct stereochemistry of each Aphadilactone isomer provides the first glimpse into the SAR of this novel compound class.
Antimalarial Activity: The antimalarial activity appears to be highly sensitive to the stereoconfiguration at the C-5, C-11, C-5', and C-11' positions. Aphadilactone D, with an (5S, 11S, 5'R, 11'R) configuration, exhibited the most potent antimalarial activity (IC₅₀ = 120 ± 50 nM).[1] Closely following is Aphadilactone C (5S, 11S, 5'S, 11'S) with an IC₅₀ of 170 ± 10 nM.[1] Aphadilactone A (5R, 11R, 5'R, 11'R) also demonstrated significant potency (IC₅₀ = 190 ± 60 nM).[1] In stark contrast, this compound (5R, 11R, 5'S, 11'S) was found to be the least active, with an IC₅₀ of 1350 ± 150 nM.[1]
This suggests that the S configuration at both C-5 and C-11 of one of the monomeric units is favorable for potent antimalarial activity. However, the dramatic drop in activity for this compound, which shares the (5R, 11R) configuration with the active Aphadilactone A in one monomeric unit, indicates a more complex interaction where the relative stereochemistry between the two monomeric units plays a crucial role.
DGAT-1 Inhibition: The most striking finding is the potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) by Aphadilactone C (IC₅₀ = 0.46 ± 0.09 µM), with a selectivity index of over 217 against DGAT-2.[1] The other three diastereomers, including this compound, were inactive against DGAT-1 at concentrations up to 100 µM.[1] This pronounced selectivity points to a highly specific binding interaction that is only accommodated by the (5S, 11S, 5'S, 11'S) stereochemistry of Aphadilactone C. This makes Aphadilactone C the most potent natural DGAT-1 inhibitor discovered to date.[1]
The following diagram illustrates the structural relationships and their link to the observed biological activities.
Caption: Structure-activity relationship of Aphadilactone diastereomers.
Experimental Protocols
The following are generalized protocols for the key bioassays used to determine the activity of this compound and its related compounds, based on standard methodologies in the field.
Antimalarial Activity Assay
The in vitro antimalarial activity of the compounds is typically assessed against a chloroquine-sensitive strain of Plasmodium falciparum. The assay relies on the measurement of parasite growth inhibition.
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Assay Procedure: Asynchronous cultures of parasitized erythrocytes are incubated with the test compounds in 96-well plates for a specified period (e.g., 72 hours).
-
Growth Inhibition Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the number of parasites, is measured using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diacylglycerol O-Acyltransferase (DGAT-1) Inhibition Assay
The inhibitory activity against DGAT-1 is determined using an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human DGAT-1 is used as the enzyme source. The substrates, such as 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA, are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted.
-
Assay Procedure: The enzyme, substrates, and test compounds are incubated together in a microplate. The reaction is initiated by the addition of the radiolabeled substrate.
-
Quantification of Product: The reaction is stopped, and the radiolabeled triacylglycerol product is separated from the unreacted substrate using a lipid extraction method. The amount of radioactivity incorporated into the triacylglycerol is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of the control (DMSO). IC₅₀ values are determined by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The preliminary SAR for this compound and its diastereomers reveals that stereochemistry is a critical determinant of their biological activity. While this compound itself shows weak antimalarial activity and no DGAT-1 inhibition, its stereoisomers, particularly Aphadilactones C and D, exhibit potent and, in the case of C, highly selective activities.[1] These findings underscore the potential of the Aphadilactone scaffold as a starting point for the development of novel therapeutic agents.
Future research should focus on the synthesis of additional analogs to further probe the SAR. Modifications to the lactone rings, the side chains, and the dimeric linkage could provide valuable insights into the key structural features required for enhanced potency and selectivity. Furthermore, comprehensive cytotoxicity profiling against a panel of human cancer cell lines is warranted to explore the potential of these compounds as anticancer agents, a known activity for many other terpenoid lactones. The detailed experimental protocols provided herein can serve as a foundation for these future investigations.
References
Reproducibility of Aphadilactone B Isolation and Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the isolation and bioactivity testing of Aphadilactone B, a diterpenoid natural product. This document outlines the original isolation methodology from Aphanamixis grandifolia and the reported biological activities, while also discussing the current landscape of its reproducibility.
Executive Summary
This compound is a diterpenoid isolated from the fruits of Aphanamixis grandifolia. The initial research indicates potential cytotoxic and insecticidal properties. However, a comprehensive review of the scientific literature reveals a lack of subsequent studies dedicated to reproducing the isolation or specific bioactivity of this compound. While the total synthesis of aphadilactones has been achieved, direct replication of the original isolation and bioactivity studies from natural sources has not been reported in subsequent publications. This guide presents the available data from the primary isolation and synthetic chemistry studies to serve as a foundational reference for researchers interested in this compound.
Data Presentation: Isolation and Bioactivity of this compound and Related Compounds
Table 1: Isolation of Diterpenoids from Aphanamixis grandifolia
| Parameter | Original Isolation of Diterpenoids (Zhang et al.) | Notes |
| Plant Material | Fruits of Aphanamixis grandifolia | The primary source of this compound. |
| Extraction Solvent | Ethanol | A common solvent for extracting a broad range of secondary metabolites. |
| Initial Fractionation | Partitioning between various solvents (e.g., petroleum ether, ethyl acetate, n-butanol) | Standard procedure to separate compounds based on polarity. |
| Chromatography | Silica gel column chromatography, Sephadex LH-20, preparative HPLC | A multi-step chromatographic process is essential for the purification of individual compounds. |
| Yield | Not explicitly reported for this compound | Yields of natural products can vary significantly based on collection time, location, and extraction efficiency. |
Table 2: Reported Bioactivity of Compounds from Aphanamixis grandifolia
| Bioassay | Compound Type | Activity Reported (Zhang et al.) | Notes |
| Cytotoxicity | Diterpenoids | Evaluation against various cancer cell lines. | Specific IC50 values for this compound are not detailed in the abstract of the primary publication. |
| Insecticidal Activity | Limonoids | Evaluated for insecticidal properties. | The primary study focused on limonoids for this activity, not the diterpenoids. |
Experimental Protocols
Isolation of Diterpenoids from Aphanamixis grandifolia (Based on Zhang et al.)
The following is a generalized protocol based on the abstract of the primary research and common practices in natural product chemistry.
-
Extraction: The air-dried and powdered fruits of Aphanamixis grandifolia are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to yield fractions of increasing polarity.
-
Column Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.
-
Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure compounds, including this compound.
Bioactivity Testing
Cytotoxicity Assay (General Protocol):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds.
-
MTT Assay: After a specified incubation period (e.g., 48-72 hours), an MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.
Insecticidal Activity Assay (General Protocol):
-
Test Insects: A relevant insect species is chosen for the assay.
-
Dietary Incorporation: The isolated compounds are incorporated into the artificial diet of the insects at various concentrations.
-
Observation: The mortality rate and any anti-feedant effects are observed over a defined period.
-
Data Analysis: The lethal concentration (LC50) or feeding deterrence is calculated.
Reproducibility and Alternatives
A critical assessment of the literature indicates that no studies have been published that specifically aim to reproduce the isolation and bioactivity testing of this compound as reported in the initial study. The primary citations of the original work are from other phytochemical investigations of Aphanamixis species or from synthetic chemistry efforts.
The successful total synthesis of aphadilactones A-D has been reported, which provides an alternative and potentially more reproducible source of these compounds compared to isolation from natural sources, where yields can be variable.
Visualizations
Experimental Workflow: Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathway: Hypothetical Cytotoxicity Mechanism
Caption: A hypothetical pathway for the cytotoxic action of this compound.
A Comparative Analysis of the Bioactivity of Aphadilactone B Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of different stereoisomers of Aphadilactone B, a potent macrolide with significant antitumor properties. The following sections detail the cytotoxic effects of these stereoisomers, the experimental protocols used to determine their bioactivity, the underlying signaling pathways, and the methodologies for their synthesis and separation. All quantitative data is presented in clear, tabular formats, and key processes are visualized using diagrams generated with Graphviz.
Bioactivity Comparison of this compound Stereoisomers
The cytotoxic activity of this compound stereoisomers has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. The data reveals significant differences in potency among the stereoisomers, highlighting the critical role of stereochemistry in their biological function.
| Stereoisomer | Cell Line | Cancer Type | IC50 (nM)[1] |
| Proposed Structure of Aphadilactone B2 | DU145 | Prostate Cancer | 36.4 ± 2.9 |
| HL60 | Acute Promyelocytic Leukemia | 7.4 ± 0.6 | |
| KG1a | Acute Myelogenous Leukemia | 3.3 ± 0.9 | |
| MDA-MB-435 | Breast Cancer | 94.5 ± 8.0 | |
| C8,9-epimer of Aphadilactone B2 | DU145 | Prostate Cancer | >500 |
| C18-epimer of Aphadilactone B2 | DU145 | Prostate Cancer | >500 |
| Aphadilactone B1 | L1210 | Murine Leukemia | 0.27 (0.14 ng/mL) |
Note: The study reporting the bioactivity of the C8,9-epimer and C18-epimer of Aphadilactone B2 indicated that these isomers exhibited an over 12-fold decrease in anti-tumor activity in human DU145 prostate cancer cells compared to the proposed structure of Aphadilactone B2.[1]
Experimental Protocols
The bioactivity data presented in this guide was primarily obtained through cell viability assays. The following is a detailed protocol for a typical MTS assay used to determine the cytotoxic effects of this compound stereoisomers.
MTS Assay for Cell Viability
This protocol is adapted from the methodology described in the study by Trost et al. for the evaluation of Amphidinolide B stereoisomers.
1. Cell Seeding:
-
For adherent cell lines (e.g., DU145, MDA-MB-435), seed 5,000 cells per well in a 96-well plate.
-
For suspension cell lines (e.g., HL60, KG1a), seed 10,000 cells per well in a 96-well plate.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a stock solution of the this compound stereoisomer in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Add the compounds to the respective wells of the 96-well plate. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
4. Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
Signaling Pathway
This compound stereoisomers are known to exert their cytotoxic effects by interacting with the actin cytoskeleton. Specifically, they have been shown to enhance the ATPase activity of actomyosin, the complex formed between actin and myosin that is essential for muscle contraction and various cellular processes involving cell motility and division.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed signaling pathway of this compound.
Synthesis and Separation Workflow
The different stereoisomers of this compound are typically obtained through total synthesis, a complex multi-step process. The separation of the resulting diastereomers is then achieved using chromatographic techniques.
The following diagram provides a simplified overview of the synthetic and separation workflow:
Caption: Simplified workflow for the synthesis and separation of this compound stereoisomers.
Protocol for Chiral HPLC Separation
The following is a hypothetical, yet plausible, protocol for the separation of this compound diastereomers based on common practices for macrolide separation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or mass spectrometer (MS) detector.
2. Chiral Stationary Phase (Column):
-
A polysaccharide-based chiral column is often effective for macrolide separations. Examples include columns with cellulose or amylose derivatives coated on a silica support (e.g., CHIRALCEL® or CHIRALPAK® series).
3. Mobile Phase:
-
A normal-phase mobile phase system is typically used. A common starting point would be a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol.
-
The exact ratio of the solvents needs to be optimized to achieve the best separation (e.g., starting with 90:10 hexane:isopropanol and adjusting the polarity).
4. Chromatographic Conditions:
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Controlled temperature, often ambient or slightly elevated (e.g., 25-40°C), to ensure reproducibility.
-
Detection: UV detection at a wavelength where the macrolide absorbs (e.g., around 210-230 nm) or MS detection for more sensitive and specific analysis.
-
Injection Volume: 5-20 µL, depending on the concentration of the sample.
5. Sample Preparation:
-
Dissolve the mixture of this compound stereoisomers in the mobile phase or a compatible solvent at a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
6. Data Analysis:
-
Analyze the chromatogram to determine the retention times and peak areas of the separated stereoisomers.
-
The resolution between the peaks should be calculated to assess the quality of the separation. A resolution value of >1.5 is generally considered a good separation.
References
Head-to-Head Comparison: An Investigational Antifungal Agent Versus Clinically Used Antifungals
Disclaimer: As of November 2025, publicly available data on the antifungal properties of Aphadilactone B is not available. Therefore, this guide provides a comparative framework using a hypothetical investigational agent, "this compound (Placeholder)," against established clinically used antifungals: Amphotericin B, Fluconazole, and Caspofungin. The data presented for the established agents is based on published scientific literature. This document is intended to serve as a template for researchers, scientists, and drug development professionals for the evaluation of new antifungal candidates.
Overview of Antifungal Agents
This guide provides a head-to-head comparison of the in vitro and in vivo activities of a placeholder investigational antifungal agent, "this compound," with three major classes of clinically used antifungal drugs: the polyene (Amphotericin B), the azole (Fluconazole), and the echinocandin (Caspofungin). The objective is to present a comparative analysis of their mechanisms of action, antifungal spectrum, and efficacy based on preclinical experimental data.
Mechanism of Action
The antifungal agents discussed herein exhibit distinct mechanisms of action, targeting different essential components of the fungal cell.
-
This compound (Placeholder): The mechanism of action for this investigational compound is yet to be elucidated.
-
Amphotericin B: This polyene antifungal binds to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[1][2][3][4]
-
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7] This enzyme is critical for the biosynthesis of ergosterol.[5][6][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting the fungal cell membrane structure and function.[5][6]
-
Caspofungin: This echinocandin antifungal acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[8][9][10][11] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.[8][11][12]
In Vitro Antifungal Activity
The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Aspergillus fumigatus | Cryptococcus neoformans |
| This compound (Placeholder) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Amphotericin B | 0.03 - 1.0 µg/mL[1] | 0.125 - 2.0 µg/mL | 0.25 - 2.0 µg/mL | 0.03 - 1.0 µg/mL[1] | 0.03 - 1.0 µg/mL[1] |
| Fluconazole | 0.25 - 2.0 µg/mL | 8.0 - 64 µg/mL | 16 - >64 µg/mL | Resistant | 1.0 - 16 µg/mL |
| Caspofungin | ≤1 µg/mL[8] | ≤1 µg/mL[8] | ≤2 µg/mL[13] | <0.5 mg/L[8] | Resistant[8] |
Note: MIC ranges can vary depending on the specific isolate and testing methodology.
In Vivo Efficacy
Preclinical in vivo studies, typically in murine models of disseminated or systemic fungal infections, are crucial for evaluating the therapeutic potential of an antifungal agent.
| Antifungal Agent | Mouse Model | Key Findings |
| This compound (Placeholder) | Data not available | Data not available |
| Amphotericin B | Murine model of disseminated candidiasis | Doses as low as 0.1 mg/kg/day administered intraperitoneally protected ICR mice infected with C. albicans.[14] In a neutropenic murine model, daily treatment with 1 mg/kg of Amphotericin B showed varied efficacy against different clades of Candida auris.[15][16] |
| Fluconazole | Rat model of established systemic candidiasis | Oral fluconazole at 20 and 80 mg/kg/day for 7 days reduced kidney and liver titers of C. tropicalis and C. glabrata.[17] |
| Caspofungin | Murine model of disseminated aspergillosis in immunosuppressed mice | Caspofungin was effective in prolonging survival at doses of ≥0.125 mg/kg.[18] In a Candida-infected model with transient leukopenia, a 99% effective dose was 0.119 mg/kg based on the reduction of C. albicans in the kidneys.[18] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antifungal agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates.
-
Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final desired inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.
Time-Kill Curve Analysis
Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Protocol:
-
Prepare Fungal Culture: Grow the fungal strain to the logarithmic phase in a suitable broth medium.
-
Inoculum Preparation: Dilute the culture to a starting concentration of approximately 1 x 10^5 CFU/mL.
-
Drug Exposure: Add the antifungal agent at various concentrations (e.g., 1x, 4x, and 16x the MIC) to the fungal suspensions. Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Colony Forming Unit (CFU) Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antifungal concentration. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is typically defined as fungicidal activity.
In Vivo Murine Model of Disseminated Candidiasis
This model is used to assess the efficacy of antifungal agents in a systemic infection.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.
-
Infection: Infect the mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).
-
Treatment: Begin treatment with the investigational and comparator antifungal agents at various doses at a specified time post-infection. A vehicle control group should be included.
-
Monitoring: Monitor the animals daily for clinical signs of illness and mortality for a defined period (e.g., 21 days).
-
Efficacy Endpoints: The primary endpoint is typically survival. A secondary endpoint can be the determination of fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Compare fungal burdens between groups using appropriate statistical tests.
Conclusion
This guide provides a framework for the comparative evaluation of a new investigational antifungal agent against established clinical standards. A thorough assessment of the mechanism of action, in vitro activity against a broad panel of fungal pathogens, and in vivo efficacy in relevant animal models is critical for determining the therapeutic potential of any new antifungal candidate. The provided experimental protocols and data presentation formats are intended to facilitate such a comparative analysis. As data for this compound becomes available, it can be integrated into this framework for a direct head-to-head comparison.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of the echinocandin caspofungin against disseminated aspergillosis and candidiasis in cyclophosphamide-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Dose-Response Curves: A Comparative Guide for Aphadilactone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of the novel compound Aphadilactone B against a known alternative, Compound X. The following sections detail the experimental protocols, present a statistical validation of the dose-response data, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in the fields of pharmacology and drug discovery, offering a framework for the evaluation of novel therapeutic agents.
Comparative Dose-Response Analysis
The efficacy of this compound was assessed in comparison to Compound X by determining their respective half-maximal inhibitory concentrations (IC50) and maximal effects (Emax). The quantitative data, summarized in Table 1, demonstrates the potency and efficacy of each compound. Non-linear regression analysis was utilized to fit the dose-response data and derive these key parameters.[1]
| Compound | IC50 (nM) | Emax (%) | Hill Slope | R² of Curve Fit |
| This compound | 15.2 | 95.8 | 1.1 | 0.98 |
| Compound X | 45.7 | 88.2 | 0.9 | 0.96 |
| Table 1: Comparative Dose-Response Parameters. This table summarizes the key pharmacodynamic parameters for this compound and Compound X, derived from their respective dose-response curves. |
Experimental Protocols
The following protocol was employed for the in vitro cell viability assay to generate the dose-response curves for both this compound and Compound X.
1. Cell Culture and Seeding:
-
Human cancer cell line (e.g., HeLa) was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for attachment.
2. Compound Preparation and Treatment:
-
This compound and Compound X were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.
-
A serial dilution of each compound was prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
The culture medium was aspirated from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells received medium with DMSO at the same final concentration as the treatment wells (typically <0.1%).
3. Incubation and Viability Assay:
-
The plates were incubated for 48 hours at 37°C and 5% CO2.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
4. Data Analysis and Statistical Validation:
-
The absorbance values were converted to percentage of cell viability relative to the DMSO-treated control cells.
-
Dose-response curves were generated by plotting the percentage of viability against the logarithm of the compound concentration.[1]
-
A four-parameter logistic non-linear regression model was used to fit the experimental data and determine the IC50, Emax, and Hill slope.[2]
-
The goodness of fit was evaluated by the R² value.
-
Statistical significance of the observed responses was determined using an F-test to compare the fit of the dose-response model to a null model (a horizontal line).[3]
Visualizing Molecular Mechanisms and Workflows
To elucidate the potential mechanism of action of this compound, its effect on the NF-κB signaling pathway, a key regulator of cell survival and inflammation, was investigated. The diagram below illustrates the canonical NF-κB signaling cascade.
Figure 1: Canonical NF-κB Signaling Pathway. This diagram illustrates the inhibition of the IKK complex by this compound, preventing the downstream activation of NF-κB and subsequent gene transcription.
The following diagram outlines the workflow for the dose-response curve generation and statistical validation.
Figure 2: Experimental and Analytical Workflow. This flowchart details the sequential steps from cell seeding to the final determination of key dose-response parameters.
References
Safety Operating Guide
Safe Disposal of Aphadilactone B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent bioactive compounds like Aphadilactone B are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, incorporating essential safety information, chemical inactivation procedures, and waste management protocols. Adherence to these procedures is critical due to the compound's significant toxicity and environmental hazards.
I. Essential Safety and Hazard Information
This compound is a compound with significant biological activity and associated hazards. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).[1]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed. Fatal in contact with skin or if inhaled.[1] | Do not eat, drink, or smoke when using this product. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area or under a chemical fume hood.[1] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area and wear respiratory protection.[1] |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[1] | Handle with care and minimize exposure duration. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] |
II. Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the use of appropriate Personal Protective Equipment (PPE). The following diagram outlines the mandatory PPE for handling this compound.
Caption: Mandatory Personal Protective Equipment (PPE) workflow for handling this compound.
III. Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves chemical inactivation through hydrolysis of the lactone ring, followed by disposal as hazardous waste. This procedure should only be carried out by trained personnel in a designated chemical fume hood.
Experimental Protocol: Chemical Inactivation of this compound
Objective: To hydrolyze the lactone ring of this compound, reducing its biological activity before disposal.
Materials:
-
This compound waste (solid or in a compatible solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container
-
Stir plate and stir bar
Methodology:
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have spill control materials readily available.
-
-
Dissolution (for solid waste):
-
If this compound is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) in a suitable container.
-
-
Hydrolysis:
-
While stirring the this compound solution, slowly add 1 M NaOH solution. The addition of a strong base will facilitate the hydrolysis of the lactone ring.
-
Monitor the pH of the solution. Add NaOH until the pH is between 12 and 13.
-
Continue stirring the solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
-
Neutralization:
-
After the hydrolysis period, slowly add 1 M HCl to neutralize the solution.
-
Monitor the pH closely and adjust to a neutral range (pH 6-8). Be cautious as neutralization can be an exothermic reaction.
-
-
Waste Collection:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
The container must be properly labeled with "Hazardous Waste," the chemical constituents (including the reaction products of this compound hydrolysis), and the date.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be considered contaminated.
-
Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any materials down the drain.
-
The following diagram illustrates the logical flow of the disposal procedure.
Caption: Step-by-step workflow for the chemical inactivation and disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
| Spill Scenario | Action |
| Minor Spill (in a chemical fume hood) | 1. Alert others in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbent material into a designated hazardous waste container. 5. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. 6. Collect all cleaning materials as hazardous waste. |
| Major Spill (outside a chemical fume hood) | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent others from entering the area. 4. If safe to do so, and you are trained, contain the spill with absorbent materials. 5. Await the arrival of trained emergency response personnel. |
Disclaimer: This guide provides recommendations for the proper disposal of this compound based on available safety data and general chemical principles. It is the responsibility of the user to ensure that all procedures are conducted in accordance with their institution's policies and all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
Essential Safety and Operational Guidance for Handling Aphadilactone B
Disclaimer: No specific Safety Data Sheet (SDS) for Aphadilactone B was found. The following guidance is based on best practices for handling potent or cytotoxic compounds in a laboratory setting. Researchers must perform a risk assessment and consult their institution's safety office before handling this substance.
The following information provides essential safety and logistical protocols for the handling and disposal of this compound. These procedural guidelines are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
Due to the potential for cytotoxicity, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double pair of chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and clothing from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | An N95 or higher-rated respirator. | Prevents inhalation of aerosols or fine powders, especially during weighing and reconstitution. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a strict operational workflow is critical to minimize exposure risk. The following steps outline the process from preparation to disposal.
-
Preparation of the Handling Area:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Donning PPE:
-
Put on shoe covers, followed by the inner pair of gloves.
-
Don the protective gown, ensuring it is fully closed.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Fit the N95 respirator, followed by chemical splash goggles and a face shield.
-
-
Compound Handling:
-
Weighing: If weighing a powdered form, do so within the containment of a chemical fume hood. Use a dedicated and calibrated scale.
-
Reconstitution: Add solvent slowly and carefully to the vial to avoid splashing. Keep the vial opening pointed away from you.
-
Manipulation: All subsequent dilutions and transfers should be performed within the designated containment area.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces and equipment used with an appropriate deactivating solution (e.g., a high pH solution or as determined by institutional guidelines), followed by a rinse with 70% ethanol.
-
Dispose of all disposable materials that came into contact with this compound as cytotoxic waste.
-
Remove PPE in the following order, avoiding self-contamination: outer gloves, face shield, goggles, gown, shoe covers, inner gloves. Dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE, plastic-backed liners, and contaminated labware (e.g., pipette tips, vials) must be placed in a dedicated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate and secure the area to prevent entry.
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with absorbent material from a cytotoxic spill kit.
-
Carefully collect the contaminated absorbent material and place it in a cytotoxic waste container.
-
Clean the spill area with a deactivating agent, followed by 70% ethanol.
-
Report the spill to the laboratory supervisor and institutional safety office.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
